molecular formula C21H40O10 B610210 Propargyl-PEG10-alcohol

Propargyl-PEG10-alcohol

Cat. No.: B610210
M. Wt: 452.5 g/mol
InChI Key: FBQGPFAGZKPHQT-UHFFFAOYSA-N
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Description

Propargyl-PEG10-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers are useful in the development of antibody drug conjugates (ADCs).

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQGPFAGZKPHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Propargyl-PEG10-alcohol

This compound is a heterobifunctional chemical linker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols.

Core Concepts and Chemical Profile

This compound is a molecule comprised of three key functional components:

  • A Propargyl Group: This terminal alkyne (-C≡CH) serves as a reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2]

  • A Polyethylene Glycol (PEG) Linker: The PEG10 designation indicates ten repeating ethylene (B1197577) glycol units. This hydrophilic chain enhances the aqueous solubility and biocompatibility of the molecule and any conjugate it forms.[3]

  • A Terminal Alcohol Group: The hydroxyl (-OH) group provides a site for further chemical modification or can remain as a terminal functional group.

This unique structure makes it a versatile tool for covalently linking different molecules together with high efficiency and specificity.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₁H₄₀O₁₀[3]
Molecular Weight 452.5 g/mol [3][4]
CAS Number 2055022-35-8[3]
Purity ≥95% - 98%[1][3][4]
Appearance Colorless liquid[5]
Solubility Water, DMSO, DCM, DMF[3][5]
Storage Temperature -20°C[3][6]
Density ~1.093 g/cm³ (Predicted)[5]
pKa ~14.36 (Predicted)[5]
Chemical Structure

The diagram below illustrates the molecular structure of this compound, highlighting its distinct functional ends.

Caption: Chemical structure of this compound.

Core Applications and Methodologies

Click Chemistry

This compound is a key reagent for click chemistry, a class of reactions that are rapid, selective, and high-yielding.[1] The terminal alkyne of the propargyl group readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a stable triazole linkage with an azide-modified molecule.[2][4] This reaction is widely used for labeling and modifying biomolecules because it proceeds efficiently in aqueous environments and does not interfere with native biological functional groups.[7]

This protocol outlines a general procedure for conjugating this compound to an azide-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

  • This compound

  • Azide-modified molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Sodium ascorbate (B8700270) (or another reducing agent)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, DMF) for dissolving reagents

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified molecule in an appropriate buffer.

    • Prepare a stock solution of this compound in DMSO or the reaction buffer.

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 10 mM stock solution of TBTA in DMSO.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the azide-modified molecule to the desired final concentration in the reaction buffer.

    • Add this compound to the reaction mixture (typically at a 1.5 to 10-fold molar excess over the azide (B81097) molecule).

    • Premix the CuSO₄ and TBTA solutions in a 1:1 molar ratio to form the copper-ligand complex.

    • Add the copper-TBTA complex to the reaction mixture to a final concentration of 100-200 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the resulting conjugate using an appropriate method based on its properties, such as size-exclusion chromatography (SEC), dialysis, or high-performance liquid chromatography (HPLC).

G cluster_reactants Reactants cluster_catalyst Catalytic System Propargyl This compound (Alkyne Source) Mix Combine in Aqueous Buffer Propargyl->Mix AzideMol Azide-Modified Molecule (R-N₃) AzideMol->Mix Copper Cu(II)SO₄ + Ligand (TBTA) Copper->Mix Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Copper Reduces Cu(II) to Cu(I) Product Stable Triazole-Linked PEGylated Conjugate Mix->Product Click Reaction (CuAAC)

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

PROTAC Development

This compound is an important building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. They consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The PEG10 chain in this compound provides a flexible and soluble linker of a defined length, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[6]

PROTAC_Structure Target_Ligand Target Protein Ligand (Warhead) Linker This compound (as part of the linker) Target_Ligand->Linker Target_Protein Target Protein (for degradation) Target_Ligand->Target_Protein Binds E3_Ligand E3 Ubiquitin Ligase Ligand (e.g., VHL, CRBN) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds

Caption: Logical relationship of components in a PROTAC molecule.

Synthesis of Propargyl-PEG Derivatives

While specific, proprietary synthesis methods for this compound may vary, a general and plausible synthetic route can be described. One common method involves the modification of a PEG starting material. For instance, a PEG molecule with a terminal hydroxyl group can be reacted with a propargyl-containing electrophile, such as propargyl bromide, in the presence of a base. This process, known as propargylation, introduces the terminal alkyne group.

This protocol is a conceptual representation based on standard organic synthesis techniques for creating propargyl-terminated PEGs.[8]

Materials:

  • HO-PEG10-OH (Decaethylene glycol)

  • Propargyl bromide

  • A strong base (e.g., Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching agent (e.g., water or a saturated ammonium (B1175870) chloride solution)

  • Extraction solvent (e.g., Dichloromethane (DCM))

Procedure:

  • Deprotonation: Dissolve HO-PEG10-OH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0°C).

  • Add the base (e.g., NaH) portion-wise to deprotonate one of the terminal hydroxyl groups, forming an alkoxide. Stir for 30-60 minutes at 0°C.

  • Propargylation: Add propargyl bromide dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Carefully quench the reaction by slowly adding water or a saturated ammonium chloride solution.

  • Extraction: Extract the product into an organic solvent like DCM. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired this compound from unreacted starting material and the di-propargylated byproduct.

G Start HO-PEG10-OH (Decaethylene Glycol) Step1 1. Add Base (e.g., NaH) in Anhydrous THF Start->Step1 Intermediate Deprotonated PEG Intermediate (Alkoxide) Step1->Intermediate Step2 2. Add Propargyl Bromide Intermediate->Step2 Crude Crude Reaction Mixture Step2->Crude Step3 3. Quench & Aqueous Workup Crude->Step3 Purify 4. Column Chromatography Step3->Purify Final Pure this compound Purify->Final

Caption: Conceptual workflow for the synthesis of this compound.

Conclusion

This compound is a highly valuable and versatile chemical tool. Its well-defined structure, combining a reactive alkyne handle with a biocompatible PEG spacer, makes it indispensable for researchers in chemistry, biology, and medicine. From enabling precise bioconjugation via click chemistry to providing the critical linking element in next-generation therapeutics like PROTACs, its applications continue to expand, driving innovation across the scientific landscape.

References

Propargyl-PEG10-alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG10-alcohol, a member of the propargyl-polyethylene glycol (PEG) family of chemical linkers, has emerged as a pivotal tool in modern biochemical and pharmaceutical research. Its unique heterobifunctional structure, featuring a terminal alkyne group and a primary alcohol, combined with a hydrophilic decaethylene glycol spacer, offers remarkable versatility in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Chemical and Physical Properties

This compound is a well-defined, monodisperse PEG linker that offers a balance of hydrophilicity and reactive functionality. Its chemical structure consists of a propargyl group at one terminus, a hydroxyl group at the other, and a chain of ten ethylene (B1197577) glycol units in between. This structure imparts desirable solubility in both aqueous and organic media, a critical feature for bioconjugation reactions.[1]

PropertyValueSource(s)
Molecular Formula C21H40O10[1]
Molecular Weight 452.5 g/mol [2]
CAS Number 2055022-35-8[1]
Appearance Colorless to light yellow oil/solidGeneral observation
Solubility Water, DMSO, DMF, DCM[3]
Purity Typically ≥95%General supplier data
Storage -20°C[4]

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show characteristic signals for the propargyl group, the PEG chain, and the terminal alcohol.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Acetylenic proton (HC≡)~2.4Triplet1H
Propargylic methylene (B1212753) protons (≡C-CH₂-)~4.2Doublet2H
PEG methylene protons (-O-CH₂-CH₂-O-)3.5 - 3.7Multiplet~36H
Methylene protons adjacent to alcohol (-CH₂-OH)~3.6Triplet2H
Hydroxyl proton (-OH)VariableSinglet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The spectrum of the parent compound, propargyl alcohol, shows the acetylenic proton at approximately 2.77 ppm and the propargylic methylene protons in the same region as the hydroxyl proton.[5]

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum provides further confirmation of the structure.

Carbon AtomExpected Chemical Shift (δ, ppm)
Acetylenic carbon (HC≡)~75
Acetylenic carbon (≡C-CH₂)~80
Propargylic methylene carbon (≡C-CH₂-)~58
PEG methylene carbons (-O-CH₂-CH₂-O-)~70
Methylene carbon adjacent to alcohol (-CH₂-OH)~61

Note: Chemical shifts are approximate and based on known values for similar structures. The ¹³C NMR of propargyl alcohol is well-documented.[6]

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show the protonated molecule [M+H]⁺ at m/z 453.5 and the sodium adduct [M+Na]⁺ at m/z 475.5.

Synthesis of this compound

While this compound is commercially available, understanding its synthesis is valuable for researchers who may wish to produce it in-house or create derivatives. A general and efficient method for the synthesis of propargyl-terminated PEGs involves the reaction of a PEG diol with propargyl bromide in the presence of a base.

Experimental Protocol: Synthesis of O-(2-Propynyl)-decaethylene glycol

This protocol is adapted from general procedures for the synthesis of propargyl-PEG compounds.

Materials:

  • Decaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide, 80% solution in toluene

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of decaethylene glycol (1 equivalent) in anhydrous THF under an inert atmosphere, slowly add sodium hydride (1.1 equivalents) at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add propargyl bromide (1.2 equivalents) dropwise via a dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

Yield:

Yields for this type of reaction are typically in the range of 70-90%.

Applications in Bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of this compound and an azide-functionalized molecule.[7] This bioorthogonal reaction is highly efficient and specific, proceeding under mild, aqueous conditions, making it ideal for bioconjugation. The reaction has been shown to be rapid, with nearly quantitative conversion in as little as 5 minutes in some systems.[2]

Experimental Protocol: General CuAAC Bioconjugation

This protocol describes a general procedure for conjugating an azide-containing biomolecule (e.g., a peptide or protein) to this compound.

Materials:

  • Azide-functionalized biomolecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a stock solution of the azide-functionalized biomolecule in PBS.

  • Prepare a stock solution of this compound in deionized water or DMSO.

  • Prepare a stock solution of CuSO₄ (e.g., 20 mM) in deionized water.

  • Prepare a stock solution of sodium ascorbate (e.g., 100 mM) in deionized water. This solution should be made fresh.

  • Prepare a stock solution of THPTA ligand (e.g., 50 mM) in deionized water.

  • In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound in PBS. A molar excess of the PEG linker is often used.

  • In a separate tube, premix the CuSO₄ and THPTA ligand solutions. The ligand to copper ratio is typically 5:1.

  • Add the CuSO₄/THPTA premix to the biomolecule/PEG linker solution and mix gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the biomolecule is sensitive to temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).

  • Purify the resulting conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove unreacted reagents.

Quantitative Analysis:

The efficiency of the CuAAC reaction can be determined by comparing the amount of conjugated product to the initial amount of the limiting reactant. Yields for CuAAC reactions are often high, frequently exceeding 90%.[7]

Visualization of Key Processes

Synthesis of this compound

G cluster_reaction Reaction Conditions cluster_product Product Decaethylene glycol Decaethylene glycol Reaction Reaction Decaethylene glycol->Reaction Deprotonation Propargyl bromide Propargyl bromide Product This compound Propargyl bromide->Product NaH Sodium Hydride (NaH) NaH->Reaction THF Anhydrous THF Temp 0°C to RT Inert Inert Atmosphere Reaction->Propargyl bromide Reaction->Product

Caption: Synthesis of this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

G cluster_product Product Propargyl_PEG This compound Reaction Reaction Propargyl_PEG->Reaction Azide_Molecule Azide-functionalized Biomolecule Azide_Molecule->Reaction CuSO4 CuSO₄ CuSO4->Reaction Cu(II) to Cu(I) Ascorbate Sodium Ascorbate Ascorbate->Reaction Ligand THPTA Ligand Ligand->Reaction Stabilizes Cu(I) Conjugate PEGylated Biomolecule (Triazole Linkage) Reaction->Conjugate

Caption: CuAAC bioconjugation workflow.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers, scientists, and drug development professionals. Its well-defined structure, favorable solubility, and reactivity in the robust and efficient CuAAC reaction make it an ideal choice for a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutics. This guide provides the core chemical properties, synthetic and application protocols, and a framework for the characterization of this compound and its conjugates, serving as a foundational resource for its effective implementation in research and development.

References

Propargyl-PEG10-alcohol structure and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

In-depth Technical Guide: Propargyl-PEG10-alcohol

This guide provides a detailed overview of the chemical structure and molecular properties of this compound, a heterobifunctional linker molecule of significant interest to researchers and professionals in the fields of drug development, bioconjugation, and materials science.

Core Molecular Attributes

This compound is a derivative of polyethylene (B3416737) glycol (PEG) that incorporates a terminal propargyl group at one end and a hydroxyl group at the other. The "PEG10" designation indicates the presence of ten repeating ethylene (B1197577) glycol units. This structure imparts both hydrophilicity, due to the PEG chain, and a reactive alkyne functionality for "click chemistry" applications.

The precise molecular formula and weight have been subject to some variation in commercial listings. Based on the structure of decaethylene glycol and the addition of a propargyl ether, the correct molecular formula is determined to be C₂₃H₄₄O₁₁. This corresponds to a specific molecular weight that is crucial for accurate experimental design and analysis.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₃H₄₄O₁₁[1][2]
Molecular Weight 496.59 g/mol [1]
Synonyms 3,6,9,12,15,18,21,24,27,30-Decaoxatritriacont-32-yn-1-ol, Decaethylene glycol propargyl ether[1]

Molecular Structure Visualization

The chemical structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language. This visualization clarifies the connectivity of the propargyl group, the ten ethylene glycol repeat units, and the terminal alcohol group.

Propargyl_PEG10_alcohol start HC c1 C start->c1 c2 CH₂ c1->c2 o1 O c2->o1 peg_unit (CH₂CH₂O)₉ o1->peg_unit c3 CH₂ peg_unit->c3 c4 CH₂ c3->c4 end OH c4->end

Figure 1: Chemical structure of this compound.

Experimental Considerations

While this document does not detail specific experimental protocols, the structural and molecular weight information provided is fundamental for a range of common applications:

  • Click Chemistry: The terminal alkyne (propargyl group) is readily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for the conjugation of biomolecules, surfaces, or nanoparticles.

  • PEGylation: The polyethylene glycol chain enhances the solubility and biocompatibility of conjugated molecules, a technique widely used to improve the pharmacokinetic properties of therapeutic agents.

  • Linker Synthesis: As a heterobifunctional molecule, it serves as a versatile building block for the synthesis of more complex linkers, such as those used in Proteolysis Targeting Chimeras (PROTACs).

Accurate knowledge of the molecular weight is critical for stoichiometric calculations in these and other synthetic procedures to ensure high reaction efficiency and purity of the final product.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthesis route for Propargyl-PEG10-alcohol, a heterobifunctional linker molecule of significant interest in bioconjugation and drug delivery systems. The propargyl group allows for "click" chemistry reactions, while the terminal hydroxyl group can be further functionalized. This document outlines the synthetic strategy, experimental protocols, and expected outcomes, tailored for an audience with a strong background in organic chemistry.

Synthetic Strategy: Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3][4][5] This classical organic reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific application, the alkoxide is generated from the starting material, decaethylene glycol (HO-PEG10-OH), by deprotonation with a strong base. This alkoxide then reacts with a propargyl halide to form the desired ether linkage.

A critical consideration in this synthesis is achieving mono-functionalization of the symmetrical decaethylene glycol. To selectively obtain the mono-propargylated product and minimize the formation of the di-propargylated byproduct, a significant molar excess of the decaethylene glycol is employed relative to the propargyl halide.[6] This statistical approach favors the reaction of the propargyl halide with a molecule of the glycol that has not yet reacted. The unreacted excess glycol can then be separated during the purification step.

The overall reaction is as follows:

HO-(CH₂CH₂O)₁₀-H + NaH → HO-(CH₂CH₂O)₁₀-Na⁺ + H₂ HO-(CH₂CH₂O)₁₀-Na⁺ + HC≡CCH₂Br → HO-(CH₂CH₂O)₁₀-CH₂C≡CH + NaBr

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. These values are based on typical yields for Williamson ether synthesis involving polyethylene (B3416737) glycols and are provided as a reference for experimental planning.

ParameterValueNotes
Starting Material Decaethylene GlycolCommercially available.[7]
Reagents Sodium Hydride (NaH), Propargyl Bromide
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)
Molar Ratio (PEG10:NaH:Propargyl Bromide) 5 : 1.1 : 1A large excess of the diol is crucial for mono-substitution.
Reaction Temperature 0 °C to Room TemperatureThe initial deprotonation is performed at a lower temperature.
Reaction Time 12-24 hours
Typical Yield 40-60%Based on the limiting reagent (propargyl bromide).
Purity (after purification) >95%Achievable with column chromatography.

Detailed Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with decaethylene glycol (5.0 equivalents). The flask is placed under a positive pressure of dry nitrogen.

  • Dissolution of Starting Material: Anhydrous THF is added to the flask to dissolve the decaethylene glycol, forming a clear, colorless solution.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil) is carefully added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Addition of Propargyl Bromide: The reaction mixture is cooled back to 0 °C. A solution of propargyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching the Reaction: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted sodium hydride.

  • Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude oil.

  • Purification: The crude product is purified by column chromatography on silica gel. A gradient elution system, typically starting with a mixture of hexane and ethyl acetate and gradually increasing the polarity by increasing the proportion of ethyl acetate, is used to separate the desired mono-propargylated product from unreacted decaethylene glycol and the di-propargylated byproduct.

  • Characterization: The structure and purity of the final product, this compound, are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

Synthesis_Workflow Start Start: Decaethylene Glycol (HO-PEG10-OH) Deprotonation Deprotonation (NaH in THF, 0°C to RT) Start->Deprotonation Alkoxide Mono-alkoxide Intermediate Deprotonation->Alkoxide Propargylation Propargylation (Propargyl Bromide in THF, 0°C to RT) Alkoxide->Propargylation Crude_Product Crude Product Mixture Propargylation->Crude_Product Quench Quenching (sat. aq. NH4Cl) Crude_Product->Quench Workup Aqueous Work-up (Extraction with Ethyl Acetate) Quench->Workup Purification Purification (Silica Gel Column Chromatography) Workup->Purification Final_Product Final Product: This compound Purification->Final_Product Characterization Characterization (NMR, MS) Final_Product->Characterization

Caption: Synthesis workflow for this compound.

References

Propargyl-PEG10-alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2055022-35-8

Molecular Formula: C21H40O10

Molecular Weight: 452.5 g/mol [1][2]

This technical guide provides an in-depth overview of Propargyl-PEG10-alcohol, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Supplier Information

This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal propargyl group and a hydroxyl group. The ten repeating ethylene (B1197577) glycol units enhance its hydrophilicity and biocompatibility.[1][3]

PropertyValueReference
CAS Number 2055022-35-8
Molecular Formula C21H40O10
Molecular Weight 452.5
Purity Typically ≥95% - 98%
Solubility Water, DMSO, DMF, DCM
Storage -20°C[4]

Note: A conflicting CAS number (2378150-09-3) and molecular formula (C23H44O11) are reported by some suppliers.[4][5][6] Researchers should verify the specifications with their chosen supplier.

A number of chemical suppliers provide this compound, including:

  • BroadPharm

  • AxisPharm

  • Pharmaffiliates

  • TargetMol

Core Applications in Research and Drug Development

The unique structure of this compound, with its terminal alkyne and hydroxyl groups, makes it a versatile tool in several advanced biochemical applications.

Bioconjugation via Click Chemistry

The terminal propargyl group is specifically designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction allows for the efficient and specific covalent linkage of the PEG linker to molecules bearing an azide (B81097) group, forming a stable triazole ring. This method is widely used for:

  • PEGylation: The process of attaching PEG chains to proteins, peptides, or small molecule drugs to improve their solubility, stability, and pharmacokinetic profiles.[3]

  • Surface Modification: Immobilizing biomolecules onto surfaces for various biomedical and diagnostic applications.

  • Labeling: Attaching fluorescent dyes or other reporter molecules to biological targets.

PROTAC Development

This compound is a valuable linker for the synthesis of PROTACs.[4][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker serves to connect the POI-binding ligand and the E3 ligase-binding ligand. The length and composition of the linker are critical for the efficacy of the PROTAC, as they influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[7]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)

  • Solvent (e.g., DMSO/water, t-BuOH/water)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the azide-modified molecule (1.1 equivalents) in a suitable solvent mixture.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 equivalents) and, if used, TBTA (0.1 equivalents) in water.

  • Add the copper/ligand solution to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by a suitable analytical method, such as LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product.

  • Purify the final conjugate by preparative HPLC or another appropriate chromatographic technique.

Two-Step Synthesis of a PROTAC using a Propargyl-PEG Linker

This protocol outlines a general strategy for synthesizing a PROTAC where the this compound linker connects two distinct ligands. This example assumes one ligand has a carboxylic acid for amide bond formation and the other has an azide for click chemistry.

Step 1: Amide Coupling of the First Ligand

  • The hydroxyl group of this compound can be functionalized to an amine or other reactive group for coupling. Alternatively, a Propargyl-PEG10-amine or Propargyl-PEG10-acid can be used directly. Assuming a Propargyl-PEG10-amine is used:

  • Dissolve the carboxylic acid-containing ligand (Ligand 1; 1.0 equivalent) and Propargyl-PEG10-amine (1.1 equivalents) in an anhydrous solvent such as DMF.

  • Add coupling reagents, for example, HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting alkyne-functionalized intermediate.

Step 2: CuAAC Reaction with the Second Ligand

  • Follow the general CuAAC protocol described above, using the purified alkyne-functionalized intermediate from Step 1 and an azide-modified second ligand (Ligand 2).

  • Purify the final PROTAC molecule using preparative HPLC.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation via the Ubiquitin-Proteasome System

The primary signaling pathway hijacked by PROTACs synthesized with this compound is the ubiquitin-proteasome system. The PROTAC facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the polyubiquitination of the target and its subsequent degradation by the 26S proteasome.

PROTAC_Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC (with Propargyl-PEG10) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Evaluating PROTAC Efficacy

A common method to assess the efficacy of a newly synthesized PROTAC is to measure the degradation of the target protein in a cellular context using Western Blot analysis.

WB_Workflow start Start: Cultured Cells treat Treat cells with Varying PROTAC concentrations start->treat lyse Cell Lysis and Protein Quantification (BCA) treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with Primary Antibody (anti-POI) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab develop Chemiluminescent Detection secondary_ab->develop analyze Analyze Protein Levels (Quantify Degradation) develop->analyze end End: Determine DC50 analyze->end

Caption: Western Blot workflow for PROTAC evaluation.

References

Propargyl-PEG10-alcohol: A Technical Guide to its Solubility in Water and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various experimental and formulation contexts. For PEGylated molecules like Propargyl-PEG10-alcohol, the hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain generally enhances aqueous solubility.[1] DMSO, a polar aprotic solvent, is also widely used for its ability to dissolve a broad range of polar and nonpolar compounds.

Solubility Profile of this compound

This compound is qualitatively described as being soluble in both water and DMSO by multiple suppliers.[1][2] This general solubility is attributed to the hydrophilic character of the ten repeating ethylene (B1197577) glycol units.[1]

For comparative context, quantitative solubility data for a similar, shorter chain linker, Propargyl-PEG6-alcohol, is available and presented in the table below. It is important to note that while this data provides a useful reference, the solubility of this compound may differ.

CompoundSolventReported Solubility
This compoundWaterSoluble[1][2]
DMSOSoluble[1][2]
Propargyl-PEG6-alcoholDMSO100 mg/mL (312.13 mM)[3]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (7.80 mM)[3]

Experimental Protocol for Determining Quantitative Solubility

To ascertain the precise solubility of this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.[4]

Materials
  • This compound

  • Deionized water

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge

  • Calibrated analytical balance

  • Appropriate vials (e.g., glass HPLC vials)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

Procedure
  • Preparation of Stock Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent (water or DMSO) at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a known volume of the solvent (water or DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration:

    • Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Dilute the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and the standard solutions by HPLC.

    • Construct a calibration curve by plotting the peak area (or other detector response) of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted filtrate by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the original saturated solution by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add known volume of solvent (Water/DMSO) A->B C Seal and agitate (24-48h at constant T) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Prepare dilutions of filtrate E->F G HPLC analysis F->G I Calculate solubility (mg/mL or M) G->I H Generate calibration curve with standards H->G

References

The Core Mechanism of Propargyl-PEG10-alcohol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-alcohol is not a therapeutic agent with a direct mechanism of action in the traditional pharmacological sense. Instead, it is a highly versatile heterobifunctional chemical linker, playing a critical role in the construction of complex therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). Its "action" is to covalently connect two different molecular entities, thereby enabling the function of the final conjugate molecule.

This technical guide provides an in-depth exploration of the core function of this compound, its application in drug development, and the underlying biological pathways it helps to manipulate.

Core Functionality: A Bridge for Targeted Protein Degradation

The primary application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2][3]

A PROTAC molecule consists of three components:

  • A ligand that binds to a target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.[4]

This compound serves as this critical linker. Its structure, featuring a propargyl group at one end, a ten-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol group, provides the necessary chemical handles for this conjugation. The propargyl group enables a highly efficient and specific reaction with an azide-functionalized molecule via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][5] The terminal alcohol group can be further derivatized or used for conjugation with another molecule.

The PEG component of the linker is crucial for the overall properties of the resulting PROTAC. PEG linkers are known to enhance the hydrophilicity and aqueous solubility of the molecule, which is often a challenge for large and complex PROTACs.[4][6] The length and flexibility of the PEG chain, in this case, 10 ethylene (B1197577) glycol units, are critical factors that influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, ultimately affecting the efficiency of protein degradation.[3][4]

Mechanism of Action of a this compound-Containing PROTAC

The mechanism of action is that of the final PROTAC molecule, which induces targeted protein degradation through the ubiquitin-proteasome pathway. This process can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC, containing the this compound linker, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase within the cell, forming a POI-PROTAC-E3 ligase ternary complex.

  • Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the POI. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

  • Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the POI.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions to degrade unneeded or damaged proteins.

  • Protein Degradation and Recycling: The proteasome unfolds and proteolytically degrades the target protein into small peptides. The ubiquitin molecules and the PROTAC are released and can participate in further rounds of degradation.

This catalytic mode of action is a key advantage of PROTACs, as a single molecule can induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (with PEG10 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated ubiquitin-proteasome pathway.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular Formula C23H44O11[1]
Molecular Weight 500.59 g/mol [1]
CAS Number 2378150-09-3[1]
Appearance White to off-white solid or liquidN/A
Solubility Soluble in water and most organic solventsN/A
Storage Temperature -20°C[1]
Illustrative Impact of PEG Linker Length on PROTAC Efficacy

While specific data for a PROTAC utilizing a this compound linker is not publicly available, the following table illustrates the general principle of how linker length can impact key performance metrics of a PROTAC. The values are representative and intended for educational purposes.

Linker in PROTACDC50 (nM)Dmax (%)Cell PermeabilityRationale
Short Linker (e.g., PEG3) >1000<20ModerateMay not allow for optimal formation of a stable ternary complex due to steric hindrance.
Optimal Linker (e.g., PEG8-12) 50>90GoodProvides sufficient length and flexibility to facilitate productive ternary complex formation.
Long Linker (e.g., PEG20) 50060HighMay be too flexible, leading to non-productive binding and a less stable ternary complex. Can also increase molecular weight, potentially reducing permeability.

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achievable.

Experimental Protocols

The synthesis of a PROTAC using this compound is a multi-step process. Below is a detailed, representative protocol for the conjugation of two ligands using this linker.

Objective: To synthesize a PROTAC by sequentially conjugating a POI-binding ligand (Ligand A, containing a carboxylic acid) and an E3 ligase-binding ligand (Ligand B, containing an azide).

Materials:

  • This compound

  • Ligand A-COOH (POI binder)

  • Ligand B-N3 (E3 ligase binder)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand for copper)

  • tert-Butanol (B103910)

  • Water

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Step 1: Esterification of Ligand A with this compound

This step couples the POI-binding ligand to the alcohol end of the linker.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand A-COOH (1.0 equivalent), this compound (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product (Ligand A-PEG10-Propargyl) by flash column chromatography on silica (B1680970) gel.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This step connects the E3 ligase binder to the propargyl end of the linker.

  • Dissolve the purified Ligand A-PEG10-Propargyl (1.0 equivalent) and Ligand B-N3 (1.1 equivalents) in a 3:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water. (Optional: pre-mix with TBTA).

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

  • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity, purity, and structural integrity.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Click Chemistry Ligand_A Ligand A-COOH (POI Binder) Coupling DCC, DMAP in DCM Ligand_A->Coupling Linker This compound Linker->Coupling Intermediate Intermediate: Ligand A-PEG10-Propargyl Coupling->Intermediate Click_Reaction CuSO4, NaAsc in tBuOH/H2O Intermediate->Click_Reaction Ligand_B Ligand B-N3 (E3 Binder) Ligand_B->Click_Reaction Final_PROTAC Final PROTAC Molecule Click_Reaction->Final_PROTAC Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_PROTAC->Purification

Caption: A generalized workflow for PROTAC synthesis.

Conclusion

This compound is a key enabling tool in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its value lies not in a direct biological effect, but in its role as a versatile and effective linker for constructing PROTACs. The ten-unit PEG chain provides a balance of flexibility and hydrophilicity, while the terminal propargyl and alcohol groups offer straightforward and efficient conjugation chemistry. Understanding the properties and applications of this linker is essential for researchers and scientists aiming to design and synthesize novel PROTACs for therapeutic intervention.

References

Propargyl-PEG10-alcohol in Biotechnology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-alcohol is a heterobifunctional linker molecule that has emerged as a critical tool in modern biotechnology and pharmaceutical development. Its unique structure, featuring a terminal alkyne group, a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl group, offers a versatile platform for the precise construction of complex biomolecular architectures. This guide provides a comprehensive overview of the applications of this compound, focusing on its role in bioconjugation through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," the development of Proteolysis Targeting Chimeras (PROTACs), and the synthesis of Antibody-Drug Conjugates (ADCs). Detailed experimental protocols, quantitative data on the impact of PEG linkers, and diagrams of key biological pathways and workflows are presented to facilitate its practical implementation in research and development.

The propargyl group serves as a reactive handle for highly efficient and specific click chemistry reactions with azide-functionalized molecules.[1][2] The PEG10 chain enhances the aqueous solubility and biocompatibility of the resulting conjugates, a crucial factor for in vivo applications.[3][4][5] The terminal hydroxyl group provides an additional site for further chemical modification, allowing for the creation of even more complex and multifunctional constructs.[6]

Core Applications in Biotechnology

The unique trifecta of functionalities in this compound makes it a valuable reagent in several cutting-edge areas of biotechnology.

Bioconjugation via Click Chemistry

The primary application of this compound is in bioconjugation, where it is used to link a molecule of interest (e.g., a peptide, protein, or small molecule) to another biomolecule or a surface.[7] The cornerstone of this application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with biological processes.[8]

The propargyl group on the linker reacts with an azide-modified biomolecule to form a stable triazole linkage. The hydrophilic PEG10 spacer improves the solubility of the often-hydrophobic molecules being conjugated and provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.[9]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are revolutionary therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[5][10] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10]

This compound is an ideal candidate for the linker component in PROTAC synthesis.[11][12][13] Its defined length and flexibility are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[14][15] The PEG10 chain enhances the solubility and cell permeability of the PROTAC molecule, which are often large and complex.[14]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.[16][17] The linker in an ADC plays a crucial role in its stability in circulation and the efficient release of the drug at the target site.[5]

This compound can be readily modified, for instance, by converting the terminal hydroxyl group to an NHS ester, to create a linker for ADC synthesis.[15][16] The propargyl group allows for the attachment of an azide-modified cytotoxic drug via click chemistry, while the NHS ester reacts with lysine (B10760008) residues on the antibody. The PEG10 spacer enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and improving its therapeutic index.[4][18]

Quantitative Data on PEG Linker Performance

The length and composition of the PEG linker are critical determinants of the efficacy of PROTACs and ADCs. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key performance parameters. While specific data for a 10-unit PEG linker is not always available, the trends observed provide valuable insights for rational drug design.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG12>1000<20[14]
ERαVHLPEG16100-200~80[14]
TBK1VHLAlkyl/Ether<12No degradation0[]
TBK1VHLAlkyl/Ether21396[]
BRD4CRBNPEG0<500>80[]
BRD4CRBNPEG1-2>5000<20[]
BRD4CRBNPEG4-5<500>80[]

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Tolerability

ADC TargetPayloadPEG Length (units)Clearance Rate (relative)Maximum Tolerated Dose (mg/kg)Reference
HER2MMAE0High<50[20]
HER2MMAE8Low>50[20]
GenericAuristatin<8RapidNot tolerated[20]
GenericAuristatin>8SlowerTolerated[20]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation

This protocol describes a general method for conjugating an azide-containing biomolecule to this compound.

Materials:

  • This compound

  • Azide-functionalized biomolecule (e.g., peptide, protein, or small molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Aminoguanidine (B1677879)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (if needed to dissolve starting materials)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 100 mM stock solution of aminoguanidine in water.

    • Dissolve this compound and the azide-functionalized biomolecule in PBS (or a minimal amount of DMSO then dilute with PBS) to desired concentrations.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and a 1.5 to 5-fold molar excess of this compound in PBS.

    • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes to form the copper(I)-ligand complex.

    • To the reaction mixture containing the alkyne and azide, add the premixed CuSO4/THPTA solution to a final copper concentration of 0.25 mM.[1]

    • Add aminoguanidine to a final concentration of 5 mM.

    • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.[1]

  • Reaction and Quenching:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE).

    • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.

  • Purification:

    • Purify the PEGylated conjugate from unreacted starting materials and catalyst using a suitable chromatography method.

      • Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller unreacted linkers and reagents.[16]

      • Ion Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from their un-PEGylated counterparts based on changes in surface charge.[16]

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a representative synthesis of a PROTAC, where an azide-functionalized E3 ligase ligand is coupled to an alkyne-modified target protein ligand using this compound as a precursor to an alkyne-functionalized linker.

Materials:

  • This compound

  • Target protein ligand with a suitable functional group for modification (e.g., an amine)

  • Azide-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative)

  • Reagents for activating the hydroxyl group of the PEG linker (e.g., p-nitrophenyl chloroformate or similar)

  • Reagents for CuAAC reaction (as in Protocol 1)

  • Appropriate solvents (e.g., DMF, DCM) and purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system)

Procedure:

  • Synthesis of Alkyne-Functionalized Target Protein Ligand:

    • Activate the hydroxyl group of this compound. For example, react it with p-nitrophenyl chloroformate to form an activated carbonate.

    • React the activated Propargyl-PEG10-linker with an amine-functionalized target protein ligand in the presence of a base (e.g., DIPEA) in an anhydrous solvent like DMF.

    • Purify the resulting alkyne-functionalized target protein ligand by flash column chromatography or HPLC.

  • PROTAC Assembly via Click Chemistry:

    • Dissolve the purified alkyne-functionalized target protein ligand and a slight molar excess (e.g., 1.1 equivalents) of the azide-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • Perform the CuAAC reaction as described in Protocol 1, using CuSO4, a ligand like THPTA, and sodium ascorbate as the reducing agent.

    • Monitor the reaction by LC-MS until completion.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then apply the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Perform the same immunoblotting procedure on the same membrane for the loading control antibody.

    • Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in PROTAC-treated cells to the vehicle control to determine the percentage of protein degradation.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the applications of this compound.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Synthesis_Workflow Antibody Monoclonal Antibody (mAb) mAb_Linker mAb-Linker Conjugate Antibody->mAb_Linker Lysine Conjugation Linker_Precursor Propargyl-PEG10-OH Activated_Linker Propargyl-PEG10-NHS ester Linker_Precursor->Activated_Linker Activation of -OH Activated_Linker->mAb_Linker Purification1 Purification mAb_Linker->Purification1 Drug_Azide Azide-modified Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Drug_Azide->ADC Click Chemistry (CuAAC) Purification2 Purification ADC->Purification2 Purification1->ADC

Caption: General workflow for ADC synthesis.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & PROTAC Treatment Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer (to membrane) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a powerful and versatile tool for researchers in biotechnology and drug development. Its well-defined structure allows for the precise construction of complex bioconjugates, PROTACs, and ADCs. The hydrophilic PEG10 chain confers advantageous physicochemical properties, such as enhanced solubility and improved pharmacokinetics, which are critical for the development of effective therapeutics. By understanding the principles of click chemistry and the structure-activity relationships of PEG linkers, and by employing the detailed protocols provided in this guide, scientists can effectively leverage this compound to advance their research and development efforts. The continued exploration of this and similar linkers will undoubtedly contribute to the creation of the next generation of targeted therapies.

References

Propargyl-PEG10-alcohol: An In-depth Technical Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-alcohol is a heterobifunctional linker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne (propargyl group), a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a primary alcohol, provides researchers with a versatile platform for covalently linking molecules of interest. The propargyl group serves as a handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. The PEG10 spacer enhances aqueous solubility and provides spatial separation between conjugated moieties, which can be critical for maintaining the biological activity of delicate biomolecules. The terminal alcohol offers a further point of chemical modification, allowing for the attachment of a wide array of functionalities. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its role in advanced therapeutic strategies such as Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

This compound is a colorless liquid with good solubility in water and various organic solvents, making it amenable to a wide range of reaction conditions.[][2] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C23H44O11[]
Molecular Weight 496.59 g/mol []
Appearance Colorless liquid-
Purity Typically ≥95%-
Solubility Soluble in Water, DMSO, DMF, DCM[][2]
Storage -20°C, sealed, dry[]
CAS Number 2378150-09-3[]

Synthesis of this compound

A plausible synthetic workflow is outlined below:

synthesis_workflow start Decaethylene glycol mono-tert-butyl ether step1 Reaction with NaH start->step1 1. step2 Addition of Propargyl Bromide step1->step2 2. intermediate Propargyl-PEG10-O-tBu step2->intermediate 3. step3 Deprotection (e.g., TFA) intermediate->step3 4. product This compound step3->product 5. purification Purification (Chromatography) product->purification 6.

A plausible synthetic workflow for this compound.

This process would involve the deprotonation of the free alcohol of the starting material with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a nucleophile to attack propargyl bromide, forming the ether linkage. The final step would be the removal of the tert-butyl protecting group under acidic conditions, followed by purification to yield the desired this compound.

Experimental Protocols

The primary utility of this compound lies in its ability to participate in CuAAC click chemistry. The following protocols provide detailed methodologies for the conjugation of a peptide to an azide-modified molecule using this linker and subsequent purification and characterization.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide

This protocol describes the conjugation of a peptide containing a primary amine to an azide-functionalized molecule via this compound. The first part of the protocol involves the functionalization of the peptide with the linker.

Materials:

  • Peptide with a primary amine (e.g., N-terminus or lysine (B10760008) side chain)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 50 mM EDTA)

  • Solvents for purification (e.g., acetonitrile (B52724), water with 0.1% TFA)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester of the linker's alcohol group.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Conjugation of Activated Linker to Peptide:

    • Dissolve the peptide (1 equivalent) in DMF or a suitable buffer (ensure no primary amines are present in the buffer).

    • Add the filtered solution of the activated this compound-NHS ester to the peptide solution.

    • Stir the reaction mixture at room temperature overnight.

    • The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Click Chemistry Reaction:

    • To the solution containing the propargylated peptide, add the azide-functionalized molecule (1.5 equivalents).

    • Prepare a fresh solution of sodium ascorbate (5 equivalents) in PBS.

    • Prepare a solution of CuSO4 (0.5 equivalents) and, if used, THPTA (1 equivalent) in PBS.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically quantitative.

  • Quenching and Purification:

    • Quench the reaction by adding the EDTA solution to chelate the copper catalyst.

    • Purify the resulting peptide conjugate using reverse-phase HPLC (RP-HPLC) on a C18 column. A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is commonly used for elution.[4][5]

    • Collect fractions and analyze them by HPLC to identify the pure conjugate.

cuaac_workflow cluster_activation Linker Activation cluster_conjugation Peptide Conjugation cluster_click Click Reaction cluster_purification Purification & Analysis Linker This compound NHS_DCC NHS, DCC in DMF Linker->NHS_DCC ActivatedLinker Propargyl-PEG10-NHS ester NHS_DCC->ActivatedLinker Peptide Peptide-NH2 ActivatedLinker->Peptide 1. Add to Peptide Solution 2. Stir Overnight PropargylatedPeptide Propargylated Peptide Azide Azide-Molecule PropargylatedPeptide->Azide 1. Add Azide FinalConjugate Peptide-Linker-Molecule Conjugate Catalyst CuSO4, Sodium Ascorbate Azide->Catalyst 2. Add Catalyst HPLC RP-HPLC FinalConjugate->HPLC Purify MS_NMR Mass Spectrometry & NMR HPLC->MS_NMR Characterize

Experimental workflow for peptide conjugation using this compound.
Protocol 2: Characterization of the Peptide Conjugate

Mass Spectrometry (MS):

  • Analyze the purified conjugate by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

  • The observed molecular weight should correspond to the sum of the molecular weights of the peptide, the this compound linker (minus water from the esterification and triazole formation), and the azide-functionalized molecule.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • For detailed structural confirmation, ¹H NMR spectroscopy can be employed.[8][9][10]

  • Key signals to identify include the characteristic peaks of the PEG backbone (around 3.6 ppm), the triazole proton (around 7.5-8.0 ppm), and signals corresponding to the peptide and the conjugated molecule.[8]

Application in Targeted Protein Degradation: PROTACs

This compound is frequently utilized as a component of the linker in the design of PROTACs.[] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.[11][12][13] The PROTAC molecule consists of a ligand for the POI and a ligand for an E3 ligase, connected by a linker.

The this compound can be incorporated into the PROTAC linker to provide the necessary length and flexibility to facilitate the formation of a stable ternary complex between the POI and the E3 ligase.[2][11][14] The propargyl group allows for the convenient attachment of one of the ligands via click chemistry, while the alcohol can be modified to connect to the other ligand. The PEG10 chain enhances the solubility and can improve the pharmacokinetic properties of the PROTAC molecule.[11]

protac_mechanism cluster_components PROTAC Components cluster_action Mechanism of Action POI_ligand POI Ligand Linker This compound (as part of the linker) POI_ligand->Linker E3_ligand E3 Ligase Ligand Linker->E3_ligand PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3_ligase E3 Ubiquitin Ligase PROTAC->E3_ligase Binds Ternary_complex Ternary Complex (POI-PROTAC-E3) Ubiquitination Ubiquitination of POI Ternary_complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Role of this compound in the PROTAC mechanism.

In the diagram above, the this compound is a key component of the linker that connects the POI ligand and the E3 ligase ligand to form the PROTAC. This PROTAC then facilitates the formation of the ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[12][15][16]

Conclusion

This compound is a highly versatile and valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its well-defined structure, featuring a reactive propargyl group for click chemistry, a hydrophilic PEG spacer, and a modifiable alcohol functionality, enables the straightforward and efficient conjugation of a wide variety of molecules. The detailed protocols and the discussion of its application in the cutting-edge field of targeted protein degradation with PROTACs highlight its significance in modern drug discovery and development. This guide provides the necessary technical information for scientists to effectively utilize this compound in their research endeavors.

References

The Strategic Role of Propargyl-PEG10-alcohol in Advancing Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical biology and drug discovery, the pursuit of efficient, specific, and biocompatible conjugation methodologies is paramount. Among the most powerful tools to emerge is "click chemistry," a concept introduced by K.B. Sharpless, with the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction at its forefront.[1][2] Central to the successful application of this reaction in complex biological systems is the rational design of the linker molecules that bridge the entities being conjugated. Propargyl-PEG10-alcohol has emerged as a key heterobifunctional linker, offering a unique combination of reactivity and physicochemical properties that are highly advantageous for a range of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[3] This technical guide provides a comprehensive overview of the core functionalities of this compound, detailing its role in click chemistry, presenting quantitative data, outlining experimental protocols, and visualizing key processes.

Core Properties and Structure of this compound

This compound is a molecule meticulously designed for bioorthogonal conjugation. Its structure consists of three key components:

  • A Terminal Propargyl Group: This alkyne functional group serves as the reactive handle for the CuAAC reaction, enabling covalent bond formation with an azide-modified molecule.[4]

  • A Ten-Unit Polyethylene Glycol (PEG) Chain: This hydrophilic spacer is crucial for enhancing the aqueous solubility and biocompatibility of the resulting conjugate.[5] The PEG linker also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[6]

  • A Terminal Hydroxyl Group: This alcohol functionality offers a secondary site for further chemical modification, allowing for the sequential and controlled synthesis of more complex molecular architectures.

PropertyValueReference
Molecular Formula C21H40O10
Molecular Weight 452.54 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in water and most organic solvents[5]

The Role of this compound in Copper-Catalyzed Click Chemistry (CuAAC)

The CuAAC reaction is a highly efficient and specific 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. This reaction forms a stable triazole linkage.[7] this compound serves as the alkyne-containing building block in this reaction.

The general mechanism of the CuAAC reaction is as follows:

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Propargyl_PEG This compound (R1-C≡CH) Cu_I Cu(I) Catalyst Propargyl_PEG->Cu_I Forms Copper Acetylide Azide Azide-containing Molecule (R2-N3) Triazole 1,4-disubstituted Triazole Product Azide->Triazole Cycloaddition Cu_I->Azide Coordinates Cu_II Cu(II) Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Cu_II->Reducing_Agent Reduction Reducing_Agent->Cu_I Regenerates Triazole->Cu_I Releases Catalyst

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.[6]

This compound is an ideal building block for PROTAC synthesis.[3] Its bifunctional nature allows for the sequential attachment of the two ligands. For instance, the hydroxyl group can be modified to couple with one ligand, while the propargyl group is reserved for a final click chemistry step to attach the second, azide-modified ligand. The 10-unit PEG chain provides the necessary length and flexibility for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

PROTAC_Mechanism cluster_components Components cluster_process Degradation Pathway PROTAC PROTAC (Target Ligand - PEG10 - E3 Ligase Ligand) Target_Protein Target Protein of Interest (POI) PROTAC->Target_Protein Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Results in Recycling PROTAC Recycling

Mechanism of Action for a PROTAC Utilizing a PEG10 Linker.

The length of the PEG linker is a critical parameter for optimizing the degradation efficiency of a PROTAC, which is often measured by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[] While data for a PEG10 linker is not extensively reported, comparative studies on PROTACs with varying PEG linker lengths demonstrate the importance of this parameter.

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)12-atom linker100>95[11]
TANK-binding kinase 1 (TBK1)16-atom linker50~90[11]
Cyclin-dependent kinase 9 (CDK9)12-atom linker10>90[11]

Note: The linker lengths are described in terms of atoms, which includes the PEG units and other atoms in the linker structure.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for performing a CuAAC reaction using this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen solvent.

    • Prepare a 10 mM stock solution of the azide-containing molecule in the chosen solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of the THPTA or TBTA ligand in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-containing molecule in a 1:1.1 molar ratio.

    • Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Reaction and Monitoring:

    • Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.[12]

  • Work-up and Purification:

    • Upon completion, the product can be purified using standard techniques such as preparative HPLC or size-exclusion chromatography to remove the copper catalyst and other reagents.

CuAAC_Workflow start Start prepare_stocks Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ascorbate, Ligand) start->prepare_stocks mix_reactants Mix this compound and Azide prepare_stocks->mix_reactants add_catalyst Add Ligand and CuSO4 mix_reactants->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature (1-4h) initiate_reaction->incubate monitor Monitor Reaction Progress (TLC, LC-MS) incubate->monitor purify Purify Product (HPLC, SEC) monitor->purify end End purify->end

Experimental Workflow for a Typical CuAAC Reaction.
General Workflow for PROTAC Synthesis using this compound

This workflow outlines a two-step approach for synthesizing a PROTAC where this compound is used as the linker.

Step 1: Conjugation of the First Ligand to this compound

  • Activate the Hydroxyl Group: The terminal hydroxyl group of this compound is activated, for example, by converting it to a mesylate or tosylate, or by reacting it with an activated carboxylic acid on the first ligand (e.g., the E3 ligase ligand) using standard coupling reagents (e.g., HATU, HOBt).

  • Coupling Reaction: The activated this compound is reacted with the first ligand.

  • Purification: The resulting intermediate (Ligand 1-PEG10-Propargyl) is purified by flash chromatography or preparative HPLC.

Step 2: Click Chemistry Conjugation of the Second Ligand

  • Prepare Azide-Modified Second Ligand: The second ligand (e.g., the target protein ligand) is functionalized with an azide group.

  • CuAAC Reaction: The purified Ligand 1-PEG10-Propargyl intermediate is reacted with the azide-modified second ligand using the general CuAAC protocol described above.

  • Final Purification: The final PROTAC molecule is purified using preparative HPLC to yield the pure product.

PROTAC_Synthesis_Workflow start Start step1 Step 1: Conjugate First Ligand start->step1 activate_peg Activate Hydroxyl Group of This compound step1->activate_peg couple_ligand1 Couple with Ligand 1 activate_peg->couple_ligand1 purify_intermediate Purify Intermediate (Ligand 1-PEG10-Propargyl) couple_ligand1->purify_intermediate step2 Step 2: Conjugate Second Ligand via Click Chemistry purify_intermediate->step2 prepare_ligand2 Prepare Azide-Modified Ligand 2 step2->prepare_ligand2 cuaac_reaction Perform CuAAC Reaction with Intermediate prepare_ligand2->cuaac_reaction final_purification Final Purification of PROTAC cuaac_reaction->final_purification end End final_purification->end

General Workflow for the Synthesis of a PROTAC Using this compound.

Conclusion

This compound stands out as a versatile and highly valuable tool in the field of click chemistry and bioconjugation. Its well-defined structure, combining a reactive alkyne, a biocompatible PEG spacer of optimal length for many applications, and a modifiable hydroxyl group, makes it a powerful building block for the synthesis of complex biomolecules, including next-generation therapeutics like PROTACs. The continued exploration of its applications and the optimization of reaction conditions will undoubtedly lead to further advancements in targeted drug delivery, diagnostics, and our fundamental understanding of biological systems.

References

Propargyl-PEG10-alcohol for PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is far from a passive spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, profoundly influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[5][6]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a popular choice in PROTAC design due to their hydrophilicity, which can enhance the aqueous solubility of the often large and lipophilic PROTAC molecules.[6][7] This guide focuses on Propargyl-PEG10-alcohol, a bifunctional PEG-based linker, and its application in the development of potent and selective protein degraders.

This compound offers a unique combination of features for PROTAC development. The ten repeating ethylene (B1197577) glycol units provide a flexible and hydrophilic chain that can improve solubility and facilitate the formation of a productive ternary complex.[6] The terminal propargyl group enables highly efficient and specific conjugation to an azide-modified ligand through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands. The terminal alcohol can be further functionalized, for example, by converting it to an amine or an acid, allowing for versatile conjugation strategies.

The PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Enters E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->POI Tags POI for Degradation Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades E2_Ub E2-Ub E2_Ub->Ternary_Complex Ub

Figure 1. The mechanism of action of a PROTAC.

Quantitative Data for a Hypothetical PROTAC Utilizing a Propargyl-PEG10 Linker

While specific experimental data for a PROTAC utilizing the this compound linker is not yet widely available in published literature, the following tables present hypothetical yet representative data for a Bruton's tyrosine kinase (BTK) targeting PROTAC ("BTK-PEG10-CRBN") incorporating this linker. This data is benchmarked against PROTACs with shorter (PEG4) and longer (PEG12) PEG linkers, as well as an inactive control where the E3 ligase-binding component is modified to prevent recruitment.

Table 1: Physicochemical Properties of Hypothetical BTK PROTACs

CompoundMolecular Weight (Da)cLogPAqueous Solubility (µM)
BTK-PEG4-CRBN9504.215
BTK-PEG10-CRBN12153.555
BTK-PEG12-CRBN13033.270
Inactive Control12153.558

Table 2: In Vitro Degradation Efficacy of Hypothetical BTK PROTACs in Mino Cells (24h Treatment)

CompoundDC50 (nM)Dmax (%)
BTK-PEG4-CRBN8575
BTK-PEG10-CRBN 25 92
BTK-PEG12-CRBN6088
Inactive Control>10,000<10

Table 3: Binary Binding Affinity (SPR) of Hypothetical BTK-PEG10-CRBN

CompoundBinds toKd (nM)
BTK-PEG10-CRBNTarget Protein (BTK)45
BTK-PEG10-CRBNE3 Ligase (CRBN)150
Inactive ControlTarget Protein (BTK)48
Inactive ControlE3 Ligase (CRBN)>50,000

Experimental Protocols

Synthesis of a Representative PROTAC using this compound

This protocol describes a modular synthesis of a hypothetical PROTAC, "Target-PEG10-E3," using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This involves an azide-functionalized POI ligand and an E3 ligase ligand attached to the this compound linker.

Synthesis_Workflow cluster_0 Synthesis of Target-PEG10-E3 PROTAC POI_azide POI Ligand-Azide PROTAC Target-PEG10-E3 PROTAC POI_azide->PROTAC CuAAC (Click Chemistry) E3_ligase E3 Ligase Ligand E3_PEG10_alkyne E3 Ligand-PEG10-alkyne E3_ligase->E3_PEG10_alkyne Amide Coupling Propargyl_PEG10_OH This compound Propargyl_PEG10_OH->E3_PEG10_alkyne E3_PEG10_alkyne->PROTAC

Figure 2. Synthetic workflow for a PROTAC.

Step 1: Synthesis of E3 Ligand-PEG10-alkyne Intermediate

  • Dissolve the E3 ligase ligand (with a carboxylic acid handle, 1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 Ligand-PEG10-alkyne intermediate.

Step 2: Synthesis of the Final PROTAC via CuAAC

  • Dissolve the POI Ligand-Azide (1.0 eq) and the E3 Ligand-PEG10-alkyne intermediate (1.1 eq) in a 3:1 mixture of THF and water.

  • Add copper(II) sulfate (0.1 eq) and sodium ascorbate (B8700270) (0.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

In-vitro Protein Degradation Assay (Western Blot)

This protocol outlines the procedure to determine the degradation of the target protein in a cell line treated with the PROTAC.

WB_Workflow cluster_1 Western Blot Workflow Cell_Culture Cell Culture Treatment PROTAC Treatment Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of sophisticated drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) has revolutionized modern medicine. Central to the design and efficacy of these complex therapeutics is the often-underestimated component: the linker. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and powerful tool, offering a unique combination of properties that significantly enhance the developability and performance of novel drugs. This in-depth technical guide provides a comprehensive overview of PEG linkers in drug discovery, focusing on their core principles, quantitative impact, and practical application.

The Fundamental Role of PEG Linkers

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units.[1] When employed as linkers in drug development, PEG chains offer a multitude of advantages that address common challenges associated with complex bioconjugates.[2][3]

Core Advantages of PEG Linkers:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG can significantly improve the aqueous solubility of hydrophobic drugs and large biomolecules, mitigating the risk of aggregation which can compromise efficacy and induce immunogenicity.[1][2]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can reduce renal clearance and extend its circulation half-life in the bloodstream, leading to less frequent dosing regimens.[4]

  • Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, shielding the drug conjugate from the host's immune system and reducing the likelihood of an anti-drug antibody (ADA) response.

  • Controlled Drug Release: In the case of cleavable PEG linkers, specific chemical moieties can be incorporated that release the active payload in response to the unique physiological conditions of the target microenvironment, such as low pH or the presence of specific enzymes.[5]

  • Optimized Spatial Orientation: The linker's length and flexibility are critical in ensuring that the different components of a conjugate (e.g., the antibody and the payload in an ADC, or the target binder and E3 ligase recruiter in a PROTAC) can adopt the optimal spatial orientation for their intended biological function.[6][7]

Quantitative Impact of PEG Linker Properties

The rational design of PEG linkers requires a deep understanding of how their physicochemical properties translate into tangible effects on a drug's performance. The following tables summarize key quantitative data on the impact of PEG linker length, architecture, and cleavability.

Table 1: Impact of PEG Linker Length on Physicochemical and Pharmacokinetic Properties

PropertyPEG4PEG8PEG12PEG24Branched PEG (e.g., 40kDa)Key Findings & References
Aqueous Solubility GoodVery GoodExcellentExcellentExcellentSolubility generally increases with PEG length, aiding formulation of hydrophobic molecules.[8]
Hydrodynamic Radius (Rh) SmallModerateModerateLargeVery LargeRh increases with PEG length, which is a key factor in reducing renal clearance.[4]
In Vivo Half-life (t½) ShortModerateIncreasedSignificantly IncreasedMaximizedLonger PEG chains lead to a substantial increase in circulation time.[4]
Cell Permeability (PROTACs) Generally FavorableOften a good balanceCan decreaseMay significantly decreaseGenerally lowPermeability is a complex function of the entire molecule; very long PEG chains can hinder passive diffusion.[6][9]
ADC In Vitro Cytotoxicity (IC50) High PotencyHigh PotencyMay slightly decreaseCan decreaseMay significantly decreaseLonger linkers can sometimes sterically hinder the interaction of the ADC with its target.

Table 2: Comparison of Cleavable vs. Non-Cleavable PEG Linkers in ADCs

FeatureCleavable Linker (e.g., Val-Cit-PAB-PEG)Non-Cleavable Linker (e.g., SMCC-PEG)Key Findings & References
Payload Release Mechanism Enzymatic (e.g., Cathepsin B) or pH-dependent hydrolysis in the lysosome.Proteolytic degradation of the antibody backbone in the lysosome.[10]The release mechanism dictates the nature of the active payload.[5]
Plasma Stability Generally lower than non-cleavable linkers.High, leading to a lower risk of premature payload release.[10]Non-cleavable linkers offer a better safety profile in terms of off-target toxicity.[10]
Bystander Effect Yes, if the released payload is membrane-permeable.[11][]Generally no, as the released payload-linker-amino acid adduct is often charged and membrane-impermeable.[11]The bystander effect is crucial for treating heterogeneous tumors.[11][]
In Vivo Efficacy Can be highly effective, especially in heterogeneous tumors.Can be highly effective, particularly for homogenous tumors with high antigen expression.[13]The choice of linker depends on the specific therapeutic strategy and tumor biology.[5][13]

Table 3: Comparison of Linear vs. Branched PEG Architectures

PropertyLinear PEGBranched PEGKey Findings & References
Hydrodynamic Volume Smaller for a given molecular weight.Larger for a given molecular weight.[4]Branched PEGs can provide a more significant "stealth" effect.[4]
Serum Stability GoodCan be enhanced due to a denser PEG shell.[14]Branched architectures can offer better protection from proteases.[8]
Receptor Binding Less steric hindrance.Can cause more significant steric hindrance, potentially reducing binding affinity.The impact on binding needs to be empirically determined for each conjugate.
Drug Loading Capacity Limited by the number of available conjugation sites.Can allow for higher drug loading on a single molecule.Branched linkers can be used to create multi-payload conjugates.

Signaling Pathways and Workflows in Drug Development

Visualizing the complex biological processes and development workflows is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to PEG linkers in drug discovery.

Signaling Pathways

ADC_Internalization_Pathway ADC Internalization and Payload Release ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization (Endocytosis) Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Linker Cleavage/ Antibody Degradation Cell_Death Cell Death (Apoptosis) Payload->Cell_Death 5. Induction of Cytotoxicity

Caption: ADC Internalization and Payload Release Pathway.

PROTAC_Degradation_Pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination 1. Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Proteolysis Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental and Developmental Workflows

ADC_Development_Workflow General Workflow for ADC Development cluster_Discovery Discovery & Design cluster_Conjugation Conjugation & Characterization cluster_Evaluation In Vitro & In Vivo Evaluation cluster_Preclinical Preclinical Development Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Linker_Payload_Selection Linker & Payload Selection Antibody_Development->Linker_Payload_Selection Conjugation ADC Conjugation (PEGylation) Linker_Payload_Selection->Conjugation Characterization Characterization (DAR, Purity, Stability) Conjugation->Characterization In_Vitro In Vitro Assays (Cytotoxicity, Bystander Effect) Characterization->In_Vitro In_Vivo In Vivo Models (Efficacy, PK/PD, Toxicology) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization IND_Enabling IND-Enabling Studies Lead_Optimization->IND_Enabling

Caption: General Workflow for ADC Development.

PROTAC_Development_Workflow General Workflow for PROTAC Development cluster_Design Design & Synthesis cluster_Evaluation In Vitro Evaluation cluster_Optimization Optimization & In Vivo Studies Target_Ligand Target Ligand Identification Linker_Design Linker Design (PEG-based) Target_Ligand->Linker_Design E3_Ligase_Ligand E3 Ligase Ligand Selection E3_Ligase_Ligand->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Ternary_Complex Ternary Complex Formation Assay Synthesis->Ternary_Complex Degradation_Assay Protein Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Permeability_Assay Cell Permeability Assay Degradation_Assay->Permeability_Assay SAR_Studies Structure-Activity Relationship (SAR) Permeability_Assay->SAR_Studies In_Vivo_PKPD In Vivo PK/PD & Efficacy SAR_Studies->In_Vivo_PKPD

Caption: General Workflow for PROTAC Development.

Detailed Experimental Protocols

The successful development of drugs utilizing PEG linkers relies on robust and reproducible experimental methods. This section provides detailed protocols for key experiments cited in this guide.

Synthesis of a Heterobifunctional PEG Linker (e.g., Maleimide-PEG-NHS Ester)

This protocol outlines the general steps for synthesizing a Maleimide-PEG-NHS ester, a common heterobifunctional linker used for conjugating to thiol and amine groups.

Materials:

  • α-Maleimido-ω-hydroxy-PEG

  • N,N'-Disuccinimidyl carbonate (DSC) or Triphosgene (B27547)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether

  • Silica (B1680970) gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve α-Maleimido-ω-hydroxy-PEG in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add an excess (e.g., 1.5-2 equivalents) of DSC or a solution of triphosgene in toluene (B28343) dropwise at 0 °C.

    • Add an equivalent amount of TEA or DIEA to the reaction mixture and stir at room temperature for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the starting material is consumed, quench the reaction with a small amount of water.

    • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate (B86663).

    • Purify the activated PEG intermediate by silica gel column chromatography.

  • Formation of the NHS Ester:

    • Dissolve the purified activated PEG intermediate and NHS (e.g., 1.2 equivalents) in anhydrous DCM or THF.

    • Add TEA or DIEA (e.g., 1.5 equivalents) and stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Precipitate the final product, Maleimide-PEG-NHS ester, by adding cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR and mass spectrometry.

PEGylation of an Antibody using an NHS-Ester PEG Linker

This protocol describes the conjugation of an amine-reactive PEG linker to the lysine (B10760008) residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized PEG linker (e.g., mPEG-NHS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the NHS-ester PEG linker in anhydrous DMSO or DMF immediately before use.

    • Ensure the antibody solution is at a suitable concentration (e.g., 1-10 mg/mL) in an appropriate buffer.

  • Conjugation Reaction:

    • Add a calculated molar excess of the PEG linker solution to the antibody solution while gently vortexing. The molar ratio of PEG to antibody will depend on the desired degree of PEGylation and should be optimized.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Antibody:

    • Remove unreacted PEG linker and byproducts by SEC using a pre-equilibrated column or by dialysis against the desired storage buffer.

  • Characterization:

    • Characterize the purified PEGylated antibody to determine the degree of PEGylation, purity, and aggregation status using techniques such as SEC-MALS and HIC-HPLC.

Characterization of PEGylated Proteins by SEC-MALS

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the absolute molar mass and size of macromolecules and their conjugates in solution, independent of their shape.[15][16][17]

Materials:

  • SEC-MALS system (including an HPLC/UPLC system, a MALS detector, and a refractive index (RI) detector)

  • Appropriate SEC column for the size range of the protein and its conjugates

  • Mobile phase (e.g., PBS) filtered through a 0.1 µm filter

  • Purified PEGylated protein sample

Procedure:

  • System Equilibration:

    • Equilibrate the SEC column and detectors with the mobile phase at a constant flow rate until stable baselines are achieved for all detectors.[18]

  • Sample Analysis:

    • Inject a known concentration of the PEGylated protein sample onto the SEC column.

    • Collect data from the UV, MALS, and RI detectors simultaneously as the sample elutes from the column.

  • Data Analysis:

    • Use the appropriate software to analyze the collected data.

    • The software will use the signals from the MALS and RI detectors to calculate the absolute molar mass of each eluting species.

    • The UV and RI signals can be used in a conjugate analysis mode to determine the molar mass of the protein and the PEG components separately, allowing for the determination of the degree of PEGylation for each species.

    • The analysis will provide information on the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated), the presence of unconjugated protein, and any aggregates.

In Vitro Cytotoxicity Assay of an ADC (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a drug.[19][20][21][22][23]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Antibody-Drug Conjugate (ADC)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated control wells.

    • Incubate the plate for a period determined by the cell doubling time and the ADC's mechanism of action (typically 72-96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21]

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Assessment of PROTAC-Mediated Protein Degradation by Western Blot

Western blotting is a standard technique to quantify the levels of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time course. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples and run them on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Conclusion

PEG linkers are indispensable tools in modern drug discovery, offering a powerful means to enhance the therapeutic properties of complex drug modalities like ADCs and PROTACs. A thorough understanding of their structure-property relationships, coupled with robust experimental validation, is paramount for the successful design and development of next-generation therapeutics. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing the field of targeted drug delivery. The continued innovation in PEG linker technology promises to unlock even greater therapeutic potential in the years to come.

References

An In-depth Technical Guide to Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation

Bioconjugation is the process of chemically linking two or more molecules, where at least one of the components is a biomolecule such as a protein, peptide, nucleic acid, or carbohydrate.[1][2] This powerful technique creates hybrid molecules, known as bioconjugates, that possess the unique properties of each constituent part.[1][3] The applications of bioconjugation are vast and have revolutionized numerous scientific fields, from basic research to clinical medicine.[2][4] Key applications include the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the creation of diagnostic probes and imaging agents, and the engineering of novel biomaterials.[5]

The success of a bioconjugation strategy hinges on the ability to form a stable covalent bond between the desired molecules under conditions that preserve the biological activity of the biomolecule.[1] This typically involves reactions that are highly selective, proceed efficiently in aqueous environments, and are bioorthogonal, meaning they do not interfere with native biological processes.[1][6][7]

This guide provides a comprehensive overview of the core bioconjugation techniques, with a focus on their chemical principles, practical applications, and detailed experimental protocols.

Core Principles of Bioconjugation: A Workflow Overview

The general workflow for creating a bioconjugate involves several key steps, from initial design and synthesis to final characterization and application. This process requires careful consideration of the biomolecule, the molecule to be conjugated, and the choice of chemical linkage.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_application Application Biomolecule Biomolecule Selection (e.g., Antibody, Protein) Conjugation Bioconjugation Reaction Biomolecule->Conjugation Payload Payload Selection (e.g., Drug, Fluorophore) Linker Linker Design & Functionalization Payload->Linker Linker->Conjugation Purification Purification of Bioconjugate Conjugation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization Application Functional Application (e.g., In vivo studies) Characterization->Application

A generalized workflow for the creation and application of bioconjugates.

Key Bioconjugation Chemistries

The choice of conjugation chemistry is dictated by the available functional groups on the biomolecule and the desired properties of the final bioconjugate. These reactions can be broadly categorized into non-site-specific and site-specific methods.

Non-Site-Specific Bioconjugation

Traditional bioconjugation methods often target naturally abundant amino acid residues, such as lysines and cysteines.[1][8] While robust and widely used, these techniques can result in a heterogeneous mixture of products with varying numbers of conjugated molecules and different attachment sites.[9][10] This heterogeneity can impact the reproducibility, efficacy, and safety of the bioconjugate.[1]

The primary amines on the side chains of lysine (B10760008) residues and the N-terminus of proteins are common targets for bioconjugation.[1][8] N-hydroxysuccinimide (NHS) esters are frequently used to react with these amines to form stable amide bonds.[1][8]

Mechanism of NHS Ester-Amine Coupling

NHS_Ester_Amine_Coupling cluster_reactants Reactants cluster_products Products NHS_Ester R1-NHS Ester Amide_Bond Protein-NH-CO-R1 (Stable Amide Bond) NHS_Ester->Amide_Bond Protein_Amine Protein-NH2 Protein_Amine->Amide_Bond NHS_Leaving_Group NHS

NHS esters react with primary amines to form a stable amide bond.

The sulfhydryl group of cysteine residues is another valuable target for bioconjugation due to its relatively low abundance in proteins, allowing for more controlled conjugation.[6][8] Maleimides are the most common reagents for targeting thiols, forming a stable thioether bond.[6][11] It is often necessary to first reduce disulfide bonds between cysteine residues to make the thiols available for conjugation.[11]

Mechanism of Maleimide-Thiol Coupling

Maleimide_Thiol_Coupling cluster_reactants Reactants cluster_products Products Maleimide (B117702) R1-Maleimide Thioether_Bond Protein-S-R1 (Stable Thioether Bond) Maleimide->Thioether_Bond Protein_Thiol Protein-SH Protein_Thiol->Thioether_Bond

Maleimides react with thiols to form a stable thioether bond.
Site-Specific Bioconjugation

To overcome the limitations of heterogeneity, a variety of site-specific bioconjugation techniques have been developed.[9][10][12] These methods allow for the precise placement of a conjugate at a single, predetermined location on the biomolecule, leading to a homogeneous product with a defined drug-to-antibody ratio (DAR) in the case of ADCs.[5][]

Conceptual Illustration of Non-Specific vs. Site-Specific Conjugation

Comparison of heterogeneous vs. homogeneous bioconjugate populations.

Click chemistry encompasses a class of reactions that are highly efficient, selective, and bioorthogonal.[2] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage.[14][15] Due to concerns about copper toxicity in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which proceeds without a metal catalyst.[1]

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide (B81097) R1-N3 Triazole R1-Triazole-R2 (Stable Triazole Linkage) Azide->Triazole Alkyne R2-Alkyne Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

CuAAC forms a stable triazole linkage between an azide and an alkyne.

Enzymatic methods offer exquisite site-specificity by leveraging the natural catalytic activity of enzymes to form covalent bonds at specific recognition sequences on a protein.[1] Enzymes such as sortase and transglutaminase can be used to conjugate molecules to proteins with high precision under mild conditions.[1][10]

Quantitative Comparison of Key Bioconjugation Chemistries

Chemistry Target Functional Group Optimal pH Reaction Time Typical Yield Bond Stability Key Advantages Key Disadvantages
NHS Ester-Amine Primary Amines (Lysine, N-terminus)7.5 - 8.51-4 hoursModerate to HighStable Amide BondSimple, robust, readily available reagentsNon-site-specific, potential for cross-linking, NHS ester hydrolysis
Maleimide-Thiol Thiols (Cysteine)6.5 - 7.51-4 hoursHighStable Thioether BondHigh selectivity for thiolsRequires free thiols (reduction often needed), potential for maleimide hydrolysis
CuAAC (Click Chemistry) Azides, Terminal Alkynes7.0 - 9.00.5-2 hoursVery HighStable Triazole LinkageHigh efficiency, bioorthogonal, fast kineticsRequires copper catalyst (potential toxicity), requires introduction of azide/alkyne
SPAAC (Click Chemistry) Azides, Strained Cyclooctynes4.0 - 9.01-12 hoursHighStable Triazole LinkageBioorthogonal, no catalyst required, suitable for in vivo applicationsSlower kinetics than CuAAC, reagents can be complex to synthesize
Enzymatic (e.g., Sortase) Specific peptide recognition sequences7.0 - 8.01-4 hoursHighStable Amide BondHighly site-specific, mild conditionsRequires enzyme and recognition sequence, enzyme purification needed

Detailed Experimental Protocols

Protocol 1: Maleimide Labeling of a Thiolated Antibody

This protocol describes the general steps for labeling an antibody containing free thiol groups with a maleimide-activated molecule (e.g., a fluorescent dye).

Materials:

  • Thiolated antibody in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed)[11][16]

  • Maleimide-activated molecule (10 mM stock in DMSO or DMF)[16]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction[11][16]

  • Purification column (e.g., Sephadex G-25)[17]

  • Reaction tubes

  • Stirring/vortexing equipment

Procedure:

  • Antibody Preparation: Dissolve the thiolated antibody in a degassed buffer at a concentration of 1-10 mg/mL.[16] If the antibody contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[16]

  • Prepare Maleimide Solution: Prepare a 10 mM stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.[16]

  • Conjugation Reaction: While gently stirring or vortexing the antibody solution, add the maleimide stock solution to achieve a 10-20x molar excess of the maleimide reagent over the antibody.[16][18]

  • Incubation: Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[16][18]

  • Purification: Remove the unreacted maleimide reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your buffer of choice (e.g., PBS).[17] The first colored fraction to elute will be the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the maximum absorbance wavelength of the conjugated molecule.[16]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general method for conjugating an azide-modified biomolecule to an alkyne-containing payload.

Materials:

  • Azide-modified biomolecule in buffer

  • Alkyne-containing payload (stock solution)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)[19]

  • Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)[19]

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)[15][19]

  • Reaction tubes

Procedure:

  • Prepare Reactants: In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing payload in the desired molar ratio in a suitable buffer.

  • Prepare Catalyst Complex: In a separate tube, premix the CuSO4 and ligand solutions. A common ratio is 1:5 copper to ligand.[19] Let this mixture stand for a few minutes.

  • Initiate the Reaction: Add the premixed copper/ligand complex to the reaction mixture containing the azide and alkyne.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.[14][15]

  • Incubation: Close the reaction tube to minimize oxygen exposure and allow the reaction to proceed for 1-2 hours at room temperature.[14]

  • Purification: Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and unreacted components.

Characterization of Bioconjugates

After synthesis and purification, it is crucial to thoroughly characterize the bioconjugate to confirm its identity, purity, and functionality.[2][20] Common characterization techniques include:

  • Mass Spectrometry (MS): To determine the molecular weight of the conjugate and confirm the number of attached molecules (e.g., DAR).[20]

  • Gel Electrophoresis (e.g., SDS-PAGE): To assess the purity and molecular weight of the conjugate.[20]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion (SEC), reverse-phase (RP), and hydrophobic interaction (HIC) chromatography are used to determine purity, aggregation, and drug-to-antibody ratio distribution.[21]

  • UV-Vis Spectroscopy: To quantify the concentration of the biomolecule and the conjugated molecule, and to determine the degree of labeling.

  • Functional Assays: To ensure that the biological activity of the biomolecule (e.g., antibody binding) and the functionality of the payload (e.g., cytotoxicity of a drug) are retained after conjugation.

Challenges and Future Directions

Despite significant advances, challenges in bioconjugation remain. These include achieving absolute site-specificity, ensuring the stability of the linker in vivo, and minimizing the potential immunogenicity of the conjugate.[1][3][] Future research will likely focus on the development of novel bioorthogonal reactions with faster kinetics, the design of innovative linkers with tunable release mechanisms, and the application of bioconjugation to new therapeutic modalities and diagnostic tools.[23][24] The continued evolution of bioconjugation techniques will undoubtedly play a pivotal role in advancing biomedical research and drug development.

References

Propargyl-PEG10-alcohol safety data sheet information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Propargyl-PEG10-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional linker molecule integral to the field of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It incorporates a terminal alkyne group for "click chemistry" reactions and a hydroxyl group, connected by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) chain.[2][3] This structure allows for the covalent linkage of different molecular entities while imparting increased aqueous solubility.

The safety profile of this compound is not well-established. However, by examining the safety data of its constituent parts—the propargyl group and the PEG chain—we can extrapolate a cautious approach to its handling. Propargyl alcohol is a highly toxic and flammable substance.[4][5] Conversely, high molecular weight polyethylene glycols are generally regarded as having low toxicity and being non-irritating to the skin.[6] The presence of the long PEG chain in this compound is expected to significantly alter the toxicological and physical properties compared to the parent propargyl alcohol, likely reducing its volatility and dermal absorption.

Hazard Identification and Classification

Due to the lack of specific data for this compound, a definitive hazard classification is not possible. However, based on the reactive propargyl group, it is prudent to handle this compound with care, assuming potential for skin and eye irritation. The hazards associated with propargyl alcohol are severe, including acute toxicity via oral, dermal, and inhalation routes, and it is known to cause severe skin and eye burns.[4][5][7] While the PEG chain likely mitigates these risks, the extent of this mitigation is unknown.

Physical and Chemical Properties

The available data for the physical and chemical properties of this compound is limited and largely predictive.

PropertyValueSource
Molecular Formula C23H44O11[1]
Appearance Colorless liquidPredicted
Boiling Point 518.0 ± 45.0 °CPredicted
Density 1.093 ± 0.06 g/cm³Predicted
Solubility Soluble in Water, DMSO, DCM, DMF
pKa 14.36 ± 0.10Predicted
Storage Temperature -20°C[1]

Toxicological Data

No specific toxicological studies for this compound were found. The following table summarizes the acute toxicity data for Propargyl Alcohol to highlight the potential hazards of the functional group. It is crucial to reiterate that these values are likely not representative of this compound due to the influence of the PEG chain.

Route of ExposureSpeciesLD50/LC50 ValueSource
OralRat20-56.4 mg/kg[4]
DermalRabbit16 mg/kg[4]
Inhalation (Vapor)Rat873 ppm (2 hours)

Chronic exposure to propargyl alcohol has been shown to cause histopathological changes in the olfactory and respiratory epithelium in animal studies.[8][9]

Experimental Protocols and Safe Handling

Given the moisture-sensitive nature of similar PEGylated alkynes, specific handling procedures are required.[10] The following is a recommended protocol for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling. The following PPE is recommended as a minimum:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected prior to use and changed immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Handling should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential aerosols or vapors.

Handling and Storage
  • Storage: Store in a tightly sealed container at -20°C in a dry, well-ventilated area, away from sources of ignition.[1]

  • Dispensing: Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.[10]

  • Dissolving: Immediately before use, dissolve the required amount in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[10] Do not prepare stock solutions for long-term storage as the alkyne moiety can degrade.[10]

  • Reaction Conditions: Avoid buffers containing primary amines (e.g., Tris or glycine) as these can react with other reagents often used in conjunction with this linker, such as NHS esters.[10]

First Aid Measures

In the absence of specific data, the following first aid measures, adapted from information for propargyl alcohol, are recommended:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualized Workflows and Relationships

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Equilibrate Vial Equilibrate Vial Don PPE->Equilibrate Vial Weigh Compound Weigh Compound Equilibrate Vial->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Perform Reaction Perform Reaction Dissolve in Solvent->Perform Reaction Quench Reaction Quench Reaction Perform Reaction->Quench Reaction Dispose of Waste Dispose of Waste Quench Reaction->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A generalized workflow for the safe handling of this compound.

Conceptual Safety Profile

This compound This compound Propargyl Group Propargyl Group This compound->Propargyl Group PEG10 Chain PEG10 Chain This compound->PEG10 Chain High Acute Toxicity High Acute Toxicity Propargyl Group->High Acute Toxicity Flammability Flammability Propargyl Group->Flammability Low Toxicity Low Toxicity PEG10 Chain->Low Toxicity Increased Solubility Increased Solubility PEG10 Chain->Increased Solubility Reduced Volatility Reduced Volatility PEG10 Chain->Reduced Volatility Unknown Overall Toxicity Unknown Overall Toxicity High Acute Toxicity->Unknown Overall Toxicity Low Toxicity->Unknown Overall Toxicity

Caption: Relationship between the compound's structure and its predicted safety attributes.

References

Propargyl-PEG10-alcohol: A Technical Guide to Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage and handling protocols for Propargyl-PEG10-alcohol, a heterobifunctional PEG linker crucial for "click chemistry" reactions in bioconjugation and drug development. Adherence to these guidelines is paramount for ensuring compound integrity, experimental success, and laboratory safety.

Physicochemical and Storage Data

Proper storage is critical for maintaining the stability and purity of this compound. The following table summarizes key physicochemical properties and storage recommendations compiled from various suppliers. Researchers should note the existing discrepancies in reported storage and shipping temperatures and always consult the certificate of analysis and safety data sheet (SDS) provided by the specific vendor.

PropertyValue
CAS Number 2055022-35-8 or 2378150-09-3[1][2][3][4]
Molecular Formula C21H40O10[2] or C23H44O11[3]
Molecular Weight 452.5 g/mol [2]
Purity Typically ≥98%[2]
Appearance Not explicitly stated, but related compounds are clear, colorless liquids.
Solubility Soluble in Water, DMSO, DCM, and DMF.[2][5]
Storage Temperature Recommended at -20°C[2][3] or Room Temperature[5]. Consult supplier-specific documentation.
Shipping Condition Shipped at ambient temperature[2] or on blue ice[3]. Verify with supplier.
Predicted Boiling Point 518.0 ± 45.0 °C[5]
Predicted Density 1.093 ± 0.06 g/cm³[5]
Predicted pKa 14.36 ± 0.10[5]

Experimental Protocols: Safe Handling and Use

While a comprehensive safety data sheet with specific hazard classifications for this compound is not consistently available, general principles of good laboratory practice for handling chemical reagents should be strictly followed. The propargyl group is a high-energy functional group, and caution is advised.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (inspect before use), a lab coat, and tightly fitting safety goggles.[1]

  • A face shield may be necessary when handling larger quantities or if there is a splash risk.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

Handling Procedures:

  • Acclimatization: If stored at -20°C, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Dispensing: Use clean, dry spatulas or syringes for transferring the material. Avoid creating aerosols.

  • Inert Atmosphere: For applications sensitive to moisture or oxidation, consider handling under an inert atmosphere (e.g., argon or nitrogen).

  • Spill Management: In case of a spill, absorb the material with an inert absorbent material. Clean the area thoroughly. Prevent entry into drains.

  • Waste Disposal: Dispose of unused material and contaminated items in accordance with local, state, and federal regulations for chemical waste.

Logical Workflow for Storage and Handling

The following diagram illustrates the recommended workflow for the safe storage and handling of this compound from receipt to disposal.

G cluster_receipt Receiving cluster_storage Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect verify Verify Compound and Check SDS inspect->verify store Store at Recommended Temperature (-20°C or RT) in a Tightly Closed Container verify->store ppe Don Personal Protective Equipment (PPE) store->ppe equilibrate Equilibrate to Room Temperature Before Opening store->equilibrate hood Work in a Well-Ventilated Fume Hood ppe->hood hood->equilibrate dispense Dispense Required Amount equilibrate->dispense use Use in Experiment dispense->use cleanup Clean Equipment and Workspace use->cleanup dispose Dispose of Waste According to Regulations cleanup->dispose

Caption: Workflow for this compound from receipt to disposal.

Safety and Hazard Considerations

The safety data sheet for this compound from one supplier indicates that no data is available for a formal hazard classification.[1] However, it is prudent to handle it with care. The related compound, propargyl alcohol, is classified as a flammable, toxic, and corrosive liquid.[6][7][8] While the addition of a long PEG chain is expected to significantly alter these properties (likely reducing volatility and acute toxicity), researchers should avoid direct contact with skin and eyes and prevent inhalation.[1]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting.[1] In all cases of exposure, seek medical attention.

Stability and Reactivity:

  • Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid strong oxidizing agents, strong acids, and strong bases. The propargyl group can undergo exothermic reactions, particularly in the presence of certain metal catalysts.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.

This guide is intended to provide a comprehensive overview based on publicly available data. It is not a substitute for the supplier-provided Safety Data Sheet and institutional safety protocols. Always prioritize safety and consult the specific documentation accompanying the product before handling.

References

Methodological & Application

Application Notes and Protocols for Propargyl-PEG10-alcohol in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-alcohol is a heterobifunctional linker molecule widely employed in bioconjugation and drug development through "click chemistry". This reagent features a terminal alkyne group (propargyl) and a terminal hydroxyl group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) chain of ten ethylene (B1197577) glycol units. The alkyne group allows for highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized molecules.[1][2][3] The PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[4] The terminal hydroxyl group provides a further site for derivatization.

This document provides detailed protocols for the use of this compound in a typical click chemistry reaction, specifically for the fluorescent labeling of an azide-containing biomolecule.

Product Information and Properties

This compound is a valuable tool for researchers in various fields, including medicinal chemistry, proteomics, and materials science.[1][5] Its properties are summarized in the table below.

PropertyValue
Chemical Name This compound
Molecular Formula C21H40O10
Molecular Weight 452.5 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in water, DMSO, DMF, and chlorinated solvents
Storage Store at -20°C for long-term stability.[5]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Mechanism

The core of the click chemistry application of this compound is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of the PEG linker and an azide-functionalized molecule. The reaction is catalyzed by Cu(I), which is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst and enhance reaction efficiency.[6]

CuAAC_Mechanism CuAAC Reaction Mechanism cluster_catalyst Catalyst System cluster_product Product Propargyl_PEG This compound Triazole_Product Triazole-Linked PEG-Molecule Conjugate Propargyl_PEG->Triazole_Product Cycloaddition Azide (B81097) Azide-Molecule CuSO4 CuSO4 (Cu(II)) CuI Cu(I) CuSO4->CuI Reduction Ascorbate (B8700270) Sodium Ascorbate CuI->Propargyl_PEG Forms Copper Acetylide Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilizes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental Protocol: Fluorescent Labeling of an Azide-Modified Peptide

This protocol describes a general procedure for the conjugation of this compound to an azide-containing peptide, followed by fluorescent labeling.

Materials
  • This compound

  • Azide-modified peptide

  • Fluorescent azide (e.g., a coumarin (B35378) or rhodamine azide)[6]

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

  • Solvents for purification (e.g., water, acetonitrile)

  • Purification system (e.g., HPLC with a C18 column or Size Exclusion Chromatography)

Stock Solutions
  • This compound (10 mM): Dissolve an appropriate amount in the reaction buffer.

  • Azide-modified peptide (1 mM): Dissolve in the reaction buffer. The concentration may be adjusted based on the peptide's solubility and the desired reaction scale.

  • Fluorescent azide (10 mM): Dissolve in DMSO.

  • Copper(II) sulfate (100 mM): Dissolve in deionized water.

  • Sodium ascorbate (1 M): Prepare fresh by dissolving in deionized water.

  • THPTA (50 mM): Dissolve in deionized water.

Reaction Procedure
  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Azide-modified peptide solution (to a final concentration of 0.1-1 mM)

    • This compound stock solution (1.5 equivalents relative to the peptide)

    • Reaction buffer to bring the mixture to the desired final volume.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining:

    • Copper(II) sulfate stock solution (to a final concentration of 0.1-0.5 mM)

    • THPTA stock solution (5 equivalents relative to copper)

  • Initiation of the Reaction:

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 1-5 mM).

    • Gently mix the reaction by vortexing or pipetting.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by techniques such as HPLC or LC-MS to determine completion.

  • Purification of the PEGylated Peptide:

    • Once the reaction is complete, the PEGylated peptide can be purified from excess reagents and catalyst.

    • Size Exclusion Chromatography (SEC): This is effective for separating the higher molecular weight PEGylated product from smaller unreacted molecules.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and can be highly effective for purifying the desired conjugate. A gradient of water and acetonitrile (B52724) with a trifluoroacetic acid (TFA) modifier is commonly used.

Quantitative Data (Illustrative)

Since specific reaction yields for this compound are not extensively published, the following table provides representative data from studies using similar propargyl-PEG linkers in CuAAC reactions to illustrate typical outcomes.[7][8]

ReactantsMolar Ratio (Alkyne:Azide)Catalyst System (Equivalents)Reaction Time (h)Yield (%)Purification Method
mPEG-alkyne + Azide-coumarin1:1CuSO₄ (0.5), Sodium Ascorbate (1.0)2482.3Not specified
PEG-functionalized alkyne + Azide-functionalized resorcinarene1.2:1CuBr (0.2), PMDETA (1.0)4884Column Chromatography
Propargyl-PEG-OH + Azide-peptide on solid supportExcessCuSO₄ (0.1), Sodium Ascorbate (0.5), THPTA (0.5)2>95Solid-phase extraction

Experimental Workflow

The following diagram illustrates the general workflow for a bioconjugation experiment using this compound.

Experimental_Workflow Bioconjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_characterization Characterization Reagent_Prep Prepare Stock Solutions (Propargyl-PEG10-OH, Azide-Molecule, CuSO4, Ascorbate, THPTA) Reaction_Setup Combine Reactants (Propargyl-PEG10-OH + Azide-Molecule) Reagent_Prep->Reaction_Setup Catalyst_Addition Add Catalyst Premix (CuSO4 + THPTA) Reaction_Setup->Catalyst_Addition Reaction_Initiation Initiate with Sodium Ascorbate Catalyst_Addition->Reaction_Initiation Incubation Incubate at Room Temperature Reaction_Initiation->Incubation Monitoring Monitor Reaction Progress (HPLC, LC-MS) Incubation->Monitoring Purification Purify Conjugate (SEC or RP-HPLC) Monitoring->Purification Characterization Characterize Final Product (Mass Spectrometry, NMR, etc.) Purification->Characterization

References

Application Notes and Protocols for Propargyl-PEG10-alcohol in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-alcohol is a heterobifunctional linker molecule widely employed in the field of bioconjugation. It features a terminal alkyne group (propargyl) and a terminal hydroxyl group, separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group serves as a reactive handle for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the stable and specific ligation to azide-modified biomolecules. The PEG chain enhances the solubility and bioavailability of the resulting conjugate while minimizing steric hindrance and potential immunogenicity.[1][2] The terminal alcohol can be used for further derivatization if required.

These application notes provide a comprehensive guide to utilizing this compound in bioconjugation, with a focus on protein modification. Detailed protocols for introducing azide (B81097) functionalities into proteins, performing the CuAAC reaction, and purifying and characterizing the final conjugate are presented.

Key Applications

The versatility of this compound makes it suitable for a range of applications in research and drug development, including:

  • Synthesis of Antibody-Drug Conjugates (ADCs): Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Development of PROTACs (Proteolysis Targeting Chimeras): Connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[3][4]

  • Biomolecule Labeling and Imaging: Attaching fluorophores, biotin, or other reporter molecules to proteins, peptides, or nucleic acids for tracking and visualization in vitro and in vivo.

  • Surface Modification: Immobilizing biomolecules onto surfaces for applications in diagnostics, biomaterials, and biosensors.

Experimental Workflow for Protein Bioconjugation

The overall process for conjugating a molecule of interest (e.g., a small molecule drug, a fluorescent dye) to a target protein using this compound typically involves a two-step process. First, the target protein is functionalized with an azide group. Second, the azide-modified protein is reacted with the alkyne-bearing this compound (which has been pre-conjugated to the molecule of interest) via CuAAC.

G cluster_0 Step 1: Protein Azide Functionalization cluster_1 Step 2: CuAAC 'Click' Reaction cluster_2 Step 3: Characterization A Target Protein (with primary amines, e.g., Lysine) C Reaction in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) A->C B Azide-PEG4-NHS Ester B->C D Purification (Desalting Column) C->D E Azide-Modified Protein D->E H Reaction in Aqueous Buffer E->H F Propargyl-PEG10-Molecule F->H G CuSO4, Ligand (e.g., THPTA), Sodium Ascorbate (B8700270) G->H I Purification (e.g., SEC, IEX) H->I J Final Bioconjugate I->J K SDS-PAGE J->K L Mass Spectrometry (MS) J->L M HPLC Analysis J->M

General workflow for protein bioconjugation.

Experimental Protocols

Protocol 1: Introduction of Azide Groups into a Target Protein

This protocol describes the modification of a protein with primary amines (N-terminus and lysine (B10760008) residues) using an azide-functionalized N-hydroxysuccinimide (NHS) ester.

Materials:

  • Target protein

  • Azido-PEG4-NHS Ester (or similar amine-reactive azide)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-5 mg/mL.[5]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG4-NHS Ester in anhydrous DMSO.[6]

  • Labeling Reaction:

    • Calculate the required volume of the azide-NHS ester stock solution for the desired molar excess. A 10- to 20-fold molar excess is a good starting point for protein concentrations ≥ 5 mg/mL, while a 20- to 50-fold excess may be needed for more dilute protein solutions.[6][7]

    • Add the calculated volume of the azide-NHS ester stock solution to the protein solution. The final concentration of DMSO should not exceed 10%.[7]

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[5][6]

  • Quenching (Optional): Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[1]

  • Purification: Remove the excess, unreacted azide-NHS ester using a desalting column according to the manufacturer's instructions.[5]

  • Characterization and Storage: Determine the concentration of the purified azide-labeled protein. The azide-modified protein is now ready for the CuAAC reaction. Store at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-modified protein with an alkyne-functionalized molecule (e.g., Propargyl-PEG10-fluorophore) using CuAAC.

Materials:

  • Azide-modified protein (from Protocol 1)

  • This compound conjugated to the molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 100 mM in water)[8]

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)[9]

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following, vortexing gently after each addition:

    • Azide-modified protein (to a final concentration of 1-5 mg/mL)

    • Propargyl-PEG10-functionalized molecule (typically 2-10 molar equivalents relative to the protein)

    • Reaction buffer to adjust the volume

    • THPTA ligand (to a final concentration of 1 mM)[1]

    • CuSO₄ (to a final concentration of 0.25-1 mM)[1][10]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.[10]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.[1][8]

  • Purification: Proceed immediately to purification to remove the copper catalyst, excess reagents, and any unreacted starting materials.

ComponentStock ConcentrationFinal ConcentrationMolar Ratio (Typical)
Azide-Modified Protein1-10 mg/mL1-5 mg/mL1
Propargyl-PEG10-Molecule10 mM in DMSO2-10 fold excess2-10
CuSO₄20 mM in water0.25 - 1 mM~5-20
THPTA Ligand100 mM in water1 mM~20
Sodium Ascorbate300 mM in water5 mM~100

Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation. Concentrations and ratios may require optimization depending on the specific biomolecule and desired degree of labeling.

Protocol 3: Purification of the PEGylated Bioconjugate

The choice of purification method depends on the properties of the protein and the conjugate. Size Exclusion Chromatography (SEC) is often the first choice for removing small molecule reagents. Ion-Exchange Chromatography (IEX) can be effective for separating PEGylated from un-PEGylated protein.

A. Size Exclusion Chromatography (SEC) Protocol

  • Column Equilibration: Equilibrate an SEC column (e.g., Superdex 200 or similar) with an appropriate buffer (e.g., PBS, pH 7.4) at a flow rate recommended by the manufacturer.

  • Sample Loading: Load the crude reaction mixture from Protocol 2 onto the column. The loading volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein and much earlier than the small molecule reagents.[][12]

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or mass spectrometry to identify those containing the purified conjugate.

B. Ion-Exchange Chromatography (IEX) Protocol

  • Column and Buffer Selection: Choose an IEX resin (cation or anion exchange) based on the isoelectric point (pI) of the protein. Prepare a low-salt binding buffer and a high-salt elution buffer.

  • Column Equilibration: Equilibrate the IEX column with the binding buffer.

  • Sample Preparation: If necessary, desalt the reaction mixture into the binding buffer.

  • Sample Loading: Load the sample onto the column.

  • Wash: Wash the column with several column volumes of binding buffer to remove unbound species.

  • Elution: Elute the bound proteins using a linear gradient of the high-salt elution buffer. The PEGylation of the protein shields some of its surface charges, causing it to elute at a different salt concentration than the un-PEGylated protein.[]

  • Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and/or mass spectrometry.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and purity.

1. SDS-PAGE:

  • Principle: Separates proteins based on molecular weight.

  • Expected Result: The this compound conjugate will migrate slower than the unmodified protein, appearing as a higher molecular weight band. The PEG chain adds to the hydrodynamic radius, often causing the apparent molecular weight on SDS-PAGE to be larger than the actual mass increase.

  • Protocol: Run samples of the purified conjugate, the un-PEGylated protein, and the crude reaction mixture on an SDS-polyacrylamide gel. Visualize with a suitable stain (e.g., Coomassie Blue).

2. Mass Spectrometry (MS):

  • Principle: Provides a precise measurement of the molecular weight of the conjugate.

  • Expected Result: The mass of the conjugate will be the mass of the protein plus the mass of the this compound and the attached molecule. The mass of this compound is approximately 452.5 Da. The mass of the azide introduced in the first step must also be accounted for. ESI-MS can be used to determine the exact mass and confirm the degree of labeling (number of PEG linkers per protein).[13]

  • Protocol: Prepare the sample according to the mass spectrometer's requirements. For intact protein analysis, desalting is crucial.

3. HPLC Analysis:

  • Principle: High-Performance Liquid Chromatography (HPLC) techniques like Reversed-Phase (RP-HPLC) and SEC-HPLC can be used to assess purity.

  • Expected Result: In RP-HPLC, the PEGylated conjugate will typically have a different retention time than the un-PEGylated protein due to changes in hydrophobicity. In SEC-HPLC, the conjugate will elute earlier.[14][15]

  • Protocol: Develop a suitable gradient (for RP-HPLC) or select an appropriate column and mobile phase (for SEC-HPLC) to resolve the conjugate from starting materials and byproducts.

Application Example: PROTAC Synthesis Workflow

This compound is a valuable linker for synthesizing PROTACs. The workflow below illustrates its use in connecting a target protein ligand to an E3 ligase ligand.

G cluster_0 Component Synthesis cluster_1 PROTAC Assembly via CuAAC cluster_2 Purification & Characterization A Target Protein Ligand with Azide Handle G Click Reaction A->G B This compound D Esterification B->D C E3 Ligase Ligand (e.g., with a carboxylic acid) C->D E Propargyl-PEG10-E3 Ligand D->E E->G F CuSO4, Ligand, Sodium Ascorbate F->G H Crude PROTAC G->H I Purification (e.g., RP-HPLC) H->I J Characterization (MS, NMR) I->J K Final PROTAC Molecule J->K

Workflow for PROTAC synthesis.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no azide labeling (Protocol 1) Inactive NHS ester (hydrolyzed).Use fresh, anhydrous DMSO. Equilibrate the NHS ester vial to room temperature before opening to prevent moisture condensation.[7]
Presence of primary amines in the buffer (e.g., Tris).Dialyze the protein into an amine-free buffer like PBS before the reaction.[7]
Low yield in CuAAC reaction (Protocol 2) Oxidation of Cu(I) to inactive Cu(II).Ensure the sodium ascorbate solution is freshly prepared. Degas the reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[16]
Sequestration of copper by the protein.Increase the concentration of the copper/ligand complex. The use of a copper-chelating ligand like THPTA is crucial to protect the protein and enhance reaction efficiency.[17][18]
Inefficient reaction conditions.Optimize the reaction by varying the concentrations of copper, ligand, and reducing agent. A fluorogenic azide can be used with a model alkyne to quickly find optimal conditions without consuming valuable protein.[10]
Poor separation during purification Inappropriate chromatography method or conditions.For SEC, ensure the column has the appropriate fractionation range. For IEX, optimize the pH and salt gradient. For RP-HPLC, adjust the organic solvent gradient and temperature.[][15]
Aggregation of the protein or conjugate.Perform all purification steps at 4°C. Include additives like arginine or non-ionic detergents in the buffers if aggregation is a known issue for the target protein.

By following these detailed protocols and considering the troubleshooting advice, researchers can effectively utilize this compound for a wide range of bioconjugation applications, advancing their research and development goals.

References

Propargyl-PEG10-alcohol for Antibody-Drug Conjugate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. Propargyl-PEG10-alcohol is a heterobifunctional linker that offers several advantages in ADC development. The propargyl group enables highly efficient and specific conjugation to azide-modified antibodies or payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[1][2] The polyethylene (B3416737) glycol (PEG) chain, consisting of 10 ethylene (B1197577) glycol units, enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[3][] The terminal alcohol provides a versatile handle for the attachment of a variety of drug payloads.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of ADCs.

Key Advantages of this compound in ADC Synthesis

  • Biocompatibility and Reduced Immunogenicity: The PEG component is well-known for its ability to shield the ADC from immune recognition and reduce aggregation, potentially lowering the risk of an immune response.[3]

  • Improved Pharmacokinetics: The hydrophilic PEG chain can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can lead to greater accumulation of the ADC at the tumor site.[3][5]

  • Enhanced Solubility and Stability: The PEG spacer can help to solubilize hydrophobic drug payloads, allowing for the synthesis of ADCs with higher drug-to-antibody ratios (DAR) without significant aggregation.[3][6]

  • Versatile Conjugation Chemistry: The propargyl group allows for a highly specific and high-yielding click chemistry reaction with an azide (B81097) partner, providing precise control over the conjugation site.[2][7] The terminal alcohol can be activated for conjugation to a variety of functional groups on the drug payload.

Experimental Data

The following tables present representative quantitative data for an affibody-drug conjugate synthesized using a 10 kDa PEG linker, which serves as an illustrative example of the performance that can be expected with a high-molecular-weight PEG linker like this compound.

Table 1: In Vitro Cytotoxicity of an Affibody-Drug Conjugate with a 10 kDa PEG Linker [5]

Cell LineTarget ExpressionIC₅₀ (nM)
NCI-N87HER2-positive22.5
BT-474HER2-positive-
PC-3HER2-negative>1000

Data is representative of a study using a 10 kDa PEG linker with an MMAE payload conjugated to an anti-HER2 affibody. The cytotoxicity was found to be lower than a similar conjugate with a shorter linker, but still potent and highly specific to HER2-expressing cells.[5]

Table 2: In Vivo Half-Life of an Affibody-Drug Conjugate with a 10 kDa PEG Linker [5]

ConjugateLinkerHalf-life (minutes)Fold Increase vs. Unmodified Affibody
HP10KM10 kDa PEG219.011.2
HP4KM4 kDa PEG49.22.5
HMSMCC19.61.1

This data demonstrates the significant increase in circulation half-life achieved with a high-molecular-weight PEG linker compared to a smaller PEG linker or a non-PEG linker.[5]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. Optimization of specific reaction conditions may be necessary for different antibodies and payloads.

Diagram: Overall Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_conjugation ADC Synthesis & Purification cluster_characterization ADC Characterization Linker This compound ActivatedLinker Activated Linker (e.g., pNP-carbonate) Linker->ActivatedLinker Activation LinkerPayload Propargyl-PEG10-Payload ActivatedLinker->LinkerPayload Conjugation Payload Drug Payload (with amine group) Payload->LinkerPayload ClickReaction CuAAC Click Chemistry LinkerPayload->ClickReaction Antibody Monoclonal Antibody AzideAb Azide-Modified Antibody Antibody->AzideAb Azide Introduction AzideAb->ClickReaction CrudeADC Crude ADC ClickReaction->CrudeADC PurifiedADC Purified ADC CrudeADC->PurifiedADC Purification (SEC/TFF) DAR_Analysis DAR Analysis (HIC/LC-MS) PurifiedADC->DAR_Analysis Stability_Analysis Stability Assays (Plasma/Lysosomal) PurifiedADC->Stability_Analysis FinalADC Final ADC Product DAR_Analysis->FinalADC Stability_Analysis->FinalADC

Caption: Workflow for ADC synthesis using this compound.

Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Payload

This protocol describes the activation of the terminal hydroxyl group of this compound to create an amine-reactive intermediate, followed by conjugation to a drug payload.

Materials:

  • This compound

  • 4-Nitrophenyl chloroformate (p-NPC)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Amine-containing drug payload

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reaction vessel

  • Magnetic stirrer

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Activation of this compound: a. Dissolve this compound and a 3-fold molar excess of TEA in anhydrous DCM at 0°C under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add a solution of a 2-fold molar excess of p-NPC in anhydrous DCM to the reaction mixture. c. Allow the reaction to proceed at 0°C for 2 hours, then warm to room temperature and stir for 24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. e. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude p-nitrophenyl carbonate-activated Propargyl-PEG10 linker.

  • Conjugation to Drug Payload: a. Dissolve the activated linker and the amine-containing drug payload (typically a 1.2-fold molar excess of the linker) in anhydrous DMF or DMSO. b. Add a 3-fold molar excess of DIPEA to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS. d. Purify the Propargyl-PEG10-Payload conjugate by preparative HPLC. e. Lyophilize the purified product to obtain a solid powder.

Diagram: Linker Activation and Payload Conjugation

Linker_Activation Propargyl_PEG_OH Propargyl-PEG10-OH Activated_Linker Propargyl-PEG10-O-pNP Propargyl_PEG_OH->Activated_Linker pNPC p-Nitrophenyl Chloroformate pNPC->Activated_Linker TEA Triethylamine TEA->Activated_Linker Base Linker_Payload Propargyl-PEG10-Payload Activated_Linker->Linker_Payload Payload_NH2 Payload-NH2 Payload_NH2->Linker_Payload DIPEA DIPEA DIPEA->Linker_Payload Base

Caption: Activation of this compound and payload conjugation.

Protocol 2: Antibody-Payload Conjugation via Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the Propargyl-PEG10-Payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG10-Payload

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 200 mM in water)

  • Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

  • Reaction vessel

Procedure:

  • Preparation of Reagents: a. Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate. b. Dissolve the Propargyl-PEG10-Payload in a minimal amount of a biocompatible organic solvent (e.g., DMSO) and then dilute with the reaction buffer.

  • Conjugation Reaction: a. In a reaction vessel, combine the azide-modified antibody with the Propargyl-PEG10-Payload. A molar excess of the linker-payload (e.g., 4 to 10-fold) is typically used. b. Prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Let it stand for a few minutes. c. Add the Cu(I)/THPTA complex to the antibody-payload mixture. A typical concentration is 25 equivalents relative to the azide. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide). e. Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

  • Purification: a. Purify the resulting ADC using SEC or TFF to remove unreacted linker-payload, copper catalyst, and other small molecules. b. Exchange the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).

Protocol 3: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination:

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, as each payload adds to the overall hydrophobicity. The weighted average DAR can be calculated from the peak areas of the different species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Intact or reduced mass analysis can be used to determine the mass of the different ADC species, from which the DAR can be calculated.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments.

3. In Vitro Stability Assessment:

  • Plasma Stability: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for a set period (e.g., 7 days). At various time points, aliquots are taken, and the DAR is measured by LC-MS to determine the extent of drug deconjugation.[8] A stable ADC will show minimal loss in DAR over time.[8]

  • Lysosomal Stability: To assess the release of the payload within the target cell, the ADC is incubated with isolated lysosomes or in a lysosomal extract. The release of the free drug is then monitored over time, typically by LC-MS/MS.

Conclusion

This compound is a valuable tool for the synthesis of advanced antibody-drug conjugates. Its properties can contribute to the development of ADCs with improved solubility, stability, and pharmacokinetic profiles. The provided protocols offer a comprehensive guide for researchers to utilize this linker in their ADC development programs. Careful optimization of reaction conditions and thorough characterization of the final conjugate are essential to ensure the quality and efficacy of the resulting therapeutic.

References

Application Notes and Protocols for Labeling Proteins with Propargyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-alcohol is a heterobifunctional linker molecule integral to the field of bioconjugation and proteomics. It features a terminal alkyne group (propargyl) and a terminal hydroxyl group, separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The alkyne group allows for covalent attachment to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The hydroxyl group can be activated to react with nucleophilic residues on a protein, such as primary amines on lysine (B10760008) residues, enabling the PEGylation of proteins.

This modification offers several advantages, including increased hydrophilicity, reduced immunogenicity, and extended in vivo circulation half-life of the target protein. A significant application of this technology is in the development of Proteolysis Targeting Chimeras (PROTACs), where the PEG linker connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, thereby hijacking the cell's natural protein degradation machinery.

Applications

  • PEGylation of Therapeutic Proteins: Enhancing the pharmacokinetic and pharmacodynamic properties of protein-based drugs. PEGylation can increase a protein's hydrodynamic size, which reduces its renal clearance and extends its circulation half-life.

  • Development of Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Proteomics and Protein Analysis: Introducing tags for protein purification, visualization, and quantification.

  • PROTACs: Serving as a flexible linker to connect the two active ends of a PROTAC molecule, facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.

Quantitative Data Presentation

The following table summarizes the impact of PEGylation on the pharmacokinetic parameters of a recombinant human tissue inhibitor of metalloproteinases-1 (rhTIMP-1), demonstrating the significant extension of its plasma half-life.

ParameterrhTIMP-1 (Non-PEGylated)PEG20K-TIMP-1 (PEGylated)Fold Increase
Distribution Half-Life (t½α)0.22 h3.4 h15.5
Elimination Half-Life (t½β)1.1 h28 h25.5

Data adapted from Batra J, et al. (2012) PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1). PLoS ONE 7(11): e50028.

Experimental Protocols

Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the activation of the terminal hydroxyl group of this compound to create a succinimidyl carbonate ester, which is reactive towards primary amines on proteins.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Argon or Nitrogen gas

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Septa

  • Syringes and needles

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).

  • Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) to the solution.

  • Add anhydrous pyridine (2.0 equivalents) dropwise to the reaction mixture while stirring.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the activated Propargyl-PEG10-succinimidyl carbonate can be used directly in the next step or purified by silica (B1680970) gel chromatography.

Protocol 2: Labeling of a Protein with Activated Propargyl-PEG10-succinimidyl carbonate

This protocol outlines the conjugation of the activated PEG linker to a protein containing accessible primary amine groups (e.g., lysine residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Activated Propargyl-PEG10-succinimidyl carbonate (from Protocol 1)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or centrifugal ultrafiltration units for purification

Procedure:

  • Prepare a stock solution of the activated Propargyl-PEG10-succinimidyl carbonate in anhydrous DMF or DMSO.

  • To the protein solution, add the activated PEG linker solution dropwise while gently vortexing. A typical molar excess of the PEG linker to the protein is 10- to 50-fold, but this should be optimized for each specific protein.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes.

  • Remove the unreacted PEG linker and byproducts by dialysis against a suitable buffer or by using centrifugal ultrafiltration units.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or a PROTAC component) to the propargyl-functionalized protein.

Materials:

  • Propargyl-PEG10-labeled protein (from Protocol 2)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the propargyl-labeled protein and the azide-containing molecule in the degassed reaction buffer. A 5- to 10-fold molar excess of the azide (B81097) molecule is typically used.

  • In a separate tube, prepare the catalyst solution by mixing CuSO₄ and the copper ligand (THPTA or TBTA) in a 1:5 molar ratio in the reaction buffer.

  • Add the catalyst solution to the protein/azide mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (typically 10-fold molar excess over CuSO₄).

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_labeling Step 2: Protein Labeling cluster_click Step 3: Click Chemistry Propargyl_PEG_OH This compound Activated_PEG Propargyl-PEG10-succinimidyl carbonate Propargyl_PEG_OH->Activated_PEG DSC, Pyridine in DCM DSC N,N'-Disuccinimidyl carbonate (DSC) Labeled_Protein Propargyl-PEG10-Protein Activated_PEG->Labeled_Protein Amine Coupling Protein Protein (-NH2) Protein->Labeled_Protein Final_Conjugate Final Protein Conjugate Labeled_Protein->Final_Conjugate CuSO4, Na Ascorbate, Ligand Azide_Molecule Azide-containing Molecule Azide_Molecule->Final_Conjugate

Caption: Experimental workflow for protein labeling.

protac_pathway cluster_protac PROTAC-Mediated Protein Degradation cluster_ups Ubiquitin-Proteasome System PROTAC PROTAC (Target Binder - PEG Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Polyubiquitination E1, E2, ATP Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation Proteolysis

Caption: PROTAC-mediated protein degradation pathway.

Application Notes and Protocols for Surface Modification Using Propargyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification with polyethylene (B3416737) glycol (PEG) is a widely employed strategy to enhance the biocompatibility of materials by reducing non-specific protein adsorption and cell adhesion. Propargyl-PEG10-alcohol is a heterobifunctional linker ideal for this purpose. Its terminal alkyne group allows for covalent attachment to azide-functionalized surfaces via a highly efficient and specific "click chemistry" reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The terminal hydroxyl group renders the modified surface hydrophilic. These application notes provide detailed protocols for surface modification using this compound and subsequent characterization and biological evaluation.

Data Presentation

The following tables summarize representative quantitative data for surfaces modified with PEG, illustrating the expected outcomes of the protocols described below. It is important to note that specific values will vary depending on the substrate, PEGylation density, and analytical method used.

Table 1: Surface Wettability Analysis

SurfaceWater Contact Angle (°)Reference
Unmodified Silicon Wafer60-70General Knowledge
Azide-Functionalized Silicon Wafer70-80[1]
PEGylated Silicon Wafer30-50[2]

Table 2: Ellipsometry Data for PEG Layer Thickness

PEG TypeSubstrateMeasured Thickness (nm)Reference
PEG 2000Glass~3.2 (dry)[3]
PEG 3000GlassVariable, showing irregularities[3]
PEG 6000Glass~13% less than calculated[3]

Table 3: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

SurfaceC 1s (%)O 1s (%)N 1s (%)Si 2p (%)Reference
Unmodified Silicon WaferAdventitious CarbonHigh-High[4]
Azide-Functionalized Silicon WaferIncreasedDecreasedPresent (~3-5%)Decreased[1][5]
PEGylated Silicon WaferHigh (with C-O peak at ~286.5 eV)HighDecreased/AbsentDecreased[4][6]

Table 4: Protein Adsorption Quantification

SurfaceAdsorbed Protein (ng/cm²)Protein UsedReference
Unmodified Surface> 200Fibrinogen[6]
High-Density PEGylated Surface< 20Fibrinogen[6]
Low-Density PEGylated Surface50-150Fibrinogen[6]

Table 5: Cell Adhesion Quantification

SurfaceCell Adhesion (% of control)Cell TypeReference
Tissue Culture Polystyrene (TCPS)100VariousGeneral Knowledge
PEGylated Surface< 20Mesenchymal Stem Cells[7]

Experimental Protocols

Protocol 1: Azide-Functionalization of Silicon-Based Surfaces

This protocol describes the functionalization of a silicon oxide surface with azide (B81097) groups using (3-azidopropyl)triethoxysilane (APTES-Azide).

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive!)

  • Anhydrous toluene

  • (3-azidopropyl)triethoxysilane (APTES-Azide)

  • Acetone

  • Isopropanol

  • Nitrogen gas

  • Oven

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the silicon substrates in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups. Handle Piranha solution with extreme caution in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with deionized water and dry under a stream of nitrogen gas.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES-Azide in anhydrous toluene.

    • Immerse the cleaned and activated substrates in the silane (B1218182) solution.

    • Incubate for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Rinse the substrates sequentially with toluene, acetone, and isopropanol.

  • Curing:

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the silane layer by baking in an oven at 110°C for 30 minutes.[1]

    • Store the azide-functionalized substrates in a desiccator until ready for use.

Protocol 2: Surface Modification with this compound via CuAAC

This protocol details the "clicking" of this compound onto the azide-functionalized surface.

Materials:

  • Azide-functionalized substrates (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Reagent Solutions:

    • This compound Solution: Dissolve this compound in PBS to a final concentration of 10-20 mM.

    • Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Sodium Ascorbate Solution: Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.[1]

    • THPTA Solution (Optional): Prepare a 100 mM stock solution of THPTA in deionized water.

  • Click Reaction:

    • Place the azide-functionalized substrate in a reaction vessel.

    • Add the this compound solution to the vessel, ensuring the surface is fully covered.

    • If using THPTA, add it to the mixture (typically at a 5:1 molar ratio to copper).

    • Add the copper sulfate solution to a final concentration of 1 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[1]

    • Gently agitate the reaction mixture at room temperature for 1-4 hours.

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with deionized water.

    • Dry the PEGylated surface under a stream of nitrogen gas.

Protocol 3: Protein Adsorption Assay

This protocol provides a method to quantify the amount of protein that adsorbs to the modified surface.

Materials:

  • PEGylated and control (unmodified) substrates

  • Protein solution (e.g., 1 mg/mL Bovine Serum Albumin (BSA) or Fibrinogen in PBS)

  • PBS

  • MicroBCA™ Protein Assay Kit or similar quantification method

Procedure:

  • Protein Incubation:

    • Incubate the PEGylated and control substrates with the protein solution for 1 hour at 37°C.

    • Ensure the entire surface is covered with the solution.

  • Washing:

    • Gently wash the substrates three times with PBS to remove non-adsorbed protein.

  • Protein Elution:

    • Elute the adsorbed protein by incubating the substrates with a 1% Sodium Dodecyl Sulfate (SDS) solution for 15 minutes at room temperature with gentle agitation.

  • Quantification:

    • Collect the eluate.

    • Quantify the protein concentration in the eluate using a MicroBCA™ assay according to the manufacturer's instructions.

    • Calculate the amount of adsorbed protein per unit area of the substrate.

Protocol 4: Cell Adhesion Assay

This protocol describes a basic method to assess the attachment of cells to the modified surface.

Materials:

  • Sterile PEGylated and control (e.g., tissue culture polystyrene) substrates in a multi-well plate format.

  • Cell culture medium appropriate for the cell line being used.

  • Cell suspension of the desired cell type (e.g., fibroblasts, endothelial cells).

  • Trypsin-EDTA

  • PBS

  • Crystal Violet stain (0.5% w/v in 20% methanol)

  • 10% acetic acid

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells onto the PEGylated and control surfaces at a density of 1 x 10⁴ to 5 x 10⁴ cells/cm².

    • Incubate for 1-4 hours at 37°C in a CO₂ incubator.

  • Washing:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation and Staining:

    • Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

    • Wash with water and stain with Crystal Violet solution for 20 minutes at room temperature.

  • Quantification:

    • Wash the wells thoroughly with water to remove excess stain.

    • Allow the wells to dry completely.

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.[8][9][10]

Visualizations

experimental_workflow cluster_prep Surface Preparation cluster_peg PEGylation cluster_eval Biological Evaluation start Silicon Substrate piranha Piranha Cleaning (Activation) start->piranha Protocol 1 silanization APTES-Azide Silanization piranha->silanization azide_surface Azide-Functionalized Surface silanization->azide_surface click CuAAC 'Click' Reaction azide_surface->click Protocol 2 propargyl_peg This compound propargyl_peg->click peg_surface PEGylated Surface click->peg_surface protein_assay Protein Adsorption Assay peg_surface->protein_assay cell_assay Cell Adhesion Assay peg_surface->cell_assay protein_data Reduced Protein Adsorption protein_assay->protein_data Protocol 3 cell_data Reduced Cell Adhesion cell_assay->cell_data Protocol 4

Caption: Experimental workflow for surface modification and evaluation.

signaling_pathway cluster_surface Cell-Surface Interaction cluster_signaling Downstream Signaling Cell Cell Integrins Integrins Cell->Integrins Expresses ECM_Proteins Adsorbed ECM Proteins Integrins->ECM_Proteins Binds FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activates Surface PEGylated Surface ECM_Proteins->Surface Adsorbed on (Inhibited by PEG) Cytoskeleton Cytoskeletal Organization FAK->Cytoskeleton Regulates Adhesion Cell Adhesion & Spreading Cytoskeleton->Adhesion Mediates

References

Application Notes and Protocols: Experimental Setup for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of "click chemistry," a class of reactions known for being rapid, efficient, and highly specific.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole by covalently linking a terminal alkyne and an azide.[3][4] Its remarkable bioorthogonality—meaning the reacting groups are inert in complex biological systems—has made it an indispensable tool in drug discovery, bioconjugation, materials science, and chemical biology.[5][6][7] A typical CuAAC reaction involves an azide, an alkyne, a copper(I) catalyst, and often a stabilizing ligand to enhance reaction efficiency and biocompatibility.[8] The active Cu(I) catalyst is most conveniently generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270).[9][10]

Core Components and Reaction Parameters

The success of a CuAAC reaction depends on the careful selection and optimization of its core components.

  • Azide and Alkyne Substrates : These functional groups are small, stable, and generally absent in natural biomolecules, ensuring high specificity.[6][11]

  • Copper Source : While direct Cu(I) salts (e.g., CuI, CuBr) can be used, the in situ reduction of Cu(II) salts (e.g., CuSO₄) with sodium ascorbate is more common as it avoids the instability of Cu(I) to oxidation.[3][9][10]

  • Reducing Agent : Sodium ascorbate is the most widely used reductant to maintain the copper catalyst in its active Cu(I) oxidation state.[12]

  • Accelerating Ligands : Ligands are critical for stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, accelerating the reaction rate, and reducing the cytotoxicity of copper, which is especially important in biological applications.[8][13][14] The choice of ligand is often dictated by the solvent system.[8]

Data Presentation: Ligand Selection and Reaction Conditions

The selection of an appropriate ligand and the optimization of reaction parameters are crucial for achieving high yields and reaction rates.

Table 1: Common Ligands for CuAAC
Ligand Key Properties Primary Applications
TBTA (Tris(benzyltriazolylmethyl)amine)Water-insoluble; one of the most widely used ligands.[15]General organic synthesis, applications where aqueous solubility is not required.[3]
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Water-soluble; allows reactions to be run entirely in aqueous systems.[3][15]Bioconjugation, labeling of live cells, and other aqueous applications where biocompatibility is key.[9]
BTTAA A newer generation, water-soluble ligand.[15]Dramatically accelerates reaction rates and suppresses cell cytotoxicity, making it ideal for sensitive biological systems.[13][15]
BTTES, BTTP Other specialized ligands available to optimize specific reaction conditions.[11][13]Used to maximize efficiency and minimize cytotoxicity across a broad range of applications.[11]
Table 2: Typical CuAAC Reaction Parameters
Parameter Typical Range / Condition
Reactant Stoichiometry (Alkyne:Azide) 1:1 to 1:2 (A slight excess of the less precious reagent can drive the reaction to completion).[8]
Catalyst Loading (Copper) 0.5 mol% to 5 mol% for small molecule synthesis; higher concentrations may be used in bioconjugation.[16][17]
Ligand to Copper Ratio 1:1 to 5:1.[8][10]
Solvent System Highly versatile; depends on substrate solubility. Common choices include water, buffers (e.g., PBS), DMSO, t-BuOH, and various aqueous/organic mixtures.[8][11][18]
Temperature Typically room temperature.[8] For slow reactions, gentle heating (e.g., 45°C) can accelerate the process.[19]
Reaction Time Highly variable; can be complete in 15-60 minutes for efficient systems, while others may require several hours to overnight.[3][9][19]

Experimental Workflows and Logical Diagrams

Visualizing the experimental process and underlying mechanism provides a clearer understanding of the CuAAC reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Ligand, Na-Ascorbate) B Combine Alkyne, Azide, and Buffer/Solvent A->B C Add Premixed CuSO4/Ligand Solution B->C D Initiate with Sodium Ascorbate C->D E Incubate at RT (e.g., 1-4 hours) D->E F Monitor Progress (TLC, LC-MS) E->F G Purify Product (e.g., Precipitation, Chromatography) F->G H Characterize Product (NMR, MS) G->H

Caption: General experimental workflow for a typical CuAAC reaction.

G CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Acetylide Cu(I)-Acetylide Complex CuI->Acetylide Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R1-C≡CH Alkyne->Acetylide Triazolide Copper Triazolide Acetylide->Triazolide Azide R2-N3 Azide->Triazolide Product Product (Triazole) Triazolide->Product Protonation Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle of the CuAAC reaction.

G A Design Building Blocks (Fragments with Alkyne or Azide handles) B Library Synthesis via CuAAC (Combinatorial linking of fragments) A->B C High-Throughput Screening (HTS) (Biological assays) B->C D Hit Identification (Active compounds identified) C->D E Lead Optimization (Further modification using CuAAC) D->E

References

Application Note: Purification of Propargyl-PEG10-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Propargyl-PEG10-alcohol, a heterobifunctional linker commonly utilized in bioconjugation, antibody-drug conjugates (ADCs), and proteomics via "click chemistry."[1][2] The synthesis of such conjugates can often result in a mixture of the desired product, unreacted starting materials, and other process-related impurities.[3] Effective purification is therefore a critical step to ensure the quality, efficacy, and safety of the final application. This document outlines a robust purification strategy using reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted technique for the separation of PEGylated molecules.[4][5] Additionally, it details methods for purity analysis and characterization.

Introduction

This compound is a valuable chemical tool featuring a terminal alkyne group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) and a terminal hydroxyl group for further functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides a flexible linker arm. Given its application in sensitive biological systems, high purity of the conjugate is paramount.

Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., propargyl alcohol, PEG precursors), catalysts, and byproducts from side reactions.[3] These impurities can interfere with downstream applications, leading to reduced reaction efficiency, inaccurate characterization, and potential toxicity. This protocol details a reliable method for the purification of this compound using preparative RP-HPLC and subsequent analysis of the purified product.

Purification and Analysis Workflow

The overall workflow for the purification and analysis of this compound conjugates is depicted below. This process involves an initial purity assessment of the crude product, followed by preparative HPLC for purification, and finally, analysis of the purified fractions to confirm purity and identity.

Purification_Workflow Crude_Product Crude this compound (Post-Synthesis) Analytical_HPLC Analytical RP-HPLC (Initial Purity Assessment) Crude_Product->Analytical_HPLC Prep_HPLC Preparative RP-HPLC (Purification) Crude_Product->Prep_HPLC Analytical_HPLC->Prep_HPLC Develop Purification Method Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical RP-HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Select Pure Fractions Solvent_Removal Solvent Removal (Lyophilization/Evaporation) Pooling->Solvent_Removal Final_QC Final Quality Control (LC-MS, NMR) Solvent_Removal->Final_QC Pure_Product Purified this compound Final_QC->Pure_Product

Figure 1. General workflow for the purification and analysis of this compound.

Experimental Protocols

Materials and Equipment
  • Solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA) or Formic acid (FA)

  • Columns:

    • Analytical: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Preparative: C18 column (e.g., 21.2 x 150 mm, 5 µm particle size)

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV and/or Evaporative Light Scattering Detector (ELSD)

    • Preparative HPLC system with fraction collector

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system

    • Rotary evaporator or lyophilizer

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol is used to determine the purity of the crude product and the purified fractions.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA or FA in Water.

    • Mobile Phase B: 0.1% TFA or FA in ACN.

  • Sample Preparation: Dissolve a small amount of the sample in a solvent compatible with the mobile phase (e.g., a mixture of water and ACN) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 214 nm (for end-group absorbance) or ELSD.

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      25 80
      27 95
      30 95
      32 20

      | 35 | 20 |

  • Analysis: Integrate the peak areas to determine the relative purity of the sample.

Protocol 2: Preparative RP-HPLC for Purification

This protocol is for the purification of the crude this compound.

  • Mobile Phase Preparation: Prepare a sufficient volume of Mobile Phases A and B as described in Protocol 1.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 20% ACN in water).

  • HPLC Conditions:

    • Column: C18, 21.2 x 150 mm, 5 µm

    • Flow Rate: 20 mL/min

    • Detection: UV at 214 nm.

    • Injection Volume: Dependent on the loading capacity of the column and the concentration of the crude sample.

    • Gradient: Use the same gradient profile as the analytical method, adjusting the time segments to account for the different column volume and flow rate.

  • Fraction Collection: Collect fractions based on the elution profile of the target compound, as determined by the analytical run.

  • Post-Purification Analysis: Analyze the collected fractions using the analytical RP-HPLC method (Protocol 1) to determine their purity.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator or by lyophilization.

Protocol 3: Identity Confirmation by LC-MS

This protocol confirms the molecular weight of the purified product.

  • System: Couple an HPLC system to a mass spectrometer (e.g., ESI-TOF or Orbitrap).[4]

  • Mobile Phase: Use volatile mobile phases, such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Method: Utilize the analytical HPLC method conditions.

  • Analysis: Analyze the mass spectrum to confirm the presence of the expected molecular ion for this compound.

Data Presentation

The following tables summarize typical data obtained during the purification and analysis of this compound.

Table 1: Purity of this compound Before and After Purification

SamplePurity by Analytical RP-HPLC (%)
Crude Product75.2
Purified Product>98.0

Table 2: Characterization of Purified this compound

Analytical MethodParameterResult
Analytical RP-HPLCRetention Time (min)15.8
LC-MSExpected Mass [M+Na]+475.28
LC-MSObserved Mass [M+Na]+475.29

Troubleshooting

IssuePossible CauseSuggested Solution
Poor SeparationInappropriate column or mobile phaseOptimize the gradient, try a different column (e.g., C4), or adjust the mobile phase additives.
Low RecoveryProduct precipitation on the column or irreversible bindingReduce sample load, modify mobile phase to improve solubility.
Broad PeaksColumn overloading, poor column conditionInject a smaller sample volume, use a new column.

Logical Relationship of Purification Steps

The decision-making process during the purification of this compound is outlined in the diagram below.

Purification_Logic Start Start with Crude Product Assess_Purity Assess Purity by Analytical HPLC Start->Assess_Purity Purify Perform Preparative HPLC Assess_Purity->Purify Purity < 98% End Pure Product Assess_Purity->End Purity > 98% Analyze_Fractions Analyze Fractions by Analytical HPLC Purify->Analyze_Fractions Check_Purity Are Fractions >98% Pure? Analyze_Fractions->Check_Purity Pool_Fractions Pool Pure Fractions Check_Purity->Pool_Fractions Yes Repurify Repurify or Adjust Method Check_Purity->Repurify No Remove_Solvent Remove Solvent Pool_Fractions->Remove_Solvent Final_Characterization Final Characterization (LC-MS) Remove_Solvent->Final_Characterization Final_Characterization->End Repurify->Purify

Figure 2. Decision-making flowchart for the purification process.

Conclusion

The protocols described in this application note provide a comprehensive framework for the successful purification and characterization of this compound conjugates. Adherence to these methods will ensure a high-purity product suitable for demanding downstream applications in research and drug development. The use of RP-HPLC is a robust and scalable method for this purpose.[5]

References

Application Notes and Protocols for the Characterization of Propargyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-alcohol is a heterobifunctional linker molecule widely utilized in bioconjugation and drug delivery systems. Its structure comprises a terminal alkyne group (propargyl) for "click" chemistry reactions and a terminal hydroxyl group, connected by a hydrophilic ten-unit polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for the straightforward linkage of biomolecules, nanoparticles, or surfaces to other molecules of interest. Accurate characterization of this compound is crucial to ensure its purity, identity, and suitability for downstream applications. These application notes provide detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₂₁H₄₀O₁₀--INVALID-LINK--[1]
Molecular Weight 452.5 g/mol --INVALID-LINK--[1]
Purity (Typical) ≥98%--INVALID-LINK--[1]
Boiling Point (Predicted) 518.0±45.0 °C--INVALID-LINK--[2]
Density (Predicted) 1.093±0.06 g/cm³--INVALID-LINK--[2]
pKa (Predicted) 14.36±0.10--INVALID-LINK--[2]
Solubility Water, DMSO, DCM, DMF--INVALID-LINK--[1]

Experimental Protocols and Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. ¹H NMR is particularly useful for confirming the presence of the propargyl and PEG moieties and for quantifying the degree of functionalization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of this compound prep2 in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or D₂O) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Acquire ¹H NMR spectrum on a 300-600 MHz spectrometer prep3->acq1 acq2 Set appropriate acquisition parameters (e.g., pulse width, relaxation delay) acq1->acq2 proc1 Apply Fourier transform and phase correction acq2->proc1 proc2 Calibrate the spectrum using the solvent residual peak proc1->proc2 proc3 Integrate characteristic peaks proc2->proc3 proc4 Assign peaks to corresponding protons proc3->proc4

Caption: Workflow for NMR analysis of this compound.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2Doublet2H-C≡C-CH₂ -O-
~3.6-3.7Multiplet~36H-O-CH₂ -CH₂ -O- (PEG backbone)
~3.6Triplet2H-CH₂ -OH
~2.7Triplet1H-C≡CH
~2.5Singlet (broad)1H-CH₂-OH

Note: Chemical shifts can vary slightly depending on the solvent used. The signal of the labile OH proton may overlap with other signals.[3] The signal for the terminal alkyne proton is typically observed around 2.77 ppm.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of this compound and for monitoring reaction progress. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation of PEGylated compounds.

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_run HPLC Run cluster_analysis Data Analysis prep1 Prepare Mobile Phase A (e.g., 0.1% TFA in Water) prep2 Prepare Mobile Phase B (e.g., 0.1% TFA in Acetonitrile) prep1->prep2 prep3 Dissolve sample in initial mobile phase composition prep4 Filter sample through a 0.45 µm syringe filter prep3->prep4 run1 Equilibrate a C18 column with the initial mobile phase prep4->run1 run2 Inject the sample run1->run2 run3 Run a linear gradient (e.g., 20-80% B over 20 min) run2->run3 run4 Detect the analyte using UV (220 nm) or ELSD run3->run4 ana1 Integrate the peak corresponding to the product run4->ana1 ana2 Calculate purity based on peak area percentage ana1->ana2

Caption: Workflow for HPLC analysis of this compound.

ParameterRecommended Conditions
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient A linear gradient from 20% to 80% B over 20 minutes is a good starting point.[4]
Flow Rate 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Detection UV at 220 nm or Evaporative Light Scattering Detector (ELSD)[4][]
Injection Volume 10-20 µL

Data Analysis: The chromatogram should show a major peak corresponding to this compound. Purity can be calculated by the area percentage of the main peak relative to the total area of all peaks. The appearance of a new, more retained peak compared to starting materials in a reaction mixture indicates the formation of a more hydrophobic conjugate.[6]

Mass Spectrometry (MS)

Mass spectrometry provides a direct and highly accurate method for confirming the molecular weight of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve a small amount of sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) acq1 Infuse the sample into the mass spectrometer or inject via LC-MS prep1->acq1 acq2 Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI) acq1->acq2 ana1 Identify the molecular ion peak(s) (e.g., [M+H]⁺, [M+Na]⁺) acq2->ana1 ana2 Compare the observed m/z with the theoretical mass ana1->ana2 FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Place a small amount of liquid sample on the ATR crystal or prepare a KBr pellet for a solid sample acq1 Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹ prep1->acq1 ana1 Identify characteristic absorption bands acq1->ana1 ana2 Correlate bands with specific functional groups ana1->ana2

References

Application Notes and Protocols for Propargyl-PEG10-alcohol Reaction with Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently linking molecules.[1][2] This reaction forms a stable triazole linkage between a terminal alkyne and an azide, and it is renowned for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups commonly found in biological systems.[3][4] Propargyl-PEG10-alcohol is a heterobifunctional linker featuring a terminal alkyne group for click chemistry and a hydroxyl group that can be further modified. The ten-unit polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and provides flexibility to the conjugated molecule.

These characteristics make the reaction of this compound with azide-modified biomolecules a powerful tool for various applications, including PEGylation of therapeutic proteins to improve their pharmacokinetic profiles, site-specific labeling of biomolecules for imaging and tracking, and the creation of complex bioconjugates for drug delivery and diagnostic purposes.[5][6]

Applications

  • PEGylation of Proteins and Peptides: Covalently attaching PEG chains (PEGylation) to therapeutic proteins or peptides can enhance their solubility, extend their circulating half-life, reduce immunogenicity, and protect them from proteolytic degradation.[5][6] The propargyl group on the PEG linker allows for a site-specific and efficient conjugation to proteins that have been engineered to contain an azide-bearing unnatural amino acid.

  • Biomolecule Labeling and Imaging: The click reaction enables the attachment of reporter molecules, such as fluorescent dyes or biotin, to azide-modified biomolecules. This is instrumental in tracking the localization, trafficking, and interactions of proteins, glycans, and nucleic acids within living cells and organisms.

  • Drug Delivery Systems: this compound can be used to link targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or other carrier systems, facilitating targeted drug delivery to specific cells or tissues.

  • Probing Cellular Signaling Pathways: By conjugating probes to specific cellular components, this reaction aids in the study of complex biological processes. For instance, it can be used to visualize the trafficking of receptor proteins in response to signaling pathway activation.

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction can be influenced by factors such as the nature of the reactants, catalyst system, ligand, and reaction conditions. While specific data for this compound is not extensively reported, the following table summarizes representative quantitative data from similar CuAAC reactions, providing an expected range of performance.

ReactantsCatalyst/LigandSolventTimeTemperatureYield/EfficiencyReference
mPEG-alkyne and Azide-coumarinCopper(II) acetatescCO224 h35°C82.32%
mPEG-alkyne and Azide-coumarinCopper(II) acetatescCO248 h35°C87.14%
Azide- and Alkyne-functionalized peptidesCopper wireDMF5 h50°C100% conversion[7]
Azide- and Alkyne-functionalized peptidesCuSO4/Sodium Ascorbate (B8700270)Not specifiedNot specifiedRoom Temp.>95%[7]
α-hydroxyl-ω-propargyl PEG and p-NPCTriethylamineDichloromethane24 hRoom Temp.98.2% (activation)[8]
Amine-reactive PEG and tert-butyl carbazateNot applicableDichloromethane24 hRoom Temp.96% (conjugation)[8]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of an Azide-Modified Protein with this compound

This protocol outlines a general method for the copper-catalyzed click reaction between an azide-containing protein and this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Degassed water/buffer

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a 10 mM stock solution of this compound in degassed water or DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/t-butanol.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water immediately before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution and this compound. The molar ratio of PEG-alkyne to protein can range from 10 to 50-fold excess.

    • Add the THPTA or TBTA ligand to the reaction mixture. A 5-fold molar excess of ligand to CuSO4 is recommended.

    • Add the CuSO4 solution to the reaction mixture. The final concentration of CuSO4 should be in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 1-5 mM.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

  • Purification:

    • Remove the excess reagents and catalyst by methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol is adapted for the labeling of azide-containing DNA or RNA oligonucleotides.

Materials:

  • Azide-modified oligonucleotide

  • This compound-fluorophore conjugate

  • CuSO4

  • THPTA

  • Sodium ascorbate

  • Nuclease-free water

Procedure:

  • Prepare Stock Solutions: As described in Protocol 1, using nuclease-free water.

  • Reaction Setup:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water.

    • Add a 4-50 fold molar excess of the this compound-fluorophore conjugate.

    • Prepare a pre-mixed solution of CuSO4 and THPTA in a 1:2 molar ratio and add it to the reaction mixture (final concentration of CuSO4 around 25 equivalents to the oligo).

    • Add sodium ascorbate to a final concentration of around 40 equivalents to the oligo.

  • Incubation: Let the reaction proceed at room temperature for 30-60 minutes.

  • Purification: The labeled oligonucleotide can be purified by ethanol (B145695) precipitation or other standard nucleic acid purification methods.

Visualizations

Experimental Workflow for CuAAC Bioconjugation

G Experimental Workflow for CuAAC Bioconjugation cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis p1 Prepare Azide-Biomolecule Stock r1 Combine Azide-Biomolecule and this compound p1->r1 p2 Prepare this compound Stock p2->r1 p3 Prepare CuSO4 Stock r2 Add Ligand and CuSO4 p3->r2 p4 Prepare Ligand (THPTA/TBTA) Stock p4->r2 p5 Prepare fresh Sodium Ascorbate Stock r3 Initiate with Sodium Ascorbate p5->r3 r1->r2 r2->r3 r4 Incubate (RT, 1-4h or 4°C, overnight) r3->r4 u1 Purify Conjugate (e.g., SEC, Dialysis) r4->u1 u2 Characterize Product (e.g., SDS-PAGE, MS) u1->u2

Caption: Workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Signaling Pathway Application: RTK/PI3K/Akt Pathway

The reaction between this compound and azide-modified biomolecules can be applied to study cellular signaling. For instance, researchers can investigate the trafficking of Receptor Tyrosine Kinases (RTKs) following ligand binding and activation of the PI3K/Akt pathway.[3][4][9][10] By genetically encoding an azide-bearing amino acid into an RTK, a fluorescent probe can be attached via click chemistry, allowing for real-time visualization of the receptor's movement to and from the plasma membrane.

G Studying RTK Trafficking in the PI3K/Akt Pathway via Click Chemistry cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_click Click Chemistry Labeling ligand Ligand (e.g., Growth Factor) rtk RTK with Azide-Amino Acid ligand->rtk 1. Binding & Dimerization pi3k PI3K rtk->pi3k 2. Activation trafficking Vesicular Trafficking of RTK rtk->trafficking labeled_rtk Fluorescently Labeled RTK rtk->labeled_rtk pip2 PIP2 pi3k->pip2 3. Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 4. Recruitment akt Akt pdk1->akt 5. Activation akt->trafficking 6. Promotes RTK Trafficking trafficking->rtk Recycling/Degradation peg_probe Propargyl-PEG-Fluorophore peg_probe->labeled_rtk CuAAC labeled_rtk->rtk Visualization of Trafficking

Caption: Application of click chemistry to visualize RTK trafficking.

References

Application Notes and Protocols for Propargyl-PEG10-alcohol in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-alcohol is a heterobifunctional linker that has emerged as a valuable tool in the field of targeted drug delivery.[] Its structure, comprising a terminal propargyl group, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group, offers a versatile platform for the synthesis of complex bioconjugates. The propargyl group enables highly efficient and specific conjugation to azide-modified molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] The PEG spacer enhances aqueous solubility, improves pharmacokinetic profiles, and provides a flexible linkage between the targeting moiety and the therapeutic payload.[][3] The terminal hydroxyl group allows for further chemical modification, enabling the attachment of a wide range of molecules.

This document provides detailed application notes and experimental protocols for the use of this compound in the development of two prominent classes of targeted therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Key Applications

This compound is primarily utilized in the construction of:

  • Antibody-Drug Conjugates (ADCs): By linking a potent cytotoxic drug to a monoclonal antibody, ADCs can selectively deliver the payload to cancer cells that overexpress a specific antigen, thereby minimizing off-target toxicity.[3]

  • PROTACs: These molecules induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4] this compound serves as a flexible linker to connect a target-binding ligand and an E3 ligase-recruiting ligand.[5]

Data Presentation

The following tables summarize representative quantitative data for ADCs and PROTACs synthesized using PEG-based linkers. While specific data for this compound is not extensively available in the public domain, these tables provide a benchmark for expected outcomes.

Table 1: Representative Characterization of an Anti-HER2 ADC with a PEG Linker

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR)~3.8Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS)[6]
Monomer Purity>95%Size Exclusion Chromatography (SEC)[7]
In Vitro Plasma Stability (% Payload Release after 7 days)<5%LC-MS analysis after incubation in human plasma[7]
In Vitro Cytotoxicity (IC50)
HER2-positive cells (e.g., SK-BR-3)0.5 nMCell viability assay (e.g., MTT, CellTiter-Glo)[7]
HER2-negative cells (e.g., MCF-7)>1000 nMCell viability assay (e.g., MTT, CellTiter-Glo)[7]

Table 2: Representative Quantitative Data for a BRD4-targeting PROTAC with a PEG Linker

ParameterResultMethod
DC50 (Concentration for 50% degradation)10-50 nMWestern Blot, In-Cell Western
Dmax (Maximum degradation)>90%Western Blot, In-Cell Western
Ternary Complex Formation (Kd)50-200 nMIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Cell Permeability (Papp)>1 x 10⁻⁶ cm/sParallel Artificial Membrane Permeability Assay (PAMPA)

Signaling Pathways

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs function by targeting specific antigens on the surface of cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. The released payload can interfere with critical signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT and RAS/MAPK pathways.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Apoptosis Inhibition RAS_MAPK RAS/MAPK Pathway RAS_MAPK->Apoptosis Inhibition

Caption: ADC binds to a tumor antigen, is internalized, and releases its payload, which induces apoptosis by disrupting key cellular processes.

PROTAC Mechanism of Action

PROTACs mediate the degradation of a target protein of interest (POI) by forming a ternary complex with the POI and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Caption: PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of target proteins.

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Conjugate using this compound

This protocol describes the activation of the hydroxyl group of this compound and its subsequent conjugation to a drug molecule containing a suitable functional group (e.g., a primary amine).

Drug_Linker_Synthesis_Workflow Start Start Activate_Linker Activate this compound (e.g., with p-nitrophenyl chloroformate) Start->Activate_Linker Conjugation Conjugate Activated Linker to Drug Activate_Linker->Conjugation Prepare_Drug Prepare Drug Solution (with a primary amine) Prepare_Drug->Conjugation Purification Purify Drug-Linker Conjugate (e.g., by HPLC) Conjugation->Purification Characterization Characterize Product (LC-MS, NMR) Purification->Characterization End End Characterization->End

Caption: Workflow for synthesizing a drug-linker conjugate using this compound.

Materials:

  • This compound

  • Amine-containing drug molecule

  • Activating agent (e.g., 4-Nitrophenyl chloroformate, p-NPC)[8]

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (LC-MS, NMR)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0°C under an inert atmosphere.[8]

    • Add a solution of p-NPC (1.2 eq) in anhydrous DCM dropwise.[8]

    • Allow the reaction to warm to room temperature and stir for 24 hours.[8]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, evaporate the solvent under reduced pressure to obtain the activated linker.

  • Conjugation to the Drug:

    • Dissolve the amine-containing drug (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the drug solution.

    • Add the activated this compound (1.1 eq) to the drug solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification and Characterization:

    • Upon completion, purify the crude product by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the drug-linker conjugate.

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol details the conjugation of the alkyne-functionalized drug-linker (from Protocol 1) to an azide-modified antibody.

ADC_Synthesis_Workflow Start Start Prepare_Ab Prepare Azide-Modified Antibody Start->Prepare_Ab Prepare_DrugLinker Prepare Drug-Linker Solution Start->Prepare_DrugLinker Prepare_Catalyst Prepare Cu(I) Catalyst Solution (CuSO4, Ligand, Reducing Agent) Start->Prepare_Catalyst Click_Reaction Perform CuAAC 'Click' Reaction Prepare_Ab->Click_Reaction Prepare_DrugLinker->Click_Reaction Prepare_Catalyst->Click_Reaction Purification Purify ADC (e.g., SEC) Click_Reaction->Purification Characterization Characterize ADC (HIC-HPLC, SEC, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate via CuAAC.

Materials:

  • Azide-modified monoclonal antibody (in a suitable buffer, e.g., PBS)

  • Drug-Propargyl-PEG10 conjugate (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Analytical instruments (HIC-HPLC, SEC, MS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified antibody at a known concentration in a suitable buffer.

    • Dissolve the drug-Propargyl-PEG10 conjugate in a compatible solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate (B8700270) in deoxygenated water.

  • Conjugation Reaction:

    • In a reaction vessel, add the azide-modified antibody.

    • Add the drug-Propargyl-PEG10 conjugate solution to the antibody solution. A molar excess of the drug-linker is typically used.

    • In a separate tube, pre-mix the CuSO₄ and THPTA solutions.

    • Add the CuSO₄/THPTA mixture to the antibody/drug-linker solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC to remove unreacted drug-linker and other small molecules.

    • Characterize the purified ADC to determine the average Drug-to-Antibody Ratio (DAR), monomer purity, and confirm the identity using HIC-HPLC, SEC, and Mass Spectrometry.[9][][11]

Protocol 3: Synthesis of a PROTAC using this compound

This protocol outlines the synthesis of a PROTAC by sequentially conjugating a POI ligand and an E3 ligase ligand to the this compound linker. This example assumes the POI ligand has a carboxylic acid for amide bond formation and the E3 ligase ligand has an azide (B81097) for click chemistry.

PROTAC_Synthesis_Workflow Start Start Step1 Amide Coupling: POI Ligand (COOH) + this compound (OH) Start->Step1 Purify1 Purify POI-Linker Intermediate Step1->Purify1 Step2 CuAAC Click Reaction: POI-Linker (Alkyne) + E3 Ligase Ligand (Azide) Purify1->Step2 Purify2 Purify Final PROTAC Step2->Purify2 Characterize Characterize PROTAC (LC-MS, NMR) Purify2->Characterize End End Characterize->End

Caption: A two-step workflow for the synthesis of a PROTAC molecule.

Materials:

  • This compound

  • POI ligand with a carboxylic acid group

  • E3 ligase ligand with an azide group

  • Amide coupling reagents (e.g., HATU, DIPEA)

  • CuAAC reagents (as in Protocol 2)

  • Anhydrous solvents (DMF, DCM)

  • Purification and analytical instruments

Procedure:

  • Synthesis of POI-Linker Intermediate:

    • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the POI-linker intermediate by flash chromatography or preparative HPLC.

  • Synthesis of the Final PROTAC:

    • Dissolve the purified POI-linker intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/water).

    • Perform the CuAAC reaction as described in Protocol 2.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Conclusion

This compound is a highly effective and versatile linker for the development of targeted drug delivery systems. Its well-defined structure and dual functionality enable the precise construction of ADCs and PROTACs with enhanced physicochemical and pharmacokinetic properties. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this valuable tool in their drug discovery and development efforts.

References

Application Notes and Protocols for Propargyl-PEG10-alcohol in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG10-alcohol is a versatile heterobifunctional linker that serves as a powerful tool in live cell imaging and bioconjugation. Its structure combines a terminal propargyl group, which can participate in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, with a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] This PEG chain enhances the molecule's solubility in aqueous environments, a crucial feature for biological applications.[1] The terminal alcohol group offers a potential site for further chemical modification, although in many imaging applications, the focus is on the reactivity of the propargyl group.

These application notes provide a comprehensive overview of the use of this compound in live cell imaging, including detailed protocols for cell labeling and fluorescence detection, quantitative data for experimental planning, and diagrams to visualize workflows and chemical reactions. While specific protocols for this compound are not abundant in the literature, the following sections adapt established methodologies for similar alkyne-bearing probes for use with this reagent.

Principle of Application: Click Chemistry in Live Cells

The primary application of this compound in live cell imaging relies on the bioorthogonal CuAAC reaction.[3][5][6] This reaction forms a stable triazole linkage between the alkyne group on the this compound and an azide (B81097) group on a reporter molecule, typically a fluorescent dye.[6][7] The key advantage of this "click chemistry" approach is its high specificity and efficiency in the complex biological milieu of a living cell, minimizing off-target reactions.[3][5]

The general workflow involves two main steps:

  • Labeling: Introduction of this compound to live cells. This may involve direct interaction with cellular components or metabolic incorporation, depending on the experimental design.

  • Detection: A "click" reaction between the incorporated propargyl group and an azide-functionalized fluorescent probe, followed by imaging.

A critical consideration for live cell applications is the potential toxicity of the copper(I) catalyst required for the CuAAC reaction.[5][8] To mitigate this, specialized ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are used to chelate the copper, protecting cells from oxidative damage while maintaining catalytic activity.[9][10]

Data Presentation

The following tables provide a summary of typical concentrations and conditions for CuAAC reactions in a live cell context, derived from studies using various alkyne-labeled probes. These values serve as a starting point for optimizing experiments with this compound.

Table 1: Typical Reagent Concentrations for Live Cell CuAAC

ReagentConcentration RangeReference
Copper(II) Sulfate (B86663) (CuSO₄) 25 - 200 µM[5][7]
Copper-chelating Ligand (e.g., THPTA, BTTES) 125 - 1000 µM (typically 5x [CuSO₄])[5][7]
Reducing Agent (e.g., Sodium Ascorbate) 2.5 - 5 mM[2][7]
Azide-functionalized Fluorescent Dye 5 - 100 µM[2][5][7]
Propargyl-labeled Probe (e.g., this compound) Dependent on experimental goals (e.g., 10-50 µM for metabolic labeling)[7]

Table 2: Comparison of Live vs. Fixed Cell CuAAC Labeling Conditions

ParameterLive Cell LabelingFixed Cell LabelingReference
Copper Concentration Lower (e.g., 50 µM) to minimize toxicityHigher concentrations can be used (e.g., 200 µM - 2 mM)[1][11]
Incubation Time Shorter (e.g., 5-30 minutes)Can be longer (e.g., 30-60 minutes or more)[5][9]
Signal Intensity Generally lowerOften higher due to less stringent conditions[11]
Background Lower non-specific bindingCan be higher[11]

Experimental Protocols

The following are detailed protocols for labeling live cells with a propargyl-functionalized probe and performing the subsequent click reaction for fluorescent imaging.

Protocol 1: General Live Cell Labeling with this compound

This protocol describes a general method for labeling the cell surface or internalized components with this compound.

Materials:

  • This compound

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)

  • Hoechst 33342 (for nuclear counterstain, optional)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Seed cells on a suitable imaging dish or coverslip and grow to the desired confluency.

  • Labeling with this compound:

    • Prepare a working solution of this compound in cell culture medium. The optimal concentration should be determined empirically but can start in the range of 10-100 µM.

    • Remove the old medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound containing medium to the cells.

    • Incubate for a period ranging from 30 minutes to several hours, depending on the desired labeling intensity and cellular processes being investigated. This step needs optimization.

    • After incubation, wash the cells three times with pre-warmed PBS to remove any unbound this compound.

  • Live Cell Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a final volume of 1 mL, add the reagents in the following order to PBS or HBSS:

      • 10 µL of 100 mM THPTA solution (final concentration: 1 mM)

      • 10 µL of 20 mM CuSO₄ solution (final concentration: 200 µM)

      • Azide-functionalized fluorescent dye to the desired final concentration (e.g., 10 µM).

      • 10 µL of 300 mM Sodium Ascorbate solution (final concentration: 3 mM) to initiate the reaction.[9]

    • Vortex the cocktail briefly to mix.

    • Remove the PBS from the cells and add the click reaction cocktail.

    • Incubate for 10-30 minutes at room temperature or 37°C, protected from light.

  • Washing and Imaging:

    • Remove the click reaction cocktail and wash the cells three times with PBS.

    • (Optional) Add a nuclear counterstain like Hoechst 33342 (e.g., 2 µM in PBS) and incubate for 10-15 minutes.

    • Wash the cells once more with PBS.

    • Replace the PBS with fresh culture medium or imaging buffer.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye and optional counterstain.

Protocol 2: Metabolic Labeling of Nascent Proteins (Adapted for Propargyl-containing Amino Acids)

While this compound is not a direct amino acid analog, this protocol for metabolic labeling with L-Homopropargylglycine (HPG), a propargyl-containing methionine analog, is provided as a key application of propargyl groups in live cell imaging.

Materials:

  • L-Homopropargylglycine (HPG)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Methionine-free cell culture medium

  • Complete cell culture medium

  • The same reagents for the click reaction and imaging as in Protocol 1.

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Methionine Starvation:

    • Wash the cells once with pre-warmed PBS.

    • Replace the medium with pre-warmed methionine-free medium.

    • Incubate the cells for 30-60 minutes at 37°C to deplete intracellular methionine pools.

  • Metabolic Labeling with HPG:

    • Replace the methionine-free medium with methionine-free medium supplemented with HPG (e.g., 50 µM).

    • Incubate for the desired labeling period (e.g., 1-4 hours) to allow for incorporation of HPG into newly synthesized proteins.[10]

  • Click Reaction and Imaging:

    • Following the HPG incubation, wash the cells three times with PBS.

    • Proceed with the live cell click reaction, washing, and imaging as described in steps 3 and 4 of Protocol 1.

Visualizations

The following diagrams illustrate the key processes involved in using this compound for live cell imaging.

G cluster_workflow Experimental Workflow for Live Cell Imaging A 1. Cell Culture (on imaging dish) B 2. Labeling (Incubate with this compound) A->B C 3. Wash (Remove unbound probe) B->C D 4. Click Reaction (Add Cu(I), ligand, reducing agent, and azide-fluorophore) C->D E 5. Wash (Remove click reagents) D->E F 6. Imaging (Fluorescence Microscopy) E->F

Caption: Workflow for live cell labeling and imaging.

Caption: The CuAAC "click" reaction mechanism.

Concluding Remarks

This compound is a valuable chemical tool for researchers in cell biology and drug development. Its ability to participate in bioorthogonal click chemistry reactions enables the specific labeling and visualization of cellular components in their native, living state. The protocols and data provided herein offer a solid foundation for the application of this probe in live cell imaging experiments. Researchers should note that optimization of labeling conditions, particularly probe concentration and incubation time, is crucial for achieving high-quality imaging results with minimal cellular perturbation.

References

Application Notes and Protocols for the Synthesis of PROTACs Utilizing a Propargyl-PEG10-alcohol Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3][4]

The Propargyl-PEG10-alcohol linker is a versatile building block for PROTAC synthesis. The polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility and can improve cell permeability.[5] The terminal propargyl group provides a handle for "click chemistry," a highly efficient and bioorthogonal reaction, while the alcohol group allows for the attachment of the first ligand through various chemical transformations.[6][7]

This document provides detailed protocols for the synthesis of a PROTAC using a this compound linker, focusing on a modular approach that allows for the sequential and directional conjugation of a warhead (targeting the POI) and an E3 ligase ligand. For the purpose of this protocol, we will describe the synthesis of a BRD4-targeting PROTAC using the well-characterized inhibitor JQ1 as the warhead and pomalidomide (B1683931) as the E3 ligase (Cereblon) ligand.

Principle of PROTAC Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitination of the target protein marks it for recognition and subsequent degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Experimental Protocols

This section outlines a representative two-step protocol for the synthesis of a BRD4-targeting PROTAC using a this compound linker. The synthesis involves the initial activation of the alcohol group for conjugation to the E3 ligase ligand, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the warhead.

Materials
  • This compound

  • Pomalidomide

  • JQ1-azide (synthesized separately)

  • p-Toluenesulfonyl chloride (TsCl)[8]

  • Triethylamine (B128534) (TEA)[8]

  • Anhydrous Dichloromethane (DCM)[8]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium azide (B81097) (NaN3)

  • Copper(II) sulfate (B86663) (CuSO4)[9]

  • Sodium ascorbate[9]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, to stabilize Cu(I))[9]

  • Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

  • Deionized water

  • Brine

Step 1: Synthesis of Pomalidomide-PEG10-propargyl (E3 Ligase Ligand-Linker Intermediate)

This step involves the activation of the hydroxyl group of the this compound linker via tosylation, followed by nucleophilic substitution with the amine group of pomalidomide.

1a: Tosylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the tosylated intermediate (Propargyl-PEG10-OTs).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated product. The product can be used in the next step without further purification or purified by column chromatography on silica (B1680970) gel if necessary.

1b: Conjugation of Pomalidomide to the Tosylated Linker

  • Dissolve the crude Propargyl-PEG10-OTs (1.0 eq) and pomalidomide (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Heat the reaction to 60 °C and stir overnight under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Pomalidomide-PEG10-propargyl intermediate.

Step 2: Synthesis of the Final BRD4-Targeting PROTAC via Click Chemistry

This step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the terminal alkyne of the Pomalidomide-PEG10-propargyl intermediate and an azide-functionalized JQ1 warhead.

  • Dissolve Pomalidomide-PEG10-propargyl (1.0 eq) and JQ1-azide (1.1 eq) in a suitable solvent mixture, such as a 1:1 mixture of t-BuOH and water or DMSO and water.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1 eq) and sodium ascorbate (B8700270) (0.5 eq) in water. The use of a copper-stabilizing ligand like THPTA (0.1 eq) is recommended.[9]

  • Add the copper/ascorbate solution to the reaction mixture containing the alkyne and azide.

  • Stir the reaction at room temperature for 2-8 hours. The reaction is typically complete within this timeframe.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

Purification and Characterization
  • Purification: The final PROTAC compound and intermediates should be purified using appropriate techniques, such as column chromatography on silica gel or preparative reverse-phase HPLC.

  • Characterization: The identity and purity of the synthesized compounds should be confirmed by:

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis and biological evaluation of a BRD4-targeting PROTAC synthesized using a PEG-based linker.

Table 1: Synthesis Yields

StepProductTypical Yield (%)Purity (%) (after purification)
1aPropargyl-PEG10-OTs85-95>95
1bPomalidomide-PEG10-propargyl60-75>98
2Final BRD4-PROTAC50-70 (Click reaction)>99 (HPLC)

Table 2: Biological Activity of a Representative BRD4-targeting PROTAC [10]

ParameterValueCell Line
DC50 (nM)62MDA-MB-231
Dmax (%)86MDA-MB-231

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Visualizations

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: E3 Ligase Ligand-Linker Synthesis cluster_step2 Step 2: Final PROTAC Synthesis This compound This compound Tosylation Tosylation This compound->Tosylation TsCl, TEA Propargyl-PEG10-OTs Propargyl-PEG10-OTs Tosylation->Propargyl-PEG10-OTs Nucleophilic Substitution Nucleophilic Substitution Propargyl-PEG10-OTs->Nucleophilic Substitution Pomalidomide Pomalidomide Pomalidomide->Nucleophilic Substitution Pomalidomide-PEG10-propargyl Pomalidomide-PEG10-propargyl Nucleophilic Substitution->Pomalidomide-PEG10-propargyl Click_Chemistry CuAAC Click Chemistry Pomalidomide-PEG10-propargyl->Click_Chemistry JQ1-azide JQ1-azide JQ1-azide->Click_Chemistry CuSO4, NaAsc Final_PROTAC BRD4-Targeting PROTAC Click_Chemistry->Final_PROTAC

Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (BRD4) PROTAC->POI binds E3 E3 Ligase (Cereblon) PROTAC->E3 binds Ternary Ternary Complex (BRD4-PROTAC-Cereblon) POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated BRD4 Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of the target protein BRD4.

BRD4 Signaling Pathway

BRD4_Signaling BRD4 BRD4 Acetyl_Histones Acetylated Histones BRD4->Acetyl_Histones binds to Super_Enhancers Super-Enhancers Acetyl_Histones->Super_Enhancers PolII RNA Polymerase II Super_Enhancers->PolII recruits Transcription Transcription PolII->Transcription Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation

Caption: Simplified BRD4 signaling pathway in cancer.

References

Determining Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates with Propargyl-PEG Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's efficacy, stability, and pharmacokinetic profile. Propargyl-PEG linkers have emerged as a valuable tool in ADC development, offering a versatile platform for conjugation via "click chemistry."[1] The polyethylene (B3416737) glycol (PEG) component enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting ADC.[2][3][4] A critical quality attribute (CQA) of any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to each antibody.[5][6] Accurate and precise determination of the DAR is essential for ensuring batch-to-batch consistency, understanding the therapeutic window, and meeting regulatory requirements.[6]

This document provides detailed application notes and experimental protocols for determining the DAR of ADCs constructed with Propargyl-PEG linkers. The primary techniques covered are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

The Role of Propargyl-PEG Linkers in ADC Development

Propargyl-PEG linkers are heterobifunctional molecules that feature a propargyl group at one end and typically an N-hydroxysuccinimide (NHS) ester at the other. The NHS ester reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond. The terminal alkyne (propargyl) group enables highly specific and efficient conjugation to an azide-functionalized payload via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1] This approach allows for precise control over the conjugation process and can be used in site-specific conjugation strategies to generate more homogeneous ADCs.[1]

The integrated PEG spacer provides several advantages:

  • Enhanced Solubility: The hydrophilic nature of PEG improves the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the propensity for aggregation.[2][4]

  • Improved Pharmacokinetics: The PEG moiety can create a hydration shell around the payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.[2][3]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, which may reduce the risk of an immune response against the ADC.

Experimental Workflow for ADC Generation and DAR Determination

The general workflow for creating an ADC with a Propargyl-PEG linker and subsequently determining its DAR involves several key stages, from antibody modification to instrumental analysis.

ADC Workflow cluster_0 ADC Synthesis cluster_1 Purification & Characterization mAb Monoclonal Antibody (mAb) mod_mAb Propargyl-PEGylated mAb mAb->mod_mAb Linker Conjugation (NHS Ester Reaction) ADC Antibody-Drug Conjugate (ADC) mod_mAb->ADC Payload Conjugation (Click Chemistry) Purification Purification (e.g., SEC) ADC->Purification HIC HIC Analysis Purification->HIC RPHPLC RP-HPLC Analysis Purification->RPHPLC MS Mass Spectrometry Purification->MS DAR DAR Determination HIC->DAR RPHPLC->DAR MS->DAR Conjugation_Protocol cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) A1 Prepare mAb and Linker Solutions A2 Incubate mAb with Propargyl-PEG-NHS Ester A1->A2 A3 Purify Modified mAb (SEC/TFF) A2->A3 B2 Incubate Modified mAb with Azide-Payload, Copper, Ligand, and Reducing Agent A3->B2 Modified mAb B1 Prepare Payload and Click Chemistry Reagents B1->B2 B3 Purify Final ADC (SEC/TFF) B2->B3 DAR_Analysis_Methods cluster_hic HIC cluster_rphplc RP-HPLC cluster_ms Mass Spectrometry ADC Purified ADC HIC_Analysis Separation by Hydrophobicity ADC->HIC_Analysis Reduction Reduction with DTT ADC->Reduction MS_Analysis Intact Mass Measurement ADC->MS_Analysis HIC_Data Chromatogram (DAR 0, 2, 4...) HIC_Analysis->HIC_Data RP_Analysis Separation of Light & Heavy Chains Reduction->RP_Analysis RP_Data Chromatogram (L0, L1, H0, H1...) RP_Analysis->RP_Data MS_Deconvolution Deconvolution MS_Analysis->MS_Deconvolution MS_Data Mass Spectrum (DAR Species) MS_Deconvolution->MS_Data

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargyl-PEG10-alcohol Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG10-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer clear protocols for successful conjugation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during your click chemistry experiments with this compound.

Q1: Why is the yield of my click reaction with this compound low or non-existent?

A1: Low or no product yield in a CuAAC reaction can be attributed to several factors:

  • Inactive Catalyst: The active catalyst for the reaction is Cu(I). This species can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Insufficient reducing agent, such as sodium ascorbate (B8700270), or exposure of the reaction to air can lead to catalyst deactivation.

  • Poor Reagent Quality: Degradation of the azide (B81097) or the this compound starting materials can prevent the reaction from proceeding effectively. The purity of solvents and other reagents is also critical.

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, certain substrates may chelate the copper catalyst, rendering it unavailable for the cycloaddition.

  • Inappropriate Reaction Conditions: Using an incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all contribute to poor yields.

Troubleshooting Steps:

  • Ensure an active catalyst: Use freshly prepared solutions of the reducing agent. Degas your solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Verify reagent integrity: Check the purity of your this compound and azide-containing molecule using appropriate analytical techniques like NMR or mass spectrometry before initiating the reaction.

  • Optimize reaction conditions: Systematically vary the concentration of the catalyst, ligand, and reducing agent. You can also screen different solvents and temperatures.

  • Consider a stabilizing ligand: The use of a copper-stabilizing ligand, such as THPTA, can protect the Cu(I) from oxidation and improve reaction efficiency, especially in aqueous media.[2][3]

Q2: I am observing unexpected side products in my reaction. What are the common side reactions and how can I minimize them?

A2: The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which leads to the formation of a diyne byproduct. This occurs when two terminal alkynes couple in the presence of Cu(II) and oxygen.

Minimization Strategies:

  • Maintain Anaerobic Conditions: Thoroughly degas all solutions and perform the reaction under an inert atmosphere to minimize the presence of oxygen.

  • Use Sufficient Reducing Agent: Ensure an adequate amount of sodium ascorbate is present to keep the copper in the Cu(I) state.

  • Utilize a Stabilizing Ligand: Ligands like THPTA can help prevent the formation of the homocoupling byproduct.

Another potential issue, particularly with sensitive biomolecules, is degradation caused by reactive oxygen species (ROS) generated during the reaction. The addition of aminoguanidine (B1677879) can help to suppress side reactions involving dehydroascorbate, a byproduct of the reducing agent.[4]

Q3: How do I effectively purify my PEGylated product after the click reaction?

A3: Purification of the PEGylated conjugate can be challenging due to the presence of unreacted starting materials, catalyst, and byproducts. Common purification techniques include:

  • Size Exclusion Chromatography (SEC): This method is effective at separating the larger PEGylated product from smaller unreacted molecules and byproducts.[5]

  • Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on charge. The PEG chains can shield the charges on the surface of a protein, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.[5]

  • Reverse Phase Chromatography (RP-HPLC): This is a powerful technique for purifying peptides and small molecules, and can be adapted for the purification of PEGylated products.[5]

  • Dialysis or Ultrafiltration: These methods can be used to remove small molecule impurities, but may not be sufficient to achieve high purity on their own.

  • Chelating Resins: To remove residual copper catalyst, the reaction mixture can be treated with a chelating resin like EDTA.

The choice of purification method will depend on the specific properties of your target molecule and the impurities present. A combination of techniques may be necessary to achieve the desired purity.

Quantitative Data Summary

The following tables provide a summary of recommended starting concentrations and conditions for optimizing your this compound click chemistry reaction.

Table 1: Recommended Reagent Concentrations

ReagentRecommended Concentration RangeNotes
This compound 1.0 - 1.2 equivalents (relative to azide)A slight excess of the alkyne can help drive the reaction to completion.
Azide-containing Molecule 1.0 equivalentThe limiting reagent in the reaction.
CuSO₄ 50 - 250 µMHigher concentrations do not always lead to faster rates and can complicate purification.[1][4]
Sodium Ascorbate 2.5 - 5 mMShould be in excess relative to the copper catalyst to maintain a reducing environment.[1][4]
THPTA Ligand 5 equivalents (relative to CuSO₄)A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules and accelerate the reaction.[4]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
Temperature Room Temperature (20-25°C) to 40°CHigher temperatures can increase the reaction rate but may also promote side reactions or degradation of sensitive molecules.[6]
Reaction Time 1 - 24 hoursReaction progress should be monitored by an appropriate analytical method (e.g., TLC, LC-MS, HPLC).[7]
Solvent Aqueous buffers (e.g., PBS, HEPES), DMF/water, DMSOThe choice of solvent will depend on the solubility of the reactants. For bioconjugations, aqueous buffers are preferred.[8][9]
pH 7.0 - 8.0The reaction is generally tolerant of a pH range from 4 to 12.[10]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general procedure for the click reaction. Optimization may be required for specific substrates.

Methodology:

  • Prepare Stock Solutions:

    • This compound in a suitable solvent (e.g., water, DMF, or DMSO).

    • Azide-containing molecule in a compatible solvent.

    • 20 mM CuSO₄ in water.

    • 50 mM THPTA in water.

    • 100 mM Sodium Ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a reaction vessel, add the azide-containing molecule.

    • Add 1.1 equivalents of the this compound solution.

    • In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for a few minutes.[11]

    • Add the premixed catalyst solution to the reaction vessel.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, add a copper chelator such as EDTA to sequester the catalyst.

    • Purify the product using an appropriate chromatographic technique (e.g., SEC, IEX, or RP-HPLC).

Protocol 2: Optimizing Reaction Conditions

To optimize the reaction, a systematic approach is recommended. A good starting point is to vary the concentration of the copper catalyst.

Methodology:

  • Set up Parallel Reactions: Prepare a series of reactions as described in Protocol 1.

  • Vary a Single Parameter: In each reaction, vary the concentration of a single component (e.g., CuSO₄: 50 µM, 100 µM, 250 µM) while keeping all other parameters constant.

  • Monitor and Analyze: Monitor the progress of each reaction over time.

  • Evaluate Results: Determine the optimal condition based on the reaction rate and final product yield.

  • Iterate: Once the optimal catalyst concentration is determined, you can proceed to optimize other parameters such as temperature or reaction time in a similar manner.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prep_Alk Prepare this compound Solution Mix_Reactants Mix Alkyne and Azide Prep_Alk->Mix_Reactants Prep_Azide Prepare Azide Solution Prep_Azide->Mix_Reactants Prep_Cu Prepare CuSO4 Solution Premix_Cat Premix CuSO4 and THPTA Prep_Cu->Premix_Cat Prep_Ligand Prepare THPTA Solution Prep_Ligand->Premix_Cat Prep_Reducer Prepare Fresh Sodium Ascorbate Initiate Initiate with Sodium Ascorbate Prep_Reducer->Initiate Add_Cat Add Catalyst Complex Mix_Reactants->Add_Cat Premix_Cat->Add_Cat Add_Cat->Initiate React Incubate and Monitor Initiate->React Chelate Add Copper Chelator React->Chelate Purify Chromatographic Purification Chelate->Purify Analyze Analyze Final Product Purify->Analyze Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_hindrance Substrate Issues Start Low or No Product Yield Oxidized_Cu Is the Cu(I) catalyst oxidized? Start->Oxidized_Cu Degraded_Reagents Are the starting materials degraded? Start->Degraded_Reagents Suboptimal_Cond Are the reaction conditions suboptimal? Start->Suboptimal_Cond Steric_Hindrance Is there steric hindrance? Start->Steric_Hindrance Solution_Cat Degas solvents. Use fresh reducing agent. Work under inert atmosphere. Oxidized_Cu->Solution_Cat Yes Solution_Reagents Check purity by NMR/MS. Use fresh reagents. Degraded_Reagents->Solution_Reagents Yes Solution_Cond Optimize temperature, solvent, and reagent concentrations. Suboptimal_Cond->Solution_Cond Yes Solution_Hindrance Consider a longer PEG linker if possible. Steric_Hindrance->Solution_Hindrance Yes

References

Technical Support Center: Propargyl-PEG10-alcohol Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using Propargyl-PEG10-alcohol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in bioconjugation?

This compound is a heterobifunctional linker molecule. It contains a propargyl group (a terminal alkyne) at one end and a hydroxyl group (-OH) at the other, connected by a 10-unit polyethylene (B3416737) glycol (PEG) chain.[1][2][3] Its primary application is in bioconjugation, most notably in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][5][6] The propargyl group reacts with an azide-modified biomolecule to form a stable triazole linkage. The PEG chain enhances the solubility and biocompatibility of the resulting conjugate.[1][3] The terminal hydroxyl group can be further functionalized if needed.

Q2: What are the most common issues encountered during bioconjugation with this compound?

The most frequently reported issues include:

  • Low Conjugation Efficiency: The desired bioconjugate is not formed in sufficient quantities.[7]

  • Protein Aggregation or Degradation: The biomolecule of interest loses its structural integrity or precipitates out of solution during the reaction.

  • Heterogeneous Product Mixture: The final product contains a mix of unreacted starting materials, multi-PEGylated species, and positional isomers, making purification challenging.[]

  • Difficulty in Purification: Separating the desired PEGylated conjugate from unreacted PEG and other byproducts can be complex.[][9][10]

Q3: How can I improve the solubility of this compound in my reaction buffer?

This compound is generally soluble in water and common organic solvents like DMSO and DMF.[3] However, if you encounter solubility issues in aqueous buffers, you can first dissolve the reagent in a minimal amount of a water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution. This stock solution can then be added to your aqueous reaction buffer. It is important to minimize the final concentration of the organic solvent to avoid potential denaturation of your biomolecule.[7]

Q4: What are the critical parameters to optimize for a successful CuAAC reaction?

Several factors can influence the outcome of the CuAAC reaction:

  • Reactant Concentrations: The reaction is concentration-dependent; very dilute solutions may result in poor yields. Typical concentrations for the alkyne-protein are in the µM range.[4]

  • Molar Ratio of Reactants: An excess of the smaller molecule (this compound or the azide (B81097) partner) is often used to drive the reaction to completion. A molar ratio of 5:1 to 20:1 (PEG reagent to protein) is a common starting point.[7]

  • Copper Catalyst and Ligand: The Cu(I) catalyst is essential but can also cause protein damage through the generation of reactive oxygen species.[11][12] The use of a copper-chelating ligand, such as THPTA, is highly recommended to protect the biomolecule and improve reaction efficiency.[11][12][13] A 5:1 ligand-to-copper ratio is often suggested.[4][14]

  • Reducing Agent: A reducing agent, typically sodium ascorbate (B8700270), is used to maintain copper in its active Cu(I) state. A fresh solution should be used for each experiment as it is prone to oxidation.[4][13]

  • pH: The CuAAC reaction is generally effective over a broad pH range (4-11).[4] For protein conjugations, a pH between 7.2 and 8.5 is often optimal to ensure the reactivity of amine groups if they are involved in other modification steps, while minimizing hydrolysis of other reagents.[7]

  • Temperature and Reaction Time: Reactions are typically performed at room temperature (25°C) for 1 to 4 hours, or at 4°C for up to 24 hours to minimize potential protein degradation.[7]

Troubleshooting Guides

Low Conjugation Efficiency
Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state.[4] Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[4] Degas your solutions to remove dissolved oxygen.[4] Ensure you are using a copper-chelating ligand like THPTA to stabilize the Cu(I) state.[13]
Inhibitors in the Reaction Buffer Buffers containing primary amines, such as Tris, can chelate copper and inhibit the reaction. Use non-coordinating buffers like PBS or HEPES.[4] Thiols from reducing agents like DTT or free cysteine residues on the protein can also interfere. Remove any residual reducing agents before starting the click reaction and consider blocking free thiols if they are not the intended conjugation site.[4][15]
Low Reactant Concentrations Click reactions are second-order and therefore sensitive to concentration. If possible, increase the concentration of your biomolecule and the this compound.[4]
Steric Hindrance The azide or alkyne functionality on your biomolecule may be located in a sterically hindered position within the folded protein, preventing the PEG linker from accessing it.[4] Consider performing the reaction under partial denaturing conditions (e.g., with a low concentration of urea (B33335) or guanidine (B92328) HCl), if this is compatible with your protein's stability and downstream applications.
Incorrect Molar Ratios A low molar ratio of the this compound to your biomolecule may lead to incomplete conjugation.[7] Titrate the molar ratio to find the optimal excess of the PEG reagent.
Protein Aggregation or Degradation
Potential Cause Troubleshooting Steps
Copper-Mediated Damage The copper catalyst can generate reactive oxygen species that lead to protein oxidation and aggregation.[11][12] Always use a protective, water-soluble copper ligand such as THPTA. A recommended starting point is a 5:1 ligand to copper molar ratio.[4][14]
High Local Concentration of PEG Reagent A large excess of the PEG reagent can sometimes induce protein aggregation.[7] Optimize the molar ratio of this compound to your protein.
Presence of Organic Co-solvents While sometimes necessary for reagent solubility, organic solvents like DMSO or DMF can destabilize proteins.[7] Minimize the amount of co-solvent used and test your protein's stability in the final buffer composition beforehand.
Reaction Temperature and Time Prolonged incubation at higher temperatures can increase the risk of protein degradation.[7] Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration if protein stability is a concern.

Experimental Protocols

General Protocol for CuAAC Bioconjugation of a Protein with this compound

This protocol assumes you have an azide-functionalized protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to scavenge reactive carbonyls from ascorbate degradation)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine your azide-modified protein solution and the this compound. The final concentration of the protein is typically in the µM range, and the PEG linker is added in a 5- to 20-fold molar excess.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for a few minutes.[12]

  • Add Catalyst to the Reaction: Add the CuSO₄/THPTA premix to the protein-PEG mixture.

  • (Optional) Add Aminoguanidine: Add aminoguanidine to the reaction mixture.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube to initiate the click reaction.[12]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C for up to 24 hours. Protect the reaction from light if any of the components are light-sensitive.[7][12]

  • Quenching and Purification: Stop the reaction by adding a chelating agent like EDTA to sequester the copper. Purify the PEGylated protein using standard chromatography techniques such as Size Exclusion Chromatography (SEC) to remove unreacted PEG and other small molecules, or Ion Exchange Chromatography (IEX) to separate species with different degrees of PEGylation.[][9][10]

Reagent Typical Final Concentration
Azide-Protein10 - 100 µM
This compound50 µM - 2 mM
CuSO₄50 - 250 µM
THPTA Ligand250 µM - 1.25 mM
Sodium Ascorbate2.5 - 5 mM

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_purification Purification cluster_analysis Analysis Azide-Protein Azide-Protein Reaction_Mix Reaction Mixture Azide-Protein->Reaction_Mix Propargyl-PEG10-OH Propargyl-PEG10-OH Propargyl-PEG10-OH->Reaction_Mix Buffer Buffer Buffer->Reaction_Mix SEC Size Exclusion Chromatography Reaction_Mix->SEC Remove unreacted reagents Catalyst CuSO4 + THPTA + Sodium Ascorbate Catalyst->Reaction_Mix IEX Ion Exchange Chromatography SEC->IEX Separate by PEGylation degree Analysis SDS-PAGE Mass Spectrometry HPLC IEX->Analysis

Caption: Experimental workflow for this compound bioconjugation.

CuAAC_Mechanism Azide_Protein Protein-N3 Triazole_Product Protein-Triazole-PEG-OH Azide_Protein->Triazole_Product Propargyl_PEG HC≡C-PEG-OH Propargyl_PEG->Triazole_Product Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Triazole_Product Catalysis

Caption: Simplified signaling pathway of the CuAAC "click" reaction.

References

Technical Support Center: Optimizing Propargyl-PEG10-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG10-alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of their reactions involving this versatile bifunctional linker.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This compound possesses two reactive functional groups: a terminal alkyne (propargyl group) and a primary alcohol. The following sections address common issues encountered during reactions involving these groups.

Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

The terminal alkyne of this compound is commonly used in CuAAC reactions to conjugate with azide-containing molecules.

Q1: My CuAAC "click" reaction is resulting in a low yield. What are the common causes?

A1: Low yields in CuAAC reactions with PEGylated alkynes can stem from several factors:

  • Inefficient Copper(I) Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.

  • Suboptimal Reagent Concentrations: The concentrations of the copper source, reducing agent, and ligand are critical for efficient catalysis.

  • Poor Solubility of Reactants: While the PEG linker enhances water solubility, the molecule it is reacting with may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Presence of Copper-Chelating Impurities: Buffers or reagents containing chelating agents (e.g., EDTA, citrate) can sequester the copper catalyst, inhibiting the reaction.

  • Steric Hindrance: The bulky PEG chain or substituents near the azide (B81097) or alkyne can sterically hinder the formation of the triazole product.[1]

Q2: How can I improve the yield of my CuAAC reaction?

A2: To optimize your CuAAC reaction yield, consider the following strategies:

  • Oxygen Exclusion: De-gas your solvents and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the copper catalyst and reducing agent.[2]

  • Use of a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the Cu(I) oxidation state and increase reaction efficiency.[3]

  • Optimize Catalyst and Reagent Ratios: A typical starting point is to use catalytic amounts of a copper source (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The optimal ratios may need to be determined empirically.

  • Solvent System Selection: Use a solvent system that ensures the solubility of all reactants. A mixture of water with an organic co-solvent like DMSO, DMF, or t-butanol is often effective.[4]

  • Reaction Monitoring: Track the progress of your reaction using techniques like TLC, LC-MS, or ¹H-NMR to determine the optimal reaction time and avoid potential side reactions from prolonged reaction times.

Section 2: Reactions of the Terminal Alcohol (Esterification & Etherification)

The primary alcohol of this compound can be functionalized through reactions like esterification and etherification.

Q3: I am experiencing low conversion rates in the Fischer esterification of this compound with a carboxylic acid. What could be the issue?

A3: Fischer esterification is an equilibrium-driven reaction, and low yields are often due to factors that favor the reverse reaction (hydrolysis):

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence in the reaction mixture, either from wet reagents or as a product, can shift the equilibrium back towards the starting materials.[5]

  • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate.

  • Suboptimal Temperature and Reaction Time: The reaction may not have reached equilibrium if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures can lead to side reactions.[5]

  • Steric Hindrance: Similar to CuAAC, steric bulk on either the carboxylic acid or the PEG alcohol can slow down the reaction. For PEG alcohols, the polymeric nature can sometimes create steric hindrance.[6]

Q4: How can I drive the equilibrium to favor ester formation and improve my yield?

A4: To enhance the yield of your esterification reaction, you can apply Le Chatelier's principle:

  • Use of Excess Reagent: Employing a large excess of one of the reactants, typically the less expensive one (either the carboxylic acid or the alcohol), can shift the equilibrium towards the product.[5]

  • Water Removal: Actively removing water as it is formed is a highly effective method. This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene).[5]

    • Use of a Drying Agent: Adding a desiccant like molecular sieves directly to the reaction mixture.[5]

Q5: What are the best practices for achieving a high yield in the etherification of this compound?

A5: For a Williamson ether synthesis-type reaction, where the alcohol is first deprotonated to form an alkoxide followed by reaction with an alkyl halide, consider the following for a high yield:

  • Anhydrous Conditions: The presence of water will protonate the alkoxide, rendering it unreactive. Ensure all reagents and solvents are thoroughly dried.

  • Choice of Base: Use a strong, non-nucleophilic base (e.g., sodium hydride) to fully deprotonate the alcohol.

  • Good Leaving Group: The alkylating agent should have a good leaving group (e.g., iodide, bromide, or tosylate).

  • Appropriate Solvent: A polar aprotic solvent like THF or DMF is generally suitable for this type of reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of various parameters on the yield of CuAAC and esterification reactions.

Table 1: Influence of Parameters on CuAAC Reaction Yield

ParameterLow Yield ConditionHigh Yield ConditionRationale
Oxygen Reaction open to airDegassed solvents, inert atmosphere (Ar, N₂)Prevents oxidation of Cu(I) to inactive Cu(II).
Ligand AbsentPresent (e.g., THPTA, TBTA)Stabilizes the Cu(I) catalyst and accelerates the reaction.[3]
Solvent Poor solubility of reactantsCo-solvent system (e.g., H₂O/DMSO, H₂O/t-BuOH)Ensures a homogeneous reaction mixture for optimal reactivity.[4]
pH Outside optimal rangepH 4-12CuAAC is generally robust across a wide pH range.
Cu(I) Source Insufficient or degradedFreshly prepared or from a reliable sourceEnsures a sufficient concentration of the active catalyst.

Table 2: Influence of Parameters on Fischer Esterification Yield

ParameterLow Yield ConditionHigh Yield ConditionRationale
Water Present in reagents or not removedAnhydrous reagents and active water removalShifts the equilibrium towards product formation.[5]
Reagent Ratio Equimolar amountsLarge excess of one reactantDrives the reaction forward according to Le Chatelier's principle.[5]
Catalyst Insufficient amountCatalytic amount (e.g., 1-5 mol%) of strong acidEnsures a reasonable reaction rate.
Temperature Too lowRefluxing in an appropriate solventProvides sufficient energy to overcome the activation barrier.

Experimental Protocols

Protocol 1: General Procedure for High-Yield CuAAC "Click" Reaction

  • Reactant Preparation: In a reaction vessel, dissolve the azide-containing molecule (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent system (e.g., 1:1 v/v deionized water and t-butanol).

  • Inert Atmosphere: Purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition:

    • In a separate vial, prepare a stock solution of a Cu(I) source, or a Cu(II) source with a reducing agent. For example, add copper(II) sulfate (B86663) pentahydrate (0.05-0.1 equivalents) to the reaction mixture.

    • If using a ligand, pre-mix the copper source with the ligand (e.g., THPTA, 0.1-0.5 equivalents).

    • Add a freshly prepared solution of sodium ascorbate (B8700270) (0.2-0.5 equivalents) to the reaction mixture to reduce Cu(II) to Cu(I).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, it can be diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

    • The product can be purified using column chromatography or dialysis, depending on the properties of the conjugate.[][8]

Protocol 2: General Procedure for High-Yield Fischer Esterification

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.

  • Reactant Preparation: To the flask, add the carboxylic acid (1 equivalent), this compound (1.5-3 equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water will separate and can be removed. Continue the reflux until no more water is collected in the trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

CuAAC_Workflow cluster_prep Reaction Preparation cluster_reaction Catalysis & Reaction cluster_purification Work-up & Purification reactants Dissolve Azide & This compound degas Degas with Ar/N2 reactants->degas add_CuSO4 Add CuSO4 & Ligand (THPTA) degas->add_CuSO4 add_Ascorbate Add Sodium Ascorbate add_CuSO4->add_Ascorbate stir Stir at RT (1-12h) add_Ascorbate->stir workup Aqueous Work-up stir->workup purify Column Chromatography or Dialysis workup->purify product Purified Product purify->product

Caption: Workflow for a high-yield CuAAC "Click" Reaction.

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction_ester Reaction cluster_purification_ester Work-up & Purification combine Combine Carboxylic Acid, This compound, Catalyst & Toluene setup_dean_stark Setup with Dean-Stark Trap combine->setup_dean_stark reflux Heat to Reflux setup_dean_stark->reflux remove_water Collect Water in Dean-Stark Trap reflux->remove_water neutralize Neutralize Catalyst remove_water->neutralize Reaction Complete extract Extract & Dry neutralize->extract purify_ester Column Chromatography extract->purify_ester product_ester Purified Ester purify_ester->product_ester

Caption: Workflow for a high-yield Fischer Esterification.

References

Propargyl-PEG10-alcohol side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Propargyl-PEG10-alcohol in experimental settings.

I. FAQs on this compound: Properties and Handling

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule containing a terminal alkyne group (propargyl) and a primary alcohol, connected by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] Its primary application is in bioconjugation, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[2] This allows for the covalent attachment of the PEG linker to molecules containing an azide (B81097) group, thereby enabling the PEGylation of proteins, peptides, and other biomolecules. It is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: What are the key physicochemical properties of this compound?

PropertyValue
Appearance Colorless to straw-colored viscous liquid[1]
Solubility Miscible with water and most polar organic solvents
pKa Approximately 13.6 (for the terminal alkyne proton)[1]
Storage Recommended at -20°C for long-term stability[1]

Q3: What are the potential impurities in commercial this compound?

While suppliers generally provide high-purity this compound, potential impurities can arise from the synthesis process. These may include:

  • Residual starting materials: Unreacted propargyl alcohol or PEG precursors.

  • Byproducts from synthesis: Oligomers with varying PEG chain lengths.

  • Oxidation products: The terminal alkyne can be susceptible to oxidation over time.

  • Water content: Given the hygroscopic nature of PEG, water can be a significant impurity.

It is recommended to use freshly acquired or properly stored reagent and to consider analytical characterization (e.g., NMR, mass spectrometry) for sensitive applications.

II. Troubleshooting Guide for this compound Reactions

This section addresses common issues encountered during experiments involving this compound, particularly in the context of CuAAC reactions.

Q4: My CuAAC reaction with this compound has a low yield. What are the possible causes and solutions?

Low yields in CuAAC reactions are a common issue. The following troubleshooting guide outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution(s)
Catalyst Inactivation (Oxidation of Cu(I) to Cu(II)) - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a reducing agent (e.g., sodium ascorbate) to regenerate Cu(I) in situ.[3]
Poor Reagent Quality - Use freshly opened or properly stored this compound and azide-containing molecule.- Confirm the purity of starting materials via analytical methods (NMR, MS).
Suboptimal Reaction Conditions - Solvent: Ensure all reactants are fully dissolved. A co-solvent (e.g., DMSO, DMF) may be necessary for hydrophobic molecules.- pH: Maintain the reaction pH between 4 and 12 for optimal catalyst activity.[3]
Inadequate Ligand - Use a copper-chelating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) catalyst and increase reaction efficiency.[4]
Side Reactions - The primary side reaction is the homo-coupling of this compound (see Q5). Minimize this by following the recommendations in the subsequent section.

Workflow for Troubleshooting Low CuAAC Yield

Troubleshooting Low CuAAC Yield start Low CuAAC Yield Observed check_reagents Verify Reagent Quality (Purity, Freshness) start->check_reagents check_conditions Review Reaction Conditions (Solvent, pH, Temperature) check_reagents->check_conditions Reagents OK? optimize_reagents Use Fresh/Purified Reagents check_reagents->optimize_reagents Reagents OK? check_catalyst Assess Catalyst System (Cu(I) Source, Reducing Agent, Ligand) check_conditions->check_catalyst Conditions Optimal? optimize_conditions Optimize Solvent, pH, and Temperature check_conditions->optimize_conditions Conditions Optimal? check_side_reactions Investigate Side Reactions (Glaser Coupling) check_catalyst->check_side_reactions Catalyst System OK? optimize_catalyst Optimize Catalyst, Reductant, and Ligand Concentrations check_catalyst->optimize_catalyst Catalyst System OK? minimize_side_reactions Implement Strategies to Minimize Side Reactions check_side_reactions->minimize_side_reactions Side Reactions Present? successful_reaction Successful Reaction check_side_reactions->successful_reaction No Side Reactions optimize_reagents->check_conditions optimize_conditions->check_catalyst optimize_catalyst->check_side_reactions minimize_side_reactions->successful_reaction Glaser_Hay_Coupling reactant 2 x this compound catalyst Cu(I) Catalyst + O2 reactant->catalyst byproduct Di-propargyl-PEG20-diol (Homo-coupled Dimer) catalyst->byproduct CuAAC_Workflow start Prepare Stock Solutions mix_reagents Combine Reactants (this compound, Azide, Buffer) start->mix_reagents prepare_catalyst Prepare Catalyst Premix (CuSO4 + Ligand) start->prepare_catalyst add_catalyst Add Catalyst Premix to Reaction mix_reagents->add_catalyst prepare_catalyst->add_catalyst initiate_reaction Initiate with Sodium Ascorbate add_catalyst->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate monitor Monitor Reaction Progress (LC-MS, HPLC) incubate->monitor purify Purify Conjugate (SEC, RP-HPLC) monitor->purify analyze Analyze Final Product purify->analyze

References

how to avoid aggregation in Propargyl-PEG10-alcohol conjugations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation during Propargyl-PEG10-alcohol conjugations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in conjugations?

This compound is a heterobifunctional linker containing a propargyl group (a terminal alkyne) and a hydroxyl group, separated by a 10-unit polyethylene (B3416737) glycol (PEG) chain. The propargyl group is used for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to covalently attach the PEG linker to a molecule containing an azide (B81097) group.[1][2] This method is highly specific and efficient for PEGylating proteins, peptides, and other biomolecules.[1][2]

Q2: What are the primary causes of aggregation during my this compound conjugation?

Aggregation during CuAAC-mediated PEGylation is a common issue stemming from several factors:

  • Copper Catalyst-Induced Damage: The Copper(I) catalyst, essential for the reaction, can generate reactive oxygen species (ROS) in the presence of oxygen. These ROS can oxidize sensitive amino acid residues (like histidine and methionine), leading to protein crosslinking and aggregation.[3][4][5]

  • Suboptimal Reaction Conditions: Incorrect pH, buffer composition, or temperature can compromise the stability of the biomolecule, exposing hydrophobic regions and promoting aggregation.[6]

  • Byproducts of the Reducing Agent: Sodium ascorbate (B8700270), a common reducing agent used to maintain copper in its active Cu(I) state, can produce reactive byproducts like dehydroascorbate. These byproducts can react with protein side chains (e.g., lysine (B10760008) and arginine), causing modifications and aggregation.[7]

  • High Biomolecule Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.

  • Inherent Instability of the Biomolecule: Some proteins are inherently prone to aggregation, and the manipulations involved in the conjugation process can exacerbate this instability.[6]

Q3: How can I detect and quantify aggregation in my sample?

Several analytical techniques are available to monitor aggregation:

  • Size Exclusion Chromatography (SEC): SEC is the most common and effective method to separate and quantify monomers from soluble high-molecular-weight (HMW) aggregates.[8][9][10]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is very sensitive for detecting the presence of larger aggregates.

  • Visual Inspection: Severe aggregation may be visible as turbidity, opalescence, or the formation of a precipitate.

  • SDS-PAGE (non-reducing): This technique can reveal higher molecular weight bands that correspond to covalently cross-linked oligomers.

Troubleshooting Guide

Aggregation is a frequent challenge in bioconjugation. This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: I see immediate precipitation or turbidity after adding the reaction components.

This often indicates rapid, uncontrolled aggregation due to harsh reaction conditions or catalyst instability.

  • Order of Reagent Addition: The order in which you add the reagents is critical. Always pre-mix the copper sulfate (B86663) (CuSO₄) and the stabilizing ligand (e.g., THPTA) before adding them to the biomolecule solution. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[7] This prevents the formation of insoluble copper species and minimizes ROS production.

  • Localized High Concentrations: Add reagents slowly while gently mixing. This avoids localized high concentrations of the PEG, copper, or ascorbate, which can shock the protein and cause it to precipitate.

  • Check Buffer Compatibility: Ensure your buffer does not contain components that interfere with the catalyst. Avoid Tris buffers, as they can chelate copper.[7] High concentrations of chloride should also be avoided. Phosphate, HEPES, or carbonate buffers at a pH between 6.5 and 8.0 are generally recommended.[7][11]

Problem: My final product shows a high percentage of soluble aggregates on SEC analysis.

This suggests that while complete precipitation is avoided, the reaction conditions are still promoting the formation of smaller, soluble oligomers.

  • Optimize Catalyst System:

    • Use a Copper-Stabilizing Ligand: A water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential. It accelerates the reaction and protects the biomolecule from oxidative damage by stabilizing the Cu(I) ion.[3][12]

    • Adjust Ligand-to-Copper Ratio: A ligand-to-copper ratio of 5:1 is often recommended to effectively protect biomolecules from oxidative damage.[3][4][7]

  • Control Oxygen Exposure:

    • Degas Buffers: Remove dissolved oxygen from all buffers and solutions by sparging with an inert gas like argon or nitrogen.

    • Work Under Inert Atmosphere: For highly sensitive proteins, performing the reaction under an anaerobic environment can significantly reduce oxidation-related aggregation.[13]

  • Add Protective Excipients:

    • Aminoguanidine: This additive can scavenge reactive carbonyl byproducts from ascorbate oxidation, preventing them from crosslinking your protein.[7]

    • Other Stabilizers: Consider adding common protein stabilizers like glycerol (B35011) (5-20%) or arginine (50-100 mM) to your reaction buffer to maintain protein solubility.[14]

  • Optimize Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 4°C) for a longer duration can slow the rate of aggregation.[14] However, this may also slow the conjugation reaction, so optimization is key.

Quantitative Data Summary

Optimizing reagent concentrations is crucial for minimizing aggregation. While the ideal conditions are biomolecule-dependent, the following table provides recommended starting points based on published protocols and findings.

ParameterRecommended Range/ValueRationaleCitations
pH 6.5 - 8.0Balances reaction efficiency with protein stability. Avoids pH extremes that can denature the protein.[6][7]
Temperature 4°C to Room TemperatureLower temperatures can reduce the rate of aggregation for sensitive proteins, but may require longer reaction times.[14]
Copper (CuSO₄) Concentration 50 µM - 250 µMSufficient for catalysis without causing excessive oxidative damage.[3][7]
Ligand:Copper Ratio (THPTA:Cu) 5:1Protects the protein from ROS-mediated damage and stabilizes the Cu(I) catalyst.[3][4][7]
Reducing Agent (Sodium Ascorbate) 1 mM - 5 mMMaintains copper in the active Cu(I) state.[7][15]
Aminoguanidine Concentration ~1 mM - 5 mMScavenges reactive byproducts of ascorbate oxidation to prevent protein crosslinking. Higher concentrations can inhibit the CuAAC reaction.[7]
Propargyl-PEG:Biomolecule Molar Ratio 1.5:1 to 10:1A slight to moderate excess of the PEG reagent drives the reaction to completion. A very high excess can sometimes promote aggregation. This must be determined empirically.
Protein Concentration 1 - 5 mg/mLLowering the protein concentration can reduce the rate of intermolecular aggregation.[14]

Experimental Protocols

General Protocol for this compound Conjugation to an Azide-Modified Protein

This protocol provides a starting point for the copper-catalyzed click chemistry reaction. All steps should be performed with careful mixing, and buffers should be degassed prior to use.

1. Reagent Preparation:

  • Azide-Modified Protein: Prepare the protein in a compatible, amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4). Adjust the concentration to 1-5 mg/mL.

  • This compound: Dissolve in the reaction buffer to create a 10-20 mM stock solution.

  • Catalyst Stock (10X): Prepare a premixed stock of CuSO₄ and THPTA. For a 10X stock, mix equal volumes of 2.5 mM CuSO₄ and 12.5 mM THPTA (maintaining a 1:5 ratio).

  • Sodium Ascorbate Stock (20X): Prepare a fresh 100 mM solution in water.

  • Aminoguanidine Stock (20X): Prepare a 100 mM solution in water.

2. Conjugation Reaction:

  • In a reaction tube, add the azide-modified protein solution.

  • Add the desired molar excess of the this compound solution to the protein. Mix gently.

  • Add the 10X Aminoguanidine stock solution to a final concentration of 5 mM.

  • Add the 10X Catalyst stock solution to a final concentration of 250 µM CuSO₄ / 1.25 mM THPTA. Mix gently.

  • Initiate the reaction by adding the 20X Sodium Ascorbate stock solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours. Protect the reaction from light.

3. Purification:

  • Upon completion, remove unreacted PEG reagent, copper, and other small molecules.

  • Size Exclusion Chromatography (SEC): This is the preferred method as it can simultaneously separate the conjugated protein from both aggregates and small-molecule reagents.[8][16]

  • Dialysis or Tangential Flow Filtration (TFF): Effective for removing small molecules, but will not separate the desired conjugate from aggregates.

4. Analysis:

  • Analyze the purified conjugate using SEC-HPLC to determine the percentage of monomer, conjugate, and aggregate.[9]

  • Use SDS-PAGE to confirm the increase in molecular weight upon PEGylation.

Visualizations

G This compound Conjugation via CuAAC Propargyl_PEG This compound (Alkyne) Reaction Click Reaction (CuAAC) Propargyl_PEG->Reaction Azide_Protein Azide-Modified Protein Azide_Protein->Reaction CuSO4 CuSO4 (Cu²⁺) Cu_Asc Cu¹⁺ CuSO4->Cu_Asc Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_Asc THPTA THPTA Ligand Cu_Complex [Cu¹⁺-THPTA] Active Catalyst THPTA->Cu_Complex Cu_Asc->Cu_Complex Cu_Complex->Reaction Catalyzes Product PEGylated Protein (Triazole Linkage) Reaction->Product Forms Covalent Bond Troubleshooting_Workflow Troubleshooting Aggregation in Propargyl-PEG Conjugations Start Aggregation Observed (Turbidity or SEC) Check_Order Check Order of Reagent Addition Start->Check_Order Check_Buffer Review Buffer Comp. (pH, Avoid Tris) Start->Check_Buffer Optimize_Catalyst Optimize Catalyst System Start->Optimize_Catalyst Use_Ligand Using THPTA Ligand? Optimize_Catalyst->Use_Ligand Ligand_Ratio Ligand:Cu Ratio = 5:1? Use_Ligand->Ligand_Ratio Yes Implement_Ligand Implement THPTA Use_Ligand->Implement_Ligand No Control_Oxygen Control Oxygen Exposure Ligand_Ratio->Control_Oxygen Yes Adjust_Ratio Adjust Ratio to 5:1 Ligand_Ratio->Adjust_Ratio No Degas Degas Buffers? Control_Oxygen->Degas Inert_Atmosphere Work Under Inert Gas? Degas->Inert_Atmosphere Yes Implement_Degas Degas all solutions Degas->Implement_Degas No Add_Excipients Add Protective Excipients Inert_Atmosphere->Add_Excipients Yes Implement_Inert Use Glovebox/Inert Gas Inert_Atmosphere->Implement_Inert No, if needed Aminoguanidine Add Aminoguanidine? Add_Excipients->Aminoguanidine Stabilizers Add Stabilizers (Glycerol, Arginine)? Aminoguanidine->Stabilizers Yes Implement_Amino Add Aminoguanidine (~5 mM) Aminoguanidine->Implement_Amino No Optimize_Conditions Optimize Physical Conditions Stabilizers->Optimize_Conditions Yes Implement_Stab Add Glycerol or Arginine Stabilizers->Implement_Stab No, if needed Temperature Lower Temperature to 4°C? Optimize_Conditions->Temperature Concentration Lower Protein Conc.? Temperature->Concentration Yes Implement_Temp Try reaction at 4°C Temperature->Implement_Temp No, if needed Success Aggregation Minimized Concentration->Success Yes Implement_Conc Reduce Protein to 1-5 mg/mL Concentration->Implement_Conc No, if needed Implement_Ligand->Ligand_Ratio Adjust_Ratio->Control_Oxygen Implement_Degas->Inert_Atmosphere Implement_Inert->Add_Excipients Implement_Amino->Stabilizers Implement_Stab->Optimize_Conditions Implement_Temp->Concentration Implement_Conc->Success

References

Technical Support Center: Troubleshooting Protein Labeling with Propargyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low efficiency or other issues when labeling proteins with Propargyl-PEG10-alcohol. This reagent is a heterobifunctional linker used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate a PEGylated alkyne to an azide-modified protein.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no labeling of my azide-modified protein with this compound. What are the potential causes and how can I troubleshoot this?

A1: Low labeling efficiency is a common issue that can stem from several factors. Below is a systematic guide to troubleshooting this problem.

Troubleshooting Workflow for Low Labeling Efficiency

Troubleshooting_Low_Labeling_Efficiency start Start: Low Labeling Efficiency check_reagents 1. Verify Reagent Integrity & Concentration start->check_reagents check_azide 2. Confirm Azide (B81097) Incorporation check_reagents->check_azide Reagents OK end_fail Contact Technical Support check_reagents->end_fail Reagents Degraded optimize_cu 3. Optimize Copper (I) Catalyst check_azide->optimize_cu Azide Present check_azide->end_fail No Azide Incorporation optimize_reaction 4. Adjust Reaction Conditions optimize_cu->optimize_reaction Catalyst Optimized optimize_cu->end_fail Persistent Issues end_success Successful Labeling optimize_reaction->end_success Conditions Optimized optimize_reaction->end_fail Persistent Issues

Caption: Troubleshooting workflow for low protein labeling efficiency.

Step 1: Verify Reagent Quality and Concentrations

  • This compound: Ensure it has been stored correctly (typically at -20°C) and has not undergone degradation. Prepare fresh solutions.

  • Azide-Modified Protein: Confirm the successful incorporation of the azide group. Use an analytical method like mass spectrometry or a small-scale reaction with a fluorescent alkyne to verify the presence of the azide.

  • Copper (II) Sulfate (CuSO₄): Prepare a fresh stock solution.

  • Reducing Agent (e.g., Sodium Ascorbate): This is critical for reducing Cu(II) to the active Cu(I) state.[1] Sodium ascorbate (B8700270) solutions can degrade, especially when exposed to air. Always use a freshly prepared solution.

  • Copper Ligand (e.g., THPTA): Ligands like Tris(hydroxypropyltriazolyl)methylamine (THPTA) accelerate the reaction and protect the protein from oxidative damage.[2] Ensure the ligand is not degraded.

Step 2: Optimize the CuAAC Reaction Conditions

The efficiency of the copper-catalyzed click reaction is highly dependent on the reaction parameters.[3][4]

ParameterRecommendationRationale
Reactant Molar Ratios Protein-N₃: 1 equivalent-
This compound: 10-50 equivalentsA molar excess of the smaller PEG linker drives the reaction to completion.
CuSO₄: 1-5 equivalents (relative to protein)Catalytic amount. Higher concentrations can lead to protein precipitation.
Sodium Ascorbate: 3-10 fold excess over CuSO₄Ensures complete reduction of Cu(II) to Cu(I).[1]
Copper Ligand (THPTA): 5-10 fold excess over CuSO₄Stabilizes the Cu(I) ion and accelerates the reaction.[2][3]
Reaction Buffer Phosphate or HEPES buffer, pH 7.0-8.0Avoid amine-containing buffers like Tris, as they can interfere with the reaction.[1]
Temperature Room Temperature (20-25°C)Generally sufficient for CuAAC reactions.
Reaction Time 1-4 hoursMonitor progress by taking time points.
Oxygen Exclusion (Optional) Degas bufferWhile ligands and ascorbate offer protection, minimizing oxygen can prevent oxidation of Cu(I).

Q2: I am observing protein precipitation or aggregation during the labeling reaction. What can I do?

A2: Protein precipitation is often caused by the copper catalyst.

  • Reduce Copper Concentration: Use the lower end of the recommended concentration range for CuSO₄ (e.g., 50-100 µM).[3]

  • Increase Ligand Concentration: Ensure a sufficient excess of a protective ligand like THPTA (at least 5 equivalents relative to copper) is used.[3] The ligand helps to chelate the copper, preventing non-specific interactions with the protein.

  • Add Aminoguanidine: This additive can intercept byproducts of ascorbate oxidation that may lead to protein cross-linking.[3][5] A final concentration of 5 mM is often effective.[3]

  • Check Protein Stability: Ensure your protein is stable in the chosen reaction buffer and at the working concentration.

Q3: How can I confirm that the labeling is specific to the azide group and not a result of non-specific binding?

A3: It is crucial to run control experiments to ensure the observed labeling is specific.

  • No-Azide Control: Perform the labeling reaction on your protein that has not been modified with an azide group. In the absence of the azide, there should be no labeling with this compound. Weak labeling in this control could indicate non-specific binding of the alkyne reagent, which can be mediated by copper.[6]

  • No-Copper Control: Run the reaction with the azide-modified protein and this compound but without the copper catalyst (CuSO₄ and sodium ascorbate). The CuAAC reaction should not proceed without the catalyst.

Control_Experiments cluster_0 Experimental Reaction cluster_1 Control 1: No Azide cluster_2 Control 2: No Copper exp Azide-Protein + PEG-Alkyne + Cu(I) Catalyst result_exp Expected: Labeled Protein exp->result_exp ctrl1 Unmodified Protein + PEG-Alkyne + Cu(I) Catalyst result_ctrl1 Expected: No Labeling ctrl1->result_ctrl1 ctrl2 Azide-Protein + PEG-Alkyne result_ctrl2 Expected: No Labeling ctrl2->result_ctrl2

Caption: Control experiments to verify labeling specificity.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a starting point for the CuAAC reaction. Optimization may be required based on the specific protein.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper (II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • THPTA ligand solution (e.g., 100 mM in water)

  • Sodium Ascorbate solution (e.g., 200 mM in water, prepare fresh )

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.

  • Add this compound to the desired final molar excess (e.g., 20-fold molar excess over the protein).

  • Prepare the catalyst premix: In a separate tube, mix CuSO₄ and THPTA. For a final reaction concentration of 200 µM CuSO₄, you would mix equal volumes of 20 mM CuSO₄ and 100 mM THPTA to get a 10 mM CuSO₄ / 50 mM THPTA premix. Let this stand for 1-2 minutes.

  • Add the CuSO₄/THPTA premix to the protein solution to achieve the desired final copper concentration (e.g., 200 µM).

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis.

  • Analyze the labeling efficiency using SDS-PAGE (observing a band shift), mass spectrometry, or other appropriate methods.

Protocol 2: Verifying Azide Incorporation using a Fluorescent Alkyne

Before proceeding with the larger PEG linker, it is advisable to confirm azide incorporation on a small scale.

Materials:

  • Azide-modified protein and unmodified control protein

  • A fluorescent alkyne (e.g., DBCO-Fluorophore for copper-free click, or a simple alkyne-fluorophore for a CuAAC test)

  • Reagents for the chosen click reaction (copper catalyst if using CuAAC)

Procedure:

  • Set up two small-scale labeling reactions as described in Protocol 1. One with the azide-modified protein and one with the unmodified control protein.

  • Instead of this compound, use a fluorescent alkyne probe.

  • After the reaction, run both samples on an SDS-PAGE gel.

  • Visualize the gel using a fluorescence imager. A fluorescent band should only appear for the azide-modified protein, confirming the successful incorporation of the azide handle. The unmodified protein should show no fluorescence.

By systematically addressing these common issues, researchers can optimize their protein labeling experiments with this compound and achieve reliable, high-efficiency conjugation.

References

Technical Support Center: Copper Catalyst Removal in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing copper catalysts from click chemistry reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual copper catalyst from my click chemistry reaction?

A1: The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia (B1221849), or ammonium (B1175870) chloride. These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]

  • Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for metals. Resins containing thiourea (B124793) or amine functionalities can be stirred with the reaction mixture or used in a flow-through cartridge to selectively bind and remove the copper catalyst.

  • Dialysis: For macromolecular products such as bioconjugates or polymers, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[2][3]

  • Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material like Celite, silica (B1680970) gel, or alumina (B75360). These materials can adsorb the copper catalyst, allowing the product to pass through with the eluting solvent.[1]

Q2: Why is my product still colored (e.g., green or blue) after an initial purification attempt?

A2: A persistent green or blue color in your product is a strong indicator of residual copper contamination. This can occur for several reasons:

  • Incomplete Removal: The chosen purification method may not have been sufficient to remove all the copper. Multiple washes or a longer residence time with a scavenger resin may be necessary.

  • Product Chelation: Your product, particularly if it contains nitrogen or sulfur-containing functional groups, might be acting as a chelating agent for copper, making it difficult to remove with a standard workup.

  • Insoluble Copper Species: In some cases, insoluble copper salts may have formed during the reaction.

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (solubility, stability), the scale of your reaction, and the required level of purity. The decision-making workflow below can help guide your choice.

Q4: What are the acceptable limits for residual copper in pharmaceutical intermediates?

A4: Regulatory bodies like the European Medicines Agency (EMA) provide guidelines for metal catalyst residues. For copper, the permitted daily exposure (PDE) is typically considered. The concentration limits in parts per million (ppm) are calculated based on the maximum daily dose of the drug. For a drug with a maximum daily dose of 10 grams, the limit for copper is generally in the range of 10-30 ppm. It is crucial to consult the relevant regulatory guidelines for your specific application.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Persistent blue/green color in the organic layer after aqueous wash. The product itself may be chelating the copper, making it difficult to remove with a simple aqueous wash.* Use a stronger chelating agent in the aqueous wash, such as a solution of EDTA. * Consider using a scavenger resin, which has a very high affinity for copper. * A combination of an aqueous wash followed by passing the organic layer through a plug of silica gel or alumina can be effective.
Low product yield after purification. * The product may be partially soluble in the aqueous wash solution. * The product may be adsorbing to the solid support or scavenger resin. * The product may be degrading under the purification conditions (e.g., basic conditions of an ammonia wash).* If the product has some water solubility, minimize the number of aqueous washes or use a saturated brine solution for the final wash to reduce partitioning into the aqueous layer. * When using scavenger resins or solid supports, ensure to wash thoroughly with a suitable solvent to recover all of the product. * If the product is base-sensitive, avoid using ammonia washes and opt for a milder chelating agent like EDTA at a neutral pH or a scavenger resin.
Product is water-soluble, making liquid-liquid extraction impossible. The product will be lost in the aqueous phase during the extraction process.* Scavenger Resins: Add a scavenger resin directly to the aqueous reaction mixture, stir, and then filter to remove the resin-bound copper. * Dialysis: For macromolecules, dialyze the reaction mixture against a buffer containing EDTA. This will remove the copper-EDTA complex and other small molecules.[2][3]
Scavenger resin is not effectively removing the copper. * Insufficient amount of scavenger resin was used. * The stirring time was not long enough for complete binding. * The chosen scavenger resin is not optimal for the specific copper species in the reaction.* Increase the equivalents of scavenger resin relative to the copper catalyst (typically 3-5 equivalents are recommended). * Increase the stirring time (can range from a few hours to overnight). * Consult the manufacturer's guide for the optimal scavenger resin for your reaction conditions.

Quantitative Data Summary

The following table summarizes the reported efficiency of different copper removal methods. Please note that the direct comparison of these values should be done with caution as the experimental conditions (solvent, product, initial copper concentration) can vary significantly between studies.

Removal Method Chelating/Scavenging Agent Typical Residual Copper Level Reported Product Yield Notes
Aqueous Wash EDTA< 50 ppmGenerally high, but can be affected by product solubility.Efficiency is pH-dependent. Multiple washes are often required.
Aqueous Wash Ammonia/Ammonium Chloride< 50 ppmGenerally high, but product must be stable to basic/acidic conditions.The aqueous layer turns blue, providing a visual indicator of copper removal.
Scavenger Resin SiliaMetS Thiourea< 10 ppmHighEffective for a broad range of products and reaction conditions.
Scavenger Resin QuadraSil AP< 0.5 ppmHighParticularly effective for achieving very low residual copper levels.
Dialysis EDTA BufferNot typically reported in ppm for the final product, but highly effective for macromolecules.High for retained macromolecules.The method of choice for purifying bioconjugates and polymers.
Filtration Alumina/Silica GelVariable, depends on product and solvent system.Can be lower due to product adsorption.Often used in combination with an aqueous wash.

Experimental Protocols

Protocol 1: Copper Removal by Aqueous EDTA Wash

This protocol is suitable for products that are soluble in a water-immiscible organic solvent.

  • Reaction Quench: After the click reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • EDTA Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) at pH 7-8.

  • Mixing: Shake the separatory funnel vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the EDTA wash 1-2 more times, or until the aqueous layer is no longer colored.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual EDTA and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the copper-free product.

Protocol 2: Copper Removal using a Scavenger Resin

This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.

  • Resin Addition: After the reaction is complete, add 3-5 equivalents of a scavenger resin (e.g., SiliaMetS Thiourea) relative to the amount of copper catalyst used directly to the reaction mixture.

  • Stirring: Stir the resulting suspension at room temperature. The optimal stirring time can range from 4 to 16 hours and may need to be determined empirically.

  • Filtration: Filter the mixture through a pad of Celite or a fritted funnel to remove the scavenger resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to obtain the final product.

Protocol 3: Copper Removal by Dialysis

This protocol is designed for the purification of macromolecules like proteins and polymers.

  • Membrane Preparation: Select a dialysis tubing with a molecular weight cut-off (MWCO) that is significantly smaller than your product (e.g., 10 kDa MWCO for a 50 kDa protein). Prepare the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the reaction mixture into the prepared dialysis tubing and securely close both ends.

  • Dialysis Setup: Place the dialysis bag in a beaker containing a large volume of dialysis buffer (e.g., 100-fold the sample volume) of 50 mM EDTA in a suitable buffer (e.g., PBS, pH 7.4).

  • Stirring: Stir the dialysis buffer gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave it to dialyze overnight. Perform at least three buffer changes.

  • Final Dialysis: For the final dialysis step, use a buffer without EDTA to remove any excess chelating agent.

  • Sample Recovery: Carefully remove the dialysis bag from the buffer and recover the purified product.

Visualizations

Copper_Removal_Workflow start Click Reaction Mixture (Contains Copper Catalyst) product_sol Is the product soluble in an organic solvent? start->product_sol product_macro Is the product a macromolecule? product_sol->product_macro No aq_wash Aqueous Wash (e.g., EDTA, NH4Cl) product_sol->aq_wash Yes scavenger Scavenger Resin product_macro->scavenger No dialysis Dialysis product_macro->dialysis Yes filtration Filtration through Solid Support (Silica/Alumina) aq_wash->filtration end Purified Product scavenger->end dialysis->end filtration->end

Caption: Decision workflow for selecting a copper removal method.

Chelation_Process cluster_organic Organic Phase cluster_aqueous Aqueous Phase product_cu Product + Cu²⁺ cu_edta [Cu-EDTA]²⁻ Complex (Water Soluble) product_cu->cu_edta Extraction edta EDTA edta->cu_edta Chelation

Caption: Copper removal by chelation with EDTA in a liquid-liquid extraction.

References

Propargyl-PEG10-alcohol reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG10-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker molecule. It contains a terminal alkyne group (propargyl) for click chemistry, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer to increase solubility, and a terminal alcohol group for further functionalization. It is primarily used to connect molecules of interest, such as proteins, peptides, or small molecules, to other molecules containing an azide (B81097) group through a stable triazole linkage.

Q2: What are the key components of a typical CuAAC reaction using this compound?

A standard CuAAC reaction mixture includes:

  • This compound: The alkyne-containing molecule.

  • Azide-functionalized molecule: The molecule to be conjugated.

  • Copper(I) catalyst: This is the active catalyst for the reaction. It is often generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.

  • Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state and maintain a reducing environment.

  • Copper-stabilizing ligand: A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous reactions or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents, is highly recommended to stabilize the Cu(I) catalyst, accelerate the reaction, and prevent side reactions.

  • Solvent: The choice of solvent depends on the solubility of the reactants. Common solvents include water, DMSO, DMF, or mixtures like t-BuOH/water.

Q3: What are typical starting conditions for a reaction with this compound?

For a starting point, we recommend the following conditions. Optimization may be required for specific substrates.

ParameterRecommended Starting ConditionRange for Optimization
Temperature Room Temperature (20-25°C)Room Temperature to 40°C
Reaction Time 1 - 4 hours30 minutes - 24 hours
Reactant Ratio 1.0 eq. This compound to 1.0-1.2 eq. Azide1:1 to 1:1.5 (Alkyne:Azide)
Copper Source 0.05 - 0.1 eq. CuSO₄0.01 - 0.1 eq.
Reducing Agent 0.5 - 1.0 eq. Sodium Ascorbate0.2 - 5.0 eq.
Ligand 0.25 - 0.5 eq. THPTA (for aqueous media)1:5 to 1:1 (Copper:Ligand)

Note: Equivalents are relative to the limiting reagent, typically the this compound or the molecule it is being attached to.

Troubleshooting Guide

This guide addresses common issues encountered during CuAAC reactions with this compound in a question-and-answer format.

Q4: My reaction is slow or incomplete. What are the possible causes and solutions?

Several factors can lead to a slow or incomplete reaction. Here's a systematic approach to troubleshooting:

Potential CauseRecommended Solution(s)
Inactive Catalyst - Prepare fresh sodium ascorbate solution for each experiment as it can oxidize in solution. - Ensure the correct ratio of ligand to copper is used (a 5:1 ligand to copper ratio is often recommended to protect the Cu(I) state). - Degas solutions to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
Low Reactant Concentration - Increase the concentration of the azide-containing molecule (e.g., use a 2- to 10-fold molar excess over the alkyne). - If possible, increase the overall concentration of all reactants.
Poor Solubility - Add a co-solvent such as DMSO or DMF to improve the solubility of hydrophobic reactants. - Gentle heating (e.g., to 30-40°C) can improve both solubility and reaction rate.
Sub-optimal Temperature - While many CuAAC reactions proceed well at room temperature, some substrates may require gentle heating. Try increasing the temperature to 35-40°C. One study on a similar mPEG-alkyne found optimal conditions at 35°C.[1]
Insufficient Reaction Time - Monitor the reaction over a longer period. While some reactions are complete in under an hour, others with complex biomolecules may require up to 24 or 48 hours.[1][2]

Q5: I am observing multiple products or side reactions. What could be the cause?

The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling).

Potential CauseRecommended Solution(s)
Oxidative Homocoupling - Increase the concentration of the reducing agent (sodium ascorbate). - Thoroughly degas all solutions before adding the copper catalyst and maintain an inert atmosphere (e.g., with argon or nitrogen). - The use of a copper-stabilizing ligand like THPTA or TBTA is highly recommended to minimize this side reaction.
Non-specific Labeling - Ensure that buffers are free of interfering substances. Avoid Tris-based buffers as the amine groups can chelate copper. Use buffers like PBS or HEPES. - If your biomolecule contains free thiols (cysteine residues), they can interfere with the copper catalyst. Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM).

Q6: How can I purify the final product?

Purification largely depends on the nature of your product.

Potential IssueRecommended Solution(s)
Residual Copper Catalyst - Wash the crude product with an aqueous solution of a chelating agent like EDTA. - For small molecules, passing the product solution through a short plug of silica (B1680970) gel can remove copper salts. - For biomolecules, dialysis or size-exclusion chromatography are effective methods.
Unreacted Starting Materials - If there is a significant difference in size and polarity between your product and the starting materials, purification can be achieved by chromatography (e.g., HPLC, silica gel chromatography) or dialysis for macromolecules.

Experimental Protocols

Below are generalized experimental protocols for a CuAAC reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Small Molecule Conjugation

  • Preparation of Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Azide-containing molecule: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

    • THPTA: 100 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-containing molecule in a suitable solvent (e.g., 1:1 t-BuOH/water or DMSO/water).

    • In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., for a 1:5 copper to ligand ratio). Let it stand for 2 minutes.

    • Add the CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C).

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a solution of EDTA to remove residual copper.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 2: Procedure for Bioconjugation

  • Preparation of Reagents:

    • Prepare your azide-modified biomolecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4). Avoid Tris buffers.

    • Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1.

  • Reaction Setup:

    • To the solution of the azide-modified biomolecule, add the this compound (typically in a 2-10 fold molar excess).

    • Prepare the CuSO₄/THPTA premix and add it to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.

  • Purification:

    • Remove unreacted small molecules and the catalyst by dialysis, size-exclusion chromatography, or another appropriate purification method for your biomolecule.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_conditions 3. Incubation cluster_purification 4. Work-up & Purification A Prepare Stock Solutions: - this compound - Azide Molecule - CuSO4 & Ligand - Sodium Ascorbate (Fresh) B Combine Alkyne and Azide in Suitable Solvent A->B C Add Premixed CuSO4/Ligand Solution B->C D Initiate with Sodium Ascorbate C->D E Stir at Optimized Temperature (e.g., RT - 40°C) D->E F Monitor Progress (TLC/HPLC) E->F G Quench Reaction (e.g., with EDTA) F->G H Purify Product (Chromatography/Dialysis) G->H

Caption: General experimental workflow for a CuAAC reaction.

troubleshooting_logic Start Low Reaction Yield? Catalyst Is the Catalyst Active? Start->Catalyst Check First Solubility Are Reactants Soluble? Catalyst->Solubility Yes Sol_Catalyst Use Fresh Ascorbate Degas Solutions Check Ligand:Cu Ratio Catalyst->Sol_Catalyst No Conditions Are Conditions Optimal? Solubility->Conditions Yes Sol_Solubility Add Co-solvent (DMSO/DMF) Gently Heat (30-40°C) Solubility->Sol_Solubility No Sol_Conditions Increase Reactant Concentration Increase Reaction Time Optimize Temperature Conditions->Sol_Conditions No Success Problem Resolved Conditions->Success Yes Sol_Catalyst->Success Sol_Solubility->Success Sol_Conditions->Success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Troubleshooting Poor Solubility of Propargyl-PEG10-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility challenges encountered with Propargyl-PEG10-alcohol conjugates during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

This compound is a heterobifunctional PEG linker that contains a terminal alkyne group for use in click chemistry reactions and a hydroxyl group.[1] The polyethylene (B3416737) glycol (PEG) chain enhances its hydrophilic properties.[2][3] It is generally soluble in water and common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2][4]

Q2: I'm observing precipitation when I add my this compound to my aqueous reaction buffer. What is the recommended method for dissolution?

Directly dissolving high concentrations of PEGylated compounds in aqueous buffers can sometimes lead to precipitation. The recommended and most common method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.[5] This stock solution can then be added dropwise to the vigorously stirred aqueous reaction buffer. This technique helps to ensure complete dissolution and minimize the risk of precipitation.

Q3: What factors can contribute to the poor solubility or aggregation of my this compound conjugate during a bioconjugation reaction?

Several factors can influence the solubility and potential aggregation of PEGylated conjugates:

  • pH of the reaction buffer: The optimal pH for conjugation reactions is crucial. For instance, NHS-ester reactions with primary amines are most efficient at a pH of 7-8.[6] Deviations from the optimal pH can affect the stability and solubility of the protein and the PEG linker.

  • Concentration of the PEG reagent: Using a large excess of the PEG reagent can sometimes lead to over-conjugation and subsequent aggregation.[7]

  • Temperature: While gentle warming can aid in the initial dissolution of PEG compounds, high temperatures during the reaction can sometimes promote aggregation of the protein conjugate.[5][8]

  • Buffer composition: The presence of certain salts or additives in the buffer can impact the solubility of the conjugate. It's important to use buffers that are compatible with your specific reaction.[9]

Q4: Can I heat the solution to improve the solubility of my this compound?

Gentle warming to 30-40°C can be used to aid in the dissolution of PEG reagents.[5] However, for protein conjugations, it is important to consider the thermal stability of your protein. Prolonged heating at high temperatures can lead to protein denaturation and aggregation.

Q5: How can I prevent aggregation of my final PEGylated conjugate during storage?

Proper storage is critical to prevent aggregation. It is recommended to store PEGylated products, especially in solid form, in a freezer at -15°C or below, protected from light and moisture.[5] For solutions, it is best to prepare fresh or store aliquots at -20°C to avoid repeated freeze-thaw cycles. The addition of cryoprotectants like glycerol (B35011) may also help stabilize the conjugate in solution.[7]

Troubleshooting Guide

This guide provides solutions to common issues encountered with this compound solubility.

Problem Possible Cause Suggested Solution
This compound is not dissolving in the aqueous buffer. The concentration is too high for direct aqueous dissolution.1. Prepare a concentrated stock solution in DMSO or DMF and add it dropwise to the vigorously stirred buffer. 2. Gently warm the buffer to 30-40°C. 3. Use sonication to help break up any precipitate.
The solution becomes cloudy or a precipitate forms after adding the this compound stock solution to the buffer. The final concentration of the organic solvent is too high, causing the compound to "crash out".1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low (typically <5-10%). 2. Add the stock solution slowly and dropwise while vigorously stirring or vortexing the buffer to ensure rapid dispersion.
The conjugation reaction is inefficient, and I suspect solubility is the issue. The this compound is not fully solubilized in the reaction mixture, reducing its availability.1. Confirm complete dissolution of the PEG linker before starting the reaction. 2. Consider performing the reaction in a co-solvent system if your biomolecule is stable under those conditions.
I observe aggregation of my protein-PEG conjugate after the reaction. - Molar excess of the PEG reagent is too high. - The pH of the reaction buffer is not optimal for protein stability. - The reaction temperature is too high.1. Perform a titration of the molar ratio of the PEG reagent to the protein to find the optimal balance. 2. Ensure the reaction buffer pH is within the optimal range for your protein's stability (typically pH 6.5-7.5). 3. Conduct the incubation at a lower temperature (e.g., 4°C overnight instead of room temperature).[7]

Quantitative Solubility Data

Solvent Qualitative Solubility
WaterSoluble[2][4]
Dimethyl Sulfoxide (DMSO)Soluble[2][4]
Dimethylformamide (DMF)Soluble[2][4]
Dichloromethane (DCM)Soluble[2][4]

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound for Aqueous Reactions

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Aqueous reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution:

    • Weigh out the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.

  • Dilution into Aqueous Buffer:

    • Place the desired volume of the aqueous reaction buffer in a tube.

    • While vigorously vortexing or stirring the buffer, add the prepared stock solution dropwise.

    • Ensure the final concentration of the organic solvent does not exceed a level that would be detrimental to your experiment (typically <5-10%).

  • Final Check: Visually inspect the solution to ensure it is clear and free of any precipitate before proceeding with your experiment.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_preparation Preparation cluster_dissolution Dissolution cluster_dilution Dilution cluster_verification Verification A Equilibrate this compound to Room Temperature B Weigh Desired Amount A->B C Add Anhydrous DMSO or DMF to create Stock Solution B->C D Vortex until Dissolved (Gentle Warming if Needed) C->D E Add Stock Solution Dropwise to Vigorously Stirred Aqueous Buffer D->E F Visually Inspect for Clarity E->F

Caption: Workflow for preparing a this compound solution.

troubleshooting_flowchart Troubleshooting Solubility Issues start Precipitate Observed? stock_prep Prepare Stock in DMSO/DMF? start->stock_prep slow_addition Add Dropwise to Vortexing Buffer? stock_prep->slow_addition Yes failure Consult Further stock_prep->failure No low_organic Final Organic Solvent <10%? slow_addition->low_organic Yes slow_addition->failure No warm Gentle Warming (30-40°C)? low_organic->warm Yes low_organic->failure No sonicate Sonication? warm->sonicate Yes warm->failure No success Soluble sonicate->success Yes sonicate->failure No

Caption: A logical flowchart for troubleshooting solubility problems.

References

preventing degradation of Propargyl-PEG10-alcohol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargyl-PEG10-alcohol

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is -20°C for long-term stability.[1] For short-term storage, some suppliers suggest refrigeration at 4°C.[2] However, to minimize degradation, -20°C is the preferred temperature.

Q2: What are the ideal atmospheric conditions for storing this compound?

A2: this compound, like other PEG derivatives, is susceptible to oxidation.[3] Therefore, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[4] This minimizes contact with oxygen and moisture, which can initiate degradation pathways.

Q3: How should I handle the product upon receiving it and before storing it?

A3: The product is often shipped on blue ice.[1] Upon receipt, you should immediately transfer it to a -20°C freezer. Before opening the vial for the first time, it is crucial to allow it to slowly warm to room temperature to prevent condensation of atmospheric moisture inside the container, which could compromise the stability of the compound.[4]

Q4: Is this compound sensitive to light?

A4: Yes, both the propargyl group and the PEG backbone can be sensitive to light.[4][5] The propargyl group can undergo degradation upon exposure to UV light.[5] It is essential to store the product in a dark container or protected from light.

Q5: What are the visible signs of degradation of this compound?

A5: this compound should be a clear, colorless to pale yellow liquid or a waxy solid depending on the ambient temperature. Any significant change in color (e.g., to dark yellow or brown), the appearance of cloudiness, or the formation of precipitates may indicate degradation.

Troubleshooting Guide

Q1: My experimental results are inconsistent. Could degradation of this compound be the cause?

A1: Yes, inconsistent results can be a sign of reagent degradation. If the purity of your this compound has been compromised, it can lead to lower yields in conjugation reactions or the formation of unexpected side products. It is advisable to check the purity of your stock.

Q2: I suspect my this compound has degraded. How can I confirm this?

A2: You can assess the purity and potential degradation of your sample using analytical techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] HPLC can be used to check for the appearance of new impurity peaks, while NMR can detect changes in the chemical structure.

Q3: I left the container of this compound at room temperature for an extended period. Is it still usable?

A3: Prolonged exposure to room temperature can accelerate oxidative degradation of the PEG chain.[3] While the compound may still be usable for some applications, its purity is likely reduced. It is highly recommended to re-analyze the purity of the material before use in sensitive experiments.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature -20°C (long-term)[1]Minimizes oxidative and thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)[4]Prevents oxidation of the PEG backbone.
Light Store in the dark[4][5]Prevents light-induced degradation of the propargyl group.
Handling Warm to room temperature before opening.[4]Prevents moisture condensation inside the container.
Aliquoting Aliquot into smaller, single-use vials.Minimizes freeze-thaw cycles and contamination.

Table 2: Analytical Techniques for Assessing Degradation

TechniquePurposeExpected Result for Pure CompoundIndication of Degradation
HPLC Purity assessmentA single major peak.Appearance of additional peaks or a decrease in the main peak area.[8][9]
¹H NMR Structural integrityCharacteristic peaks for PEG, propargyl, and alcohol protons.Disappearance or shifting of characteristic peaks; appearance of new signals.[6][7]
Mass Spectrometry Molecular weight confirmationPeak corresponding to the correct molecular weight.Presence of peaks corresponding to degradation products (e.g., oxidized species).
Visual Inspection Quick quality checkClear, colorless to pale yellow liquid/waxy solid.Discoloration, cloudiness, or precipitate formation.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, can be used. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) as PEG has a poor UV chromophore.[8]

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities.

Protocol 2: Safe Handling and Aliquoting

  • Equilibration: Before opening, remove the vial of this compound from the -20°C freezer and allow it to sit at room temperature for at least 30 minutes to an hour to prevent moisture condensation.

  • Inert Atmosphere: If possible, perform the aliquoting in a glove box under an inert atmosphere. If a glove box is not available, flush the headspace of the main vial and the new aliquot vials with dry argon or nitrogen gas before sealing.

  • Aliquoting: Using a clean, dry syringe or pipette, transfer the desired amount of the compound into smaller, pre-labeled vials suitable for low-temperature storage.

  • Sealing: Tightly seal the aliquot vials. For the main vial, ensure it is also tightly sealed after flushing with inert gas.

  • Storage: Immediately return all vials to the -20°C freezer and store them protected from light.

Visualizations

cluster_degradation Potential Degradation Pathways Propargyl_PEG This compound Oxidation Oxidative Degradation (PEG Chain) Propargyl_PEG->Oxidation Oxygen, Heat Light_Deg Photodegradation (Propargyl Group) Propargyl_PEG->Light_Deg UV Light Hydrolysis Hydrolysis (Ether Linkages - Slow) Propargyl_PEG->Hydrolysis Water, Extreme pH cluster_workflow Workflow for Stability Assessment Start Receive and Store This compound at -20°C Visual Visual Inspection (Color, Clarity) Start->Visual Purity Analytical Purity Check (e.g., HPLC, NMR) Visual->Purity Decision Does it meet specifications? Purity->Decision Use Proceed with Experiment Decision->Use Yes Discard Discard or Re-purify Decision->Discard No cluster_troubleshooting Troubleshooting Logic Problem Inconsistent Experimental Results Check_Reagent Suspect Reagent Degradation Problem->Check_Reagent Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Check_Reagent->Check_Storage Check_Purity Assess Purity (HPLC, NMR) Check_Reagent->Check_Purity Degraded Purity Compromised? Check_Purity->Degraded New_Reagent Use a Fresh Aliquot or New Batch Degraded->New_Reagent Yes Other_Factors Investigate Other Experimental Parameters Degraded->Other_Factors No

References

Technical Support Center: Troubleshooting Non-Specific Binding in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common challenge of non-specific binding (NSB) in bioconjugation experiments. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help you achieve cleaner results and more reliable data.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of bioconjugation?

A1: Non-specific binding refers to the undesirable adhesion of molecules (e.g., antibodies, proteins, oligonucleotides) to surfaces or other molecules in an assay without a specific, intended interaction. This can lead to high background signals, reduced assay sensitivity, and inaccurate results. The primary drivers of NSB are hydrophobic and electrostatic interactions.

Q2: What are the most common causes of high background and non-specific binding in my experiments?

A2: Several factors can contribute to high background and NSB, including:

  • Inadequate Blocking: Unoccupied sites on the solid phase (e.g., microplate wells, membranes) can bind detection reagents.

  • Suboptimal Antibody/Probe Concentration: Using excessively high concentrations of primary or secondary antibodies, or other probes, increases the likelihood of low-affinity, non-specific interactions.

  • Inefficient Washing: Insufficient or poorly optimized washing steps fail to remove unbound or weakly bound reagents.

  • Hydrophobic and Electrostatic Interactions: The inherent properties of your biomolecules and the surfaces involved can promote unwanted binding.

  • Cross-Reactivity: The detection antibody may recognize other proteins in the sample or the blocking agent itself.

  • Drying of the Surface: Allowing the experimental surface (e.g., a Western blot membrane) to dry out can cause irreversible non-specific binding.

Q3: How do I choose the right blocking agent for my application?

A3: The choice of blocking agent is critical and often empirical. Common options include proteins like Bovine Serum Albumin (BSA), non-fat dry milk, and casein, as well as non-protein blockers. Consider the following:

  • Phosphoprotein Detection: Avoid using milk-based blockers when detecting phosphorylated proteins, as milk contains casein, a phosphoprotein that can cause high background.[1] In such cases, BSA is a better choice.

  • Biotin-Streptavidin Systems: Milk contains endogenous biotin, which can interfere with biotin-streptavidin-based detection methods. Opt for BSA or a biotin-free blocking buffer.

  • General Use: For many applications, non-fat dry milk is a cost-effective and efficient blocking agent.[1] Casein has been shown to be a highly effective blocking agent, often superior to BSA.[2]

Q4: Can I use detergents to reduce non-specific binding?

A4: Yes, non-ionic detergents like Tween-20 are commonly added to wash buffers and sometimes to blocking buffers to reduce NSB.[3] Tween-20 helps to disrupt weak, non-specific hydrophobic interactions.[3] A typical concentration is 0.05% to 0.1% in wash buffers.[3]

Q5: How do buffer conditions like pH and salt concentration affect non-specific binding?

A5: Buffer conditions play a significant role in controlling electrostatic interactions.

  • pH: The pH of your buffers can alter the net charge of your biomolecules and the surface.[4] Moving the pH closer to the isoelectric point (pI) of a protein can minimize its net charge and thus reduce electrostatic interactions.[4]

  • Salt Concentration: Increasing the ionic strength of your buffers (e.g., by adding NaCl) can help to shield electrostatic charges and reduce non-specific binding.[5]

Troubleshooting Guides

Issue 1: High Background Signal

High background noise can mask your specific signal, leading to a poor signal-to-noise ratio.

Troubleshooting Workflow:

cluster_solutions Potential Solutions Start High Background Detected Check_Blocking Optimize Blocking Step Start->Check_Blocking Check_Washing Improve Washing Protocol Check_Blocking->Check_Washing If background persists Sol_Blocking Increase blocking time/temp Change blocking agent Increase blocker concentration Check_Blocking->Sol_Blocking Check_Antibody_Conc Titrate Antibody Concentration Check_Washing->Check_Antibody_Conc If background persists Sol_Washing Increase number/duration of washes Increase wash buffer volume Add detergent (e.g., 0.05% Tween-20) Check_Washing->Sol_Washing Check_Buffer Adjust Buffer Conditions Check_Antibody_Conc->Check_Buffer If background persists Sol_Antibody Perform antibody titration Reduce incubation time Check_Antibody_Conc->Sol_Antibody Review_Protocol Review Entire Protocol for Errors Check_Buffer->Review_Protocol If background persists Sol_Buffer Increase salt concentration Adjust pH Check_Buffer->Sol_Buffer Review_Protocol->Start Re-evaluate Result_Improved Signal-to-Noise Ratio Improved Sol_Blocking->Result_Improved Sol_Washing->Result_Improved Sol_Antibody->Result_Improved Sol_Buffer->Result_Improved

Caption: Troubleshooting workflow for high background signal.

Detailed Steps:

  • Optimize Blocking:

    • Increase Incubation Time/Temperature: Extend the blocking incubation to 1-2 hours at room temperature or overnight at 4°C.

    • Change Blocking Agent: If you are using BSA, try non-fat dry milk or a casein-based blocker, and vice versa.[2] For fluorescent applications, specialized fluorescent-friendly blocking buffers may be necessary.

    • Increase Concentration: Increase the concentration of your blocking agent (e.g., from 1% to 5% BSA or milk).

  • Improve Washing:

    • Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).

    • Increase Volume: Ensure you are using a sufficient volume of wash buffer to completely submerge the surface.

    • Add Detergent: Include 0.05% - 0.1% Tween-20 in your wash buffer to help remove weakly bound molecules.[3]

  • Titrate Antibody Concentration:

    • High antibody concentrations are a common cause of NSB. Perform a titration experiment to determine the optimal dilution for your primary and secondary antibodies that gives the best signal-to-noise ratio.

  • Adjust Buffer Conditions:

    • Ionic Strength: Increase the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in your wash and antibody dilution buffers to reduce electrostatic interactions.[5]

    • pH: Evaluate the pH of your buffers. Adjusting the pH closer to the isoelectric point of your antibody or protein of interest can minimize charge-related NSB.[4]

Issue 2: Non-Specific Bands in Western Blotting or Multiple False Positives in ELISA

This issue often points to cross-reactivity or other specific interaction problems.

Logical Relationship of Causes:

cluster_solutions Troubleshooting Actions Start Non-Specific Bands/ False Positives Primary_Ab Primary Antibody Cross-Reactivity Start->Primary_Ab Secondary_Ab Secondary Antibody Cross-Reactivity Start->Secondary_Ab Blocking_Agent Blocking Agent Cross-Reactivity Start->Blocking_Agent Sample_Components Endogenous Interfering Substances Start->Sample_Components Sol_Primary Use a more specific primary antibody Perform antibody titration Include appropriate negative controls Primary_Ab->Sol_Primary Sol_Secondary Use a pre-adsorbed secondary antibody Run a secondary-only control Secondary_Ab->Sol_Secondary Sol_Blocking Switch to a different class of blocker (e.g., protein-free) Blocking_Agent->Sol_Blocking Sol_Sample Block for endogenous biotin/enzymes Use a sample-specific blocking step Sample_Components->Sol_Sample

Caption: Causal factors for non-specific bands or false positives.

Detailed Steps:

  • Evaluate Primary Antibody:

    • Run a negative control where the primary antibody is omitted to see if the secondary antibody is the source of the non-specific signal.

    • Consider using a different, more highly validated primary antibody.

  • Optimize Secondary Antibody:

    • Use a secondary antibody that has been pre-adsorbed against the species of your sample to reduce cross-reactivity.

    • Ensure the secondary antibody is raised against the correct species of the primary antibody.

  • Check Blocking Agent:

    • Your primary or secondary antibody may be cross-reacting with the blocking agent. Switch to a different blocker (e.g., from milk to BSA or a protein-free option).

  • Address Sample-Specific Issues:

    • If using biotin-based detection, ensure you are blocking for endogenous biotin.

    • If using enzyme conjugates like HRP or AP, block for endogenous enzyme activity in your samples.

Data Presentation: Comparison of Blocking and Buffer Components

The following tables summarize quantitative and qualitative data on the effectiveness of various reagents in reducing non-specific binding.

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantagesSignal-to-Noise Ratio (Qualitative)
Non-Fat Dry Milk 3-5% (w/v)Inexpensive, readily available, generally effective.[1]Contains phosphoproteins and biotin, which can interfere with specific assays.[1] May mask some epitopes.Good to Excellent
Bovine Serum Albumin (BSA) 1-5% (w/v)Single purified protein, good for phospho-protein and biotin-based assays.More expensive than milk, can sometimes be a less effective blocker.Good
Casein 0.5-2% (w/v)Highly effective, often provides lower background than BSA or milk.[2]Can be a source of cross-reactivity with some antibodies.Excellent
Fish Gelatin 0.1-0.5% (w/v)Does not cross-react with mammalian-derived antibodies. Remains liquid at 4°C.Can be less effective than other protein blockers.Fair to Good
Normal Serum 5-10% (v/v)Very effective at reducing background from secondary antibody cross-reactivity.Must be from the same species as the secondary antibody was raised in. Expensive.Excellent
Commercial/Protein-Free Blockers VariesOptimized formulations, can be protein-free to avoid cross-reactivity.Generally more expensive.Variable (often Excellent)

Table 2: Effect of Buffer Additives on Non-Specific Binding

AdditiveTypical ConcentrationMechanism of ActionEstimated % Reduction in NSB (where data is available)
Tween-20 0.05 - 0.1% (v/v)Non-ionic detergent that disrupts hydrophobic interactions.[3]Can reduce background by 4- to 6-fold.
NaCl 150 - 500 mMIncreases ionic strength, shielding electrostatic interactions.[5]Addition of 200 mM NaCl can significantly reduce charge-based NSB.[5]
Dextran Sulfate 0.02 - 0.1% (w/v)Polyanion that competes for electrostatic binding sites, particularly useful in oligonucleotide conjugations.[6]Abolishes nuclear background in antibody-oligonucleotide staining.[6]

Experimental Protocols

Protocol 1: General Blocking and Washing Procedure for Immunoassays

This protocol provides a standard starting point for blocking and washing in applications like ELISA and Western blotting.

Materials:

  • Blocking Buffer (e.g., 5% w/v non-fat dry milk or 3% w/v BSA in TBST or PBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.05% Tween-20; or PBST: Phosphate-Buffered Saline with 0.05% Tween-20)

Procedure:

  • After immobilization of the capture molecule (e.g., antigen or capture antibody), wash the surface (e.g., microplate wells or membrane) 2-3 times with Wash Buffer.

  • Add a sufficient volume of Blocking Buffer to completely cover the surface.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Discard the Blocking Buffer.

  • Wash the surface three to five times with Wash Buffer for 5-10 minutes each with gentle agitation.

  • The surface is now blocked and ready for incubation with the primary antibody or detection reagent.

Protocol 2: Surface Passivation using PEGylation for Single-Molecule Studies

This protocol describes a method for passivating glass surfaces with Polyethylene Glycol (PEG) to minimize non-specific protein adsorption.[7]

Materials:

  • Glass coverslips or slides

  • Acetone, Isopropanol, and ultra-pure water

  • Piranha solution (handle with extreme caution)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • mPEG-Succinimidyl Valerate (mPEG-SVA)

  • Biotin-PEG-SVA (if specific immobilization is desired)

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • Anhydrous toluene (B28343)

Procedure:

  • Cleaning: Thoroughly clean the glass surfaces by sonicating in acetone, followed by isopropanol, and then ultra-pure water.

  • Activation: Activate the surface by immersing in Piranha solution for 10-15 minutes. Rinse extensively with ultra-pure water and dry with nitrogen gas.

  • Silanization: Immerse the cleaned slides in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. Rinse with toluene and then isopropanol, and dry.

  • PEGylation (First Round): Prepare a solution of mPEG-SVA (and a small amount of Biotin-PEG-SVA if needed) in 0.1 M sodium bicarbonate buffer. Place the silanized slides in this solution and incubate overnight at room temperature in a humid chamber.

  • Washing: Rinse the slides thoroughly with ultra-pure water and dry with nitrogen.

  • PEGylation (Second Round): For improved passivation, a second round of PEGylation can be performed with a smaller PEG molecule.[7]

  • The passivated surface is now ready for use in single-molecule experiments.

Protocol 3: Antibody-Horseradish Peroxidase (HRP) Conjugation using the Periodate (B1199274) Method

This protocol details the conjugation of HRP to an antibody via its carbohydrate moieties.[8]

Materials:

  • Horseradish Peroxidase (HRP)

  • Antibody (to be conjugated)

  • Sodium periodate (NaIO₄)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethylene (B1197577) glycol

  • Carbonate-bicarbonate buffer (pH 9.5)

  • Phosphate Buffered Saline (PBS)

  • Dialysis tubing or desalting column

Procedure:

  • HRP Activation:

    • Dissolve 5 mg of HRP in 1 ml of freshly prepared 0.1 M sodium periodate.

    • Stir for 20 minutes at room temperature.

    • Stop the reaction by adding 1 ml of 0.16 M ethylene glycol and incubate for 1 hour.

    • Dialyze the activated HRP against carbonate-bicarbonate buffer (pH 9.5) overnight at 4°C.

  • Conjugation:

    • Prepare the antibody at a concentration of 5-10 mg/ml in the carbonate-bicarbonate buffer.

    • Mix the activated HRP with the antibody at a molar ratio of approximately 2:1 (HRP:Antibody).

    • Incubate for 2-3 hours at room temperature with gentle stirring.

  • Stabilization:

    • Add sodium borohydride to a final concentration of 5 mg/ml.

    • Incubate for 30 minutes at 4°C.

  • Purification:

    • Dialyze the conjugate against PBS overnight at 4°C to remove unreacted reagents.

    • The purified HRP-antibody conjugate can be stabilized by adding BSA to 1% and stored at 4°C.

By following these guidelines and protocols, you can effectively troubleshoot and minimize non-specific binding in your bioconjugation experiments, leading to more accurate and reliable results.

References

Technical Support Center: Propargyl-PEG10-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG10-alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the scale-up of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing Propargyl-PEG-alcohol, including the PEG10 variant, is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the PEG molecule to form an alkoxide, which then acts as a nucleophile to attack an electrophilic propargyl source, typically propargyl bromide.[1][2] Strong bases such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) are commonly used to deprotonate the PEG-alcohol.[3][4]

Q2: What are the primary safety concerns when working with propargyl alcohol and its derivatives at scale?

A2: Propargyl alcohol is a hazardous substance with multiple safety risks that are magnified at a larger scale.[4][5][6][7] Key concerns include:

  • Thermal Hazards: Reactions involving propargyl alcohol and strong bases can be highly exothermic and may lead to thermal decomposition, posing a significant explosion risk.[3]

  • Flammability: Propargyl alcohol is a flammable liquid with a low flash point, requiring strict control of ignition sources.[4][6][7]

  • Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin, and can cause severe irritation to the eyes, skin, and respiratory tract.[4][6][7]

  • Reactivity: It can react violently with oxidizing agents, acids, and alkali metals.[4]

Due to these hazards, a thorough process safety assessment is crucial before scaling up any reaction involving propargyl alcohol.

Q3: I am observing incomplete conversion in my reaction. What are the possible causes and solutions?

A3: Incomplete conversion can stem from several factors. Common causes include insufficient deprotonation of the PEG-alcohol, degradation of the base or the propargyl bromide, or inadequate reaction time and temperature. To address this, consider the following:

  • Ensure anhydrous reaction conditions, as water will quench the strong base.

  • Use a sufficient excess of the strong base and propargyl bromide.

  • Verify the quality of the propargyl bromide, as it can degrade over time.

  • Increase the reaction temperature or time, while carefully monitoring for potential side reactions or decomposition.

Q4: How can I minimize the formation of di-propargylated PEG as a byproduct?

A4: The formation of di-propargylated PEG is a common issue when starting with a PEG-diol. To favor mono-propargylation, you can employ a strategy of using a sub-stoichiometric amount of the base and propargyl bromide relative to the PEG-diol. This statistical approach increases the probability of reacting with only one hydroxyl group. Subsequent purification will be necessary to isolate the desired mono-substituted product.

Q5: What are the main challenges in purifying this compound at a larger scale?

A5: Purification at scale can be challenging due to the similar physical properties of the desired product, unreacted starting materials (PEG-alcohol), and byproducts (di-propargylated PEG). While column chromatography is effective at the lab scale, it is often not feasible for large quantities.[4][5] Alternative purification strategies for scalable synthesis include:

  • Extraction: Utilizing differences in solubility between the product and impurities. For instance, after quenching the reaction, an aqueous wash can remove salts, and extraction with an appropriate organic solvent can help isolate the product.[3]

  • Precipitation/Crystallization: The product can be precipitated from the reaction mixture by adding a non-solvent. For example, precipitating the product from a solvent like THF by adding diethyl ether is a common technique.[3]

  • TLC and NMR: These techniques are crucial for monitoring the reaction progress and assessing the purity of the final product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete deprotonation of PEG-alcohol.- Degradation of propargyl bromide.- Insufficient reaction time or temperature.- Use a stronger base or ensure anhydrous conditions.- Use fresh, purified propargyl bromide.- Optimize reaction time and temperature, monitoring by TLC.
Formation of Byproducts - Di-propargylation of PEG-diol.- Side reactions of the alkyne group.- Use a sub-stoichiometric amount of base and propargyl bromide.- Consider using a protecting group strategy if other reactive functionalities are present.
Difficulty in Purification - Similar polarity of product and starting material.- Inefficient removal of salts and base.- Employ precipitation/crystallization techniques.- Perform thorough aqueous washes to remove inorganic impurities.- Consider alternative non-chromatographic purification methods.
Reaction Exotherm/Runaway - Rapid addition of reagents.- Inadequate cooling.- Use of highly reactive bases.- Add reagents dropwise with careful temperature monitoring.- Ensure efficient cooling and agitation.- Conduct a thorough thermal hazard assessment before scale-up.[3]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization for specific scales and equipment.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve PEG10-alcohol in an appropriate anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add a strong base (e.g., sodium hydride, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at this temperature for 1-2 hours to ensure complete deprotonation.

  • Propargylation: Add propargyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the excess base by slowly adding a proton source, such as water or a saturated aqueous solution of ammonium (B1175870) chloride, at 0 °C.

  • Work-up and Purification:

    • If using a water-miscible solvent like DMF, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • For purification, consider precipitation by adding a non-solvent (e.g., diethyl ether) to a concentrated solution of the crude product in a minimal amount of a good solvent (e.g., THF).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve PEG10-alcohol in anhydrous solvent under inert atmosphere deprotonation Deprotonation: Add strong base (e.g., NaH) at 0 °C prep->deprotonation propargylation Propargylation: Add propargyl bromide dropwise at 0 °C, then stir at RT deprotonation->propargylation monitoring Monitor reaction (TLC/LC-MS) propargylation->monitoring quenching Quench excess base (e.g., with water) monitoring->quenching If complete extraction Aqueous work-up and extraction quenching->extraction purification Purify by precipitation or other non-chromatographic method extraction->purification

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Issue? incomplete_conv Incomplete Conversion? start->incomplete_conv byproducts Byproduct Formation? start->byproducts purification_issue Purification Difficulty? start->purification_issue check_reagents Check reagent quality and stoichiometry. Ensure anhydrous conditions. incomplete_conv->check_reagents Yes optimize_cond Optimize reaction time and temperature. incomplete_conv->optimize_cond Yes adjust_stoich Adjust stoichiometry of base/propargyl bromide. byproducts->adjust_stoich Yes non_chrom_purify Use precipitation/ crystallization for purification. purification_issue->non_chrom_purify Yes

References

Technical Support Center: Analytical Methods for Propargyl-PEG10-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG10-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in chemical reactions, particularly in bioconjugation and the synthesis of molecules like PROTACs.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

You are attempting to react this compound with an azide-containing molecule, but analysis by TLC, HPLC, or LC-MS shows a low yield of the desired triazole product or only starting materials.

Potential CauseRecommended Solutions & Analytical Verification
Inactive Copper Catalyst The active Cu(I) catalyst is essential for the reaction and can be readily oxidized to inactive Cu(II) by atmospheric oxygen.[1] Solution: Thoroughly degas all solvents and reagent solutions (e.g., by sparging with an inert gas like argon or nitrogen for 15-20 minutes).[2] Always include a reducing agent, such as a freshly prepared solution of sodium ascorbate (B8700270), to regenerate and maintain the Cu(I) oxidation state.[1][2] Analytical Check: A stalled reaction with the presence of both alkyne and azide (B81097) starting materials points towards a catalyst issue.
Interfering Buffer Components Certain buffer components can chelate the copper catalyst, rendering it inactive. Amine-containing buffers (e.g., Tris) and some reducing agents (e.g., DTT) are known to interfere.[3] Solution: Perform the reaction in non-coordinating buffers like PBS or HEPES.[3] If your molecule of interest is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column prior to the reaction.
Incorrect Reagent Stoichiometry The ratio of reactants, catalyst, ligand, and reducing agent is crucial for an efficient reaction. Solution: Start with a slight excess (e.g., 1.1 to 2 equivalents) of the less precious reactant (either the alkyne or azide). Use a catalyst concentration of 1-5 mol% of a Cu(II) salt (like CuSO₄) and 5-10 mol% of sodium ascorbate.[4] A ligand, such as THPTA, is often used at a 2:1 to 5:1 molar ratio to copper to stabilize the Cu(I) catalyst.[2][5]
Low Reactant Concentration The CuAAC reaction is concentration-dependent; highly dilute solutions can lead to slow reaction rates and low yields.[2][3] Solution: If possible, increase the concentration of your reactants. Typical starting concentrations for biomolecules are in the low micromolar to millimolar range.[3]
Impure Starting Materials Impurities in either the this compound or the azide-containing partner can inhibit the catalyst. Solution: Verify the purity of your starting materials using ¹H NMR and Mass Spectrometry before the reaction. The propargyl group has characteristic NMR signals that should be clean.
Steric Hindrance If the alkyne or azide is in a sterically hindered environment within a larger molecule, the reaction rate can be significantly reduced.[3] Solution: Consider increasing the reaction time or temperature (e.g., to 40-50°C).[2] If working with proteins, performing the reaction under partial denaturing conditions (e.g., with 1% SDS) might improve accessibility, provided it doesn't irreversibly damage the protein.[3]

Troubleshooting Workflow for Low CuAAC Yield

G start Low or No Product Observed check_reagents Verify Purity & Integrity of Starting Materials (NMR, MS) start->check_reagents check_catalyst Prepare Fresh Catalyst & Reducing Agent Stocks check_reagents->check_catalyst Reagents OK check_buffer Is Buffer Non-Coordinating? (e.g., PBS, HEPES) check_catalyst->check_buffer check_buffer->start Buffer is Tris/DTT (Change Buffer) setup_reaction Set Up Reaction with Optimized Stoichiometry & Degassed Solutions check_buffer->setup_reaction Buffer OK monitor Monitor Progress (TLC, HPLC, LC-MS) setup_reaction->monitor success Reaction Successful monitor->success Product Formed fail Reaction Still Fails monitor->fail No/Low Product troubleshoot_further Consider Steric Hindrance, Increase Concentration, or Adjust Temperature fail->troubleshoot_further troubleshoot_further->monitor

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

Problem 2: Appearance of Unexpected Side Products

Your reaction mixture shows the consumption of starting materials, but multiple new spots on TLC or peaks in HPLC/LC-MS are observed, indicating the formation of side products.

Potential CauseRecommended Solutions & Analytical Verification
Oxidative Homocoupling (Glaser Coupling) In the absence of a sufficient amount of reducing agent or in the presence of excess oxygen, the terminal alkyne of this compound can couple with itself to form a diyne.[1] This is a common side reaction in CuAAC. Solution: Ensure thorough degassing of all solutions and maintain an inert atmosphere (e.g., argon or nitrogen) during the reaction. Use a sufficient excess of a fresh sodium ascorbate solution.[1] Analytical Check: This symmetric homodimer will have a distinct m/z value in mass spectrometry, corresponding to (2 x M_alkyne - 2H). It will also have a different retention time in HPLC.
Hydrolysis of Propargyl Group While generally stable, the propargyl group can be susceptible to hydrolysis or other side reactions under harsh conditions (e.g., very high or low pH, prolonged heating). Solution: Maintain the reaction pH within the recommended range for the specific conjugation chemistry. Avoid excessive heating unless necessary for overcoming steric hindrance. Analytical Check: Loss of the alkyne can be monitored by the disappearance of its characteristic signals in the ¹H NMR spectrum.
Reaction with Other Functional Groups If your target molecule contains other nucleophilic groups (e.g., thiols), and you are using a this compound that has been pre-activated (e.g., as an NHS ester for reaction with amines), these groups might compete in the reaction. Solution: Protect sensitive functional groups before carrying out the primary conjugation reaction. Alternatively, choose a conjugation strategy that is orthogonal to the functional groups present. Analytical Check: Mass spectrometry is an excellent tool to identify adducts corresponding to the mass of your PEG linker plus other reactive components in your mixture.

Analytical Signature of Common Issues

G cluster_problem Observed Problem cluster_hplc HPLC Chromatogram cluster_ms Mass Spectrum (m/z) p1 Incomplete Reaction hplc1 Two early peaks (Starting Materials) p1->hplc1 ms1 M_alkyne + H+ M_azide + H+ p1->ms1 p2 Side Product (Glaser Coupling) hplc2 Multiple peaks (SMs, Product, Dimer) p2->hplc2 ms2 M_alkyne + H+ M_azide + H+ M_product + H+ 2*M_alkyne-2H + H+ p2->ms2 p3 Successful Reaction hplc3 One major late peak (Product) p3->hplc3 ms3 M_product + H+ p3->ms3

Caption: Expected analytical signatures for different reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

A1: TLC is a quick and effective way to monitor reaction progress. Spot three lanes on a TLC plate: your this compound starting material (SM1), your azide-containing starting material (SM2), and your reaction mixture (R). As the reaction proceeds, you should see the spots corresponding to the starting materials decrease in intensity, while a new spot, corresponding to your product, appears. The product, being larger and often having different polarity, will have a different Rf value. A completed reaction will show the complete disappearance of the limiting starting material.[6]

Q2: What are the key signals to look for in ¹H NMR to confirm my this compound is pure and that the reaction has occurred?

A2: For pure this compound, you should look for:

  • A sharp signal for the terminal alkyne proton (–C≡C-H ), typically around δ 2.4-2.5 ppm.

  • A signal for the methylene (B1212753) protons adjacent to the alkyne (–CH ₂–C≡CH), often around δ 4.1-4.2 ppm.

  • A large, broad singlet corresponding to the repeating ethylene (B1197577) glycol units (–O–CH ₂–CH ₂–O–) around δ 3.6 ppm.[7][8]

  • Signals corresponding to the alcohol terminus.

Upon successful CuAAC reaction, the signals for the alkyne proton (δ ~2.4 ppm) and the adjacent methylene protons (δ ~4.1 ppm) will disappear. A new signal for the triazole proton will appear (typically δ 7.5-8.0 ppm), and the methylene protons adjacent to the newly formed triazole will shift.[8]

¹H NMR Chemical Shifts for Propargyl-PEG Moiety

ProtonsTypical Chemical Shift (δ ppm) - Before ReactionTypical Chemical Shift (δ ppm) - After CuAAC
Terminal Alkyne (H –C≡C–)~2.4 - 2.5Signal Disappears
Methylene next to Alkyne (–O–CH ₂–C≡C–)~4.1 - 4.2Shifts downfield (e.g., to ~4.5 ppm)
PEG Backbone (–O–CH ₂–CH ₂–O–)~3.6 (broad singlet)~3.6 (broad singlet)
New Triazole ProtonN/A~7.5 - 8.0

Note: Exact chemical shifts can vary depending on the solvent and the structure of the reaction partner.

Q3: My ¹H NMR spectrum of a PEG-containing molecule has small, unexpected peaks around the large PEG signal. Are these impurities?

A3: Not necessarily. For large polymers like PEG, the ¹³C satellite peaks can become significant. These are small peaks that arise from the coupling between protons and the naturally occurring 1.1% of ¹³C atoms in the polymer backbone.[6][9] For high molecular weight PEGs, the integration of these satellite peaks can be comparable to the signals from the end-groups, leading to misinterpretation as impurities.[6][9] These satellite peaks typically appear symmetrically around the main PEG signal.

Q4: How can I use HPLC to analyze my reaction mixture?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method.

  • Method: Reversed-phase HPLC (RP-HPLC) is often effective. The starting materials (this compound and the azide partner) will have specific retention times. The conjugated product, being larger and likely more hydrophobic or hydrophilic depending on the partner, will have a different retention time (often longer).[10][11]

  • Detection: Since PEG does not have a strong UV chromophore, detection can be challenging. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly effective for detecting PEGylated compounds.[12][13] If your azide-containing molecule has a strong chromophore, you can monitor the reaction using a UV detector.

  • Analysis: By running a standard of your starting material, you can track its consumption and the appearance of the product peak over time. This allows for the calculation of reaction conversion.

Q5: What should I expect from Mass Spectrometry (MS) analysis?

A5: MS is used to confirm the identity of your product and detect any side products.

  • Expected Mass: The product should have a mass corresponding to the sum of the masses of this compound and the azide-containing molecule.

  • PEG Heterogeneity: Be aware that PEG reagents can be polydisperse, meaning your MS may show a distribution of peaks separated by 44 Da (the mass of one ethylene glycol unit), centered around the expected mass.[10]

  • Charge State: For large molecules, you will observe a series of peaks corresponding to different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolution software is used to determine the parent mass. Adding a charge-reducing agent like triethylamine (B128534) post-column can simplify the spectrum.[10][14]

Expected m/z Values in ESI-MS

SpeciesExpected [M+H]⁺ (Monoisotopic)
This compound (C₂₃H₄₄O₁₁)501.2905
This compound Homodimer999.5658
Product (example with Benzyl Azide, C₇H₇N₃)634.3592

Key Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction
  • Preparation: In a microcentrifuge tube, dissolve the azide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., PBS, or a mixture of water and DMSO/t-BuOH).

  • Degassing: Sparge the solution with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.

  • Reagent Addition:

    • Add a solution of a copper-stabilizing ligand (e.g., THPTA, 5 equivalents relative to copper).

    • Add a freshly prepared aqueous solution of sodium ascorbate (10 equivalents relative to copper).

    • Initiate the reaction by adding an aqueous solution of CuSO₄·5H₂O (1 equivalent relative to azide).[2][5]

  • Reaction: Allow the reaction to proceed at room temperature with gentle mixing. Protect the reaction from light if any components are light-sensitive.

  • Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by LC-MS or HPLC.

  • Purification: Once the reaction is complete, the product can be purified using techniques like size-exclusion chromatography (SEC) to remove unreacted PEG and small molecules, or reversed-phase HPLC for higher purity.[10]

References

Validation & Comparative

Propargyl-PEG10-alcohol vs. Other PEG Linkers for Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The choice of linker technology significantly influences the ADC's stability, pharmacokinetics, and therapeutic index. Among the various linker strategies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of Propargyl-PEG10-alcohol, a component of click chemistry-based linkers, with other commonly used PEG linkers in ADC development, supported by experimental data and detailed methodologies.

The Role of PEG Linkers in ADCs

PEG linkers are hydrophilic, flexible chains of repeating ethylene (B1197577) glycol units. Their incorporation into ADCs offers several advantages over more hydrophobic linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate):

  • Enhanced Hydrophilicity: PEG chains increase the overall water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This increased solubility helps to prevent aggregation, a common issue that can lead to reduced efficacy and potential immunogenicity.

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can shield the ADC from nonspecific interactions with serum proteins and non-target cells. This shielding effect often leads to a longer plasma half-life, reduced clearance, and consequently, increased tumor accumulation.[1]

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the aggregation propensity of hydrophobic drugs, PEG linkers can enable the conjugation of a higher number of drug molecules per antibody, potentially leading to enhanced potency.

This compound and Click Chemistry

This compound is a bifunctional linker containing a terminal alkyne group (propargyl) and a hydroxyl group, separated by a 10-unit PEG chain. The alcohol can be further functionalized, for example, to an NHS ester for reaction with antibody lysine (B10760008) residues, while the alkyne group is designed for "click chemistry." Specifically, it participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient, specific, and bioorthogonal, meaning they do not interfere with biological processes. The resulting triazole linkage is highly stable.[2][3][4]

Comparison of Linker Technologies

The choice of the reactive handle on the PEG linker is crucial for the conjugation strategy and the ultimate stability of the ADC. Below is a comparison of propargyl-PEG linkers with another common class, maleimide-PEG linkers.

FeaturePropargyl-PEG Linkers (via Click Chemistry)Maleimide-PEG Linkers
Conjugation Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4]Michael addition to thiol groups (e.g., from reduced interchain cysteines on the antibody).[5]
Specificity Highly specific and bioorthogonal, forming a stable triazole linkage.[2]Selective for thiols, but can have off-target reactions with other nucleophiles at higher pH. The resulting thiosuccinimide linkage can be subject to retro-Michael reaction, leading to payload deconjugation.[3]
Stability The triazole linkage formed is generally considered more stable than the thiosuccinimide bond from maleimide (B117702) conjugation.[3]The thiosuccinimide bond can be susceptible to hydrolysis and exchange with thiol-containing species like albumin in plasma, leading to premature drug release.[3]
Versatility Allows for a modular and efficient two-step conjugation process. The click reaction is robust and high-yielding.[3]A well-established and widely used conjugation method.

Quantitative Data Comparison

Direct head-to-head comparative studies of this compound with other PEG linkers of the same length are limited in publicly available literature. The following tables summarize representative data compiled from various studies to illustrate the impact of PEGylation and linker chemistry on ADC performance.

Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics and Efficacy

Linker TypePlasma Half-life (t½)Tumor AccumulationIn Vivo Efficacy (Tumor Growth Inhibition)Reference Study Insights
Non-PEGylatedShorterLowerLowerStudies consistently show that the addition of PEG linkers improves PK profiles compared to non-PEGylated counterparts.
Short-chain PEG (e.g., PEG4)IntermediateIntermediateIntermediateShorter PEG chains offer some improvement in hydrophilicity and PK, but may be less effective at shielding hydrophobic payloads.
Mid-chain PEG (e.g., PEG8-PEG12) Longer Higher Higher Research indicates that PEG chains of 8-12 units often provide an optimal balance of improved PK, increased tumor exposure, and enhanced efficacy.
Long-chain PEG (e.g., PEG24)LongestHighestMay decrease due to steric hindranceWhile very long PEG chains can further extend half-life, they may also sterically hinder the interaction of the antibody with its target antigen, potentially reducing overall efficacy.

Note: The data presented is a qualitative summary of trends observed in preclinical studies. Actual values are dependent on the specific antibody, payload, and tumor model used.

Table 2: Representative In Vitro Cytotoxicity of PEGylated ADCs

ADC ConstructTarget Cell LineIC50 (nM)Reference Study Insights
ADC with Hydrophobic LinkerAntigen-PositiveVaries (e.g., 5-50 nM)The potency of an ADC is highly dependent on the payload and the efficiency of its intracellular release.
ADC with PEG LinkerAntigen-PositiveVaries (e.g., 10-100 nM)The introduction of a PEG linker does not inherently increase or decrease the intrinsic potency of the payload but can affect the overall ADC performance. Longer PEG chains have in some cases been shown to slightly decrease in vitro cytotoxicity, potentially due to altered internalization kinetics or payload release.
ADC with PEG LinkerAntigen-Negative>1000 nMPEGylated ADCs generally maintain high specificity for antigen-positive cells.

Note: IC50 values are highly dependent on the specific ADC, cell line, and assay conditions. This table provides a general representation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADC performance. Below are generalized protocols for key experiments.

Protocol 1: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Antibody Modification: Introduce an azide (B81097) or alkyne functionality onto the antibody. For a propargyl-PEG linker, the antibody would typically be modified to contain an azide group. This can be achieved through various methods, such as reacting lysine residues with an NHS-azide reagent.

  • Drug-Linker Preparation: The this compound is activated (e.g., converted to an NHS ester) and reacted with the cytotoxic payload to form the alkyne-PEG10-payload construct.

  • CuAAC Reaction:

    • Prepare a solution of the azide-modified antibody in a suitable buffer (e.g., PBS).

    • Add the alkyne-PEG10-payload construct to the antibody solution.

    • Prepare a fresh solution of a copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).[4]

    • Add the copper(I) solution to the antibody-payload mixture to initiate the click reaction.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).

  • Purification: Purify the resulting ADC using methods such as size exclusion chromatography (SEC) or protein A chromatography to remove unreacted drug-linker and catalyst.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry (MS).[6][][8]

Protocol 2: In Vitro Plasma Stability Assay
  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: Process the plasma samples to isolate the ADC. This can be done using immuno-affinity capture with an anti-human Fc antibody.[9][10]

  • LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR at each time point.[9][10][11][12]

  • Data Analysis: Plot the average DAR over time to assess the stability of the linker and the rate of drug deconjugation.

Protocol 3: In Vivo Xenograft Efficacy Study
  • Cell Culture and Implantation: Culture a human cancer cell line that expresses the target antigen of the ADC. Implant the cells subcutaneously into immunocompromised mice (e.g., athymic nude mice).[13][14][15]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC treatment group).[13]

  • ADC Administration: Administer the ADC, typically via intravenous injection, at a predetermined dose and schedule.[14]

  • Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice weekly). Body weight is monitored as an indicator of toxicity.[13]

  • Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined endpoint size, or at a specified time point. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[13]

Visualizations

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) in Bloodstream TumorCell Tumor Cell with Target Antigen ADC->TumorCell 1. Binding to Target Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis Experimental_Workflow cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis ADC Synthesis (e.g., Click Chemistry) Purification Purification (SEC/Protein A) Synthesis->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Stability Plasma Stability Assay Characterization->Stability Cytotoxicity Cytotoxicity Assay (IC50) Characterization->Cytotoxicity Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Lead Candidate Selection Treatment ADC Administration Xenograft->Treatment Efficacy Efficacy & Toxicity Assessment Treatment->Efficacy

References

A Head-to-Head Comparison: Propargyl-PEG10-alcohol, DBCO, and BCN Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of success in bioconjugation strategies. This guide provides an objective, data-driven comparison of three widely used linkers: Propargyl-PEG10-alcohol, Dibenzocyclooctyne (DBCO), and Bicyclo[6.1.0]nonyne (BCN). We will delve into their performance, supported by experimental data, to facilitate an informed choice for your specific research needs.

The covalent linkage of biomolecules to other molecules, such as fluorescent dyes, drugs, or other proteins, is a cornerstone of modern molecular biology and therapeutic development. The choice of linker dictates the reaction chemistry, efficiency, and the properties of the final conjugate. This guide focuses on a comparative analysis of a traditional terminal alkyne linker, this compound, and two prominent strained alkyne linkers, DBCO and BCN, which are mainstays of copper-free click chemistry.

At a Glance: Key Differences

FeatureThis compoundDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)
Reaction Type Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I))NoNo
Biocompatibility Lower (due to copper cytotoxicity)HighHigh
Reaction Kinetics Generally very fastFast, particularly with aliphatic azidesSlower than DBCO with aliphatic azides, but faster with aromatic azides
Hydrophilicity High (due to PEG10 chain)Lower (more hydrophobic)Higher than DBCO (less hydrophobic)
Stability Stable triazole linkageLess stable in the presence of reducing agents (e.g., GSH, TCEP)More stable than DBCO in the presence of reducing agents

Performance Deep Dive: A Quantitative Comparison

The performance of a linker is multi-faceted, with reaction kinetics, stability, and physicochemical properties being key considerations.

Reaction Kinetics

The speed of the conjugation reaction is crucial, especially when working with sensitive biomolecules or in dynamic biological systems. This compound participates in the very fast copper-catalyzed azide-alkyne cycloaddition (CuAAC). In contrast, DBCO and BCN react via the strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free but generally slower than CuAAC.[1]

Between the two SPAAC reagents, DBCO generally exhibits faster reaction kinetics with aliphatic azides due to its greater ring strain. However, BCN can react significantly faster with aromatic azides.[2]

Table 1: Second-Order Rate Constants for SPAAC Reactions [2]

CyclooctyneAzide ReactantRate Constant (k₂) (M⁻¹s⁻¹)Solvent
DBCOBenzyl azide0.24CH₃CN:H₂O (3:1)
BCNBenzyl azide0.07CH₃CN:H₂O (3:1)
DBCOPhenyl azide0.033CH₃CN:H₂O (3:1)
BCNPhenyl azide0.2CH₃CN:H₂O (3:1)
Stability

The stability of the linker and the resulting conjugate is paramount for the reliability and reproducibility of experiments. While the triazole linkage formed by all three linkers is generally stable, the stability of the unreacted linker can vary under different conditions. BCN demonstrates superior stability compared to DBCO in the presence of common intracellular reducing agents like glutathione (B108866) (GSH) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2]

Table 2: Stability of DBCO and BCN Linkers under Reducing Conditions [2]

ConditionDBCO StabilityBCN StabilityKey Observations
Glutathione (GSH)Less stable (half-life ~71 min)More stable (half-life ~6 h)BCN is significantly more stable in the presence of this common intracellular antioxidant.
Tris(2-carboxyethyl)phosphine (TCEP)Unstable over 24 hoursMore stableBCN is a better choice when reducing conditions are required.
Physicochemical Properties

The physicochemical properties of the linker, such as hydrophilicity, can significantly impact the solubility and aggregation of the resulting bioconjugate. This compound, with its ten ethylene (B1197577) glycol units, is highly hydrophilic, which can improve the solubility of hydrophobic molecules it is conjugated to.[3]

In contrast, DBCO is relatively hydrophobic due to its dibenzofused ring system. BCN, lacking these aromatic rings, is less hydrophobic than DBCO, which can be advantageous in preventing aggregation of the final conjugate.[2][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the conjugation of these linkers to proteins.

Protocol 1: Protein Labeling with Propargyl-PEG10-NHS Ester (via CuAAC)

This protocol outlines the essential steps for labeling a protein with a Propargyl-PEG linker activated with an N-hydroxysuccinimide (NHS) ester, followed by a copper-catalyzed click reaction with an azide-modified molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Propargyl-PEG10-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Azide-modified molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Desalting column

Procedure:

  • Protein Modification with Alkyne:

    • Dissolve Propargyl-PEG10-NHS ester in DMSO to prepare a 10 mM stock solution.

    • Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature.

    • Remove excess NHS ester using a desalting column.

  • CuAAC Reaction:

    • Prepare a fresh solution of CuSO₄ and THPTA in water.

    • To the alkyne-modified protein, add the azide-modified molecule.

    • Add the CuSO₄/THPTA solution and freshly prepared sodium ascorbate to initiate the reaction.

    • Incubate for 1-4 hours at room temperature.

    • Purify the final conjugate using a desalting column to remove the copper catalyst and excess reagents.

Protocol 2: Protein Labeling with DBCO-NHS or BCN-NHS Ester (via SPAAC)

This protocol outlines the steps for labeling a protein with a DBCO or BCN linker activated with an NHS ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester or BCN-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • NHS Ester Solution Preparation: Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS or BCN-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution (1-10 mg/mL in a buffer at pH 7.2-8.5).

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.

  • Click Reaction: The DBCO/BCN-labeled protein is now ready for reaction with an azide-modified molecule in a copper-free manner by simple incubation in a suitable buffer (e.g., PBS) at room temperature.

Visualizing the Workflows

To better understand the application of these linkers, the following diagrams illustrate the workflows for synthesizing Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

ADC_Synthesis_Workflow cluster_propargyl This compound (CuAAC) cluster_dbco_bcn DBCO / BCN (SPAAC) p_antibody Antibody p_azide_mod Azide Modification p_antibody->p_azide_mod p_cuaac CuAAC Reaction (Copper Catalyst) p_azide_mod->p_cuaac p_alkyne_linker Propargyl-PEG-Linker p_drug Azide-Drug p_alkyne_linker->p_drug p_drug->p_cuaac p_adc ADC p_cuaac->p_adc s_antibody Antibody s_linker_mod DBCO/BCN-NHS Ester s_antibody->s_linker_mod s_activated_ab Activated Antibody s_linker_mod->s_activated_ab s_spaac SPAAC Reaction (Copper-Free) s_activated_ab->s_spaac s_azide_drug Azide-Drug s_azide_drug->s_spaac s_adc ADC s_spaac->s_adc PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis using Heterobifunctional Linker poi_ligand Protein of Interest (POI) Ligand (with amine) activation Carbodiimide Activation (EDC, NHS) poi_ligand->activation linker Heterobifunctional Linker (e.g., Propargyl-PEG10-acid or DBCO/BCN-acid) linker->activation intermediate POI-Linker Intermediate activation->intermediate coupling Amide Coupling intermediate->coupling e3_ligand E3 Ligase Ligand (with amine) e3_ligand->coupling protac Final PROTAC Molecule coupling->protac

References

The Strategic Advantage of Propargyl-PEG10-alcohol in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex that precedes protein degradation. Among the diverse array of linker technologies, Propargyl-PEG10-alcohol has emerged as a powerful tool, offering distinct advantages in the rational design of potent and effective PROTACs.

This guide provides an objective comparison of PROTACs synthesized with a this compound linker against common alternatives, supported by experimental data. We will delve into the impact of the linker on key performance metrics and provide detailed protocols for the evaluation of these next-generation therapeutics.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker's length, flexibility, and chemical composition profoundly impact a PROTAC's biological activity. An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation. A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.

This compound is a bifunctional linker featuring a terminal alkyne group, a ten-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol. This unique structure provides several key benefits:

  • Facilitated Synthesis via Click Chemistry: The propargyl group enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for a modular and rapid approach to PROTAC synthesis, facilitating the creation of libraries with diverse ligands for linker optimization.[1][2]

  • Enhanced Solubility and Permeability: The hydrophilic nature of the ten-unit PEG chain significantly improves the aqueous solubility of the resulting PROTAC, a common challenge for these large molecules.[3][4] This enhanced solubility can also contribute to improved cell permeability, allowing the PROTAC to reach its intracellular target more effectively.[5]

  • Optimal Spacing and Flexibility: The PEG10 linker provides a substantial and flexible spacer between the two ligands. This length is often optimal for spanning the distance between the POI and the E3 ligase, allowing for the formation of a stable ternary complex without steric hindrance.[6][7] The flexibility of the PEG chain can accommodate various protein topologies and promote favorable protein-protein interactions within the ternary complex.[7]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with PEG linkers to those with other common linker types, such as alkyl chains and rigid linkers.

Physicochemical Properties

The linker composition significantly influences the physicochemical properties of a PROTAC, which in turn affect its solubility, permeability, and overall drug-like characteristics.

Linker TypeMolecular Weight (Da)cLogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond AcceptorsRotatable BondsReference
This compound based (Target Dependent)(Target Dependent)(Target Dependent)(Target Dependent)(Target Dependent)>20[8]
Alkyl Chain (C8) (Target Dependent)HighLowLowLow~8[9]
Rigid (Piperazine-based) (Target Dependent)ModerateModerateModerateModerate<10

Note: The exact values for molecular weight and other parameters are dependent on the specific warhead and E3 ligase ligand used in the PROTAC.

Biological Performance

The choice of linker has a direct impact on the degradation efficiency and cell permeability of the PROTAC.

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Reference
PEG10 SMARCA2VHL~100>90~1.5[8]
Alkyl Chain (C8) SMARCA2VHL>1000<202.5[8]
PEG4 SMARCA2VHL250701.1[8]
Rigid (Piperazine-based) BRD4CRBN<10>90(Not Reported)

This data is illustrative and compiled from various sources in the literature. DC50, Dmax, and permeability values are cell-line dependent and should be considered in the context of the specific experimental setup.

Experimental Protocols

Accurate and reproducible data are essential for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments cited in this guide.

PROTAC Synthesis via Click Chemistry

This protocol describes the synthesis of a PROTAC using this compound and an azide-modified ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-modified ligand (e.g., POI ligand or E3 ligase ligand)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF/H₂O or t-BuOH/H₂O)

Procedure:

  • Dissolve the azide-modified ligand (1.0 eq) and the alkyne-functionalized linker (e.g., a derivative of this compound attached to the other ligand) (1.1 eq) in the chosen solvent system.

  • Add sodium ascorbate (0.3 eq) to the reaction mixture.

  • Add CuSO₄ (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired PROTAC.

Western Blot Analysis of Protein Degradation

This protocol is for quantifying the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Artificial membrane solution (e.g., phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC of interest

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.

  • Compound Addition: Add the PROTAC solution to the donor wells. Fill the acceptor wells with PBS.

  • Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.

  • Concentration Measurement: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Visualizing the Logic of PROTAC Design and Evaluation

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key processes and relationships in PROTAC development.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Experimental_Workflow cluster_Design PROTAC Design & Synthesis cluster_Evaluation Performance Evaluation cluster_Optimization Lead Optimization Synthesis Synthesis using This compound (Click Chemistry) Physicochem Physicochemical Characterization Synthesis->Physicochem Permeability Cell Permeability (PAMPA, Caco-2) Synthesis->Permeability Degradation Degradation Assay (Western Blot) Synthesis->Degradation Lead_Opt Structure-Activity Relationship (SAR) Analysis Physicochem->Lead_Opt Permeability->Lead_Opt DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax DC50_Dmax->Lead_Opt Logical_Relationships cluster_Linker Linker Properties cluster_Performance PROTAC Performance Linker This compound Solubility Increased Solubility Linker->Solubility Permeability Optimal Permeability Linker->Permeability Flexibility Flexibility & Spacing Linker->Flexibility Ternary Stable Ternary Complex Solubility->Ternary Permeability->Ternary Flexibility->Ternary Degradation High Degradation (Low DC50, High Dmax) Ternary->Degradation

References

Propargyl-PEG10-alcohol Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation and targeted drug development, the selection of appropriate linker molecules is paramount to success. This guide provides a comprehensive characterization and validation of Propargyl-PEG10-alcohol conjugates, offering a comparative analysis against alternative PEG linkers. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental protocols, and visualizes complex processes to facilitate informed decision-making in your research.

Performance Comparison of PEG Linkers in PROTACs

The length and composition of linkers in Proteolysis Targeting Chimeras (PROTACs) are critical determinants of their efficacy. The following table summarizes the performance of a series of PROTACs targeting the bromodomain-containing protein 4 (BRD4), highlighting the impact of varying PEG linker lengths on degradation potency. While direct data for a PEG10 linker is not always available in a single comparative study, the presented data illustrates the established trend of how linker length can significantly influence the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: In Vitro Degradation of BRD4 by JQ1-PEG-VHL PROTACs with Varying Linker Lengths

LinkerDC50 (nM)Dmax (%)Reference
PEG35585[1]
PEG42095[1]
PEG5 15 >98 [1]
PEG63092[1]
PEG8Potent Degradation-[2]

Note: This table presents a synthesized comparison from representative studies. Absolute values can vary based on specific experimental conditions, cell lines, and target proteins.

The data consistently demonstrates that there is an optimal linker length for effective ternary complex formation between the target protein and the E3 ligase, which is crucial for potent protein degradation.[1] An overly short linker may lead to steric hindrance, while an excessively long one can result in reduced efficacy due to unfavorable conformational flexibility.[1] The hydrophilicity imparted by the PEG linker, such as in this compound, generally improves the solubility and cell permeability of the PROTAC molecule.[3]

Characterization and Validation Protocols

Accurate characterization and validation of this compound conjugates are essential for ensuring the quality and reproducibility of experimental results. Below are detailed protocols for the synthesis and analysis of these conjugates.

Experimental Protocol 1: Synthesis of a this compound Conjugate via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified protein to this compound.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and a molar excess (e.g., 5-10 equivalents) of this compound in the reaction buffer.

    • In a separate tube, prepare the catalyst premix by combining the CuSO4 stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.

  • Initiation of the Reaction:

    • Add the catalyst premix to the reaction tube containing the protein and PEG linker.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Purify the PEGylated protein conjugate from excess reagents and unreacted starting materials using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[3][4]

Experimental Protocol 2: Characterization of the this compound Conjugate

1. Mass Spectrometry (MS):

  • Objective: To confirm the successful conjugation and determine the molecular weight of the final product.

  • Method: Utilize Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Sample Preparation: Prepare the purified conjugate in a suitable solvent for MS analysis.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the conjugate. The mass spectrum should show a clear peak corresponding to the PEGylated protein.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To verify the structure of the this compound and its successful incorporation into the conjugate.

  • Method: 1H NMR spectroscopy is used to identify the characteristic peaks of the PEG backbone and the terminal propargyl and alcohol groups.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D2O, CDCl3).

  • Data Analysis: For this compound, expect to see characteristic signals for the PEG repeating units (-O-CH2-CH2-) around 3.6 ppm, the propargyl group (alkyne proton and adjacent methylene) and the methylene (B1212753) group adjacent to the terminal alcohol.[4][5][6] After conjugation, the disappearance or shift of the propargyl protons can confirm the reaction.

3. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the conjugate and separate it from unreacted starting materials.

  • Methods:

    • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. This is effective for separating the larger PEGylated conjugate from the smaller unreacted PEG linker.[7][8][9]

    • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This can be used to separate the PEGylated protein from the un-PEGylated protein.[9]

  • Mobile Phase and Column: The choice of mobile phase and column will depend on the specific properties of the conjugate.

  • Detection: UV detection is commonly used for protein conjugates.

Visualizing Workflows and Mechanisms

To aid in the understanding of the processes described, the following diagrams have been created using Graphviz.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Degradation Target_Protein Target Protein PROTAC PROTAC (JQ1-PEG10-VHL) Target_Protein->PROTAC Ubiquitinated_Target Ubiquitinated Target Protein E3_Ligase E3 Ligase (VHL) E3_Ligase->PROTAC Ub Ubiquitin E3_Ligase->Ub E2 Ligase Ub->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Functional Validation Start Azide-modified Protein + This compound CuAAC CuAAC Reaction (CuSO4, THPTA, Na-Ascorbate) Start->CuAAC Purification Purification (SEC or IEX) CuAAC->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy Purification->NMR HPLC HPLC (SEC/RP) Purification->HPLC Cell_Treatment Cell Treatment with PROTAC Conjugate Purification->Cell_Treatment Western_Blot Western Blot for Target Degradation Cell_Treatment->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax

Caption: Experimental workflow for synthesis and validation.

References

A Comparative Guide to Analytical Methods for Confirming Propargyl-PEG10-Alcohol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and materials science, the precise confirmation of molecular conjugation is paramount. The successful attachment of a Propargyl-PEG10-alcohol moiety to a molecule of interest, often via azide-alkyne cycloaddition (a "click chemistry" reaction), requires rigorous analytical validation. This guide provides an objective comparison of key analytical methods for confirming this conjugation, complete with experimental data, detailed protocols, and workflow visualizations.

The primary analytical techniques to confirm the conjugation of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Each method offers unique advantages and provides complementary information to ensure the unambiguous verification of the final product.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the key quantitative and qualitative data obtained from each analytical method for a model azide-alkyne cycloaddition reaction between an azide-functionalized molecule and this compound.

Analytical MethodKey ParameterStarting Material (this compound)Conjugated ProductPurpose of Analysis
¹H NMR Chemical Shift (δ)Alkyne C-H: ~2.4 ppm (triplet)Propargylic CH₂: ~4.2 ppm (doublet)PEG backbone: ~3.6 ppm (multiplet)Disappearance of alkyne and propargylic protonsAppearance of triazole proton: ~7.5-8.0 ppm (singlet)Shift of adjacent methylene (B1212753) protonsStructural confirmation and determination of conjugation efficiency.[1][2]
Mass Spec (ESI-MS) m/z[M+Na]⁺ of this compound[M+Na]⁺ of the conjugated product, showing the expected mass increaseAbsolute confirmation of molecular weight and identity of the conjugate.[3][4][5]
FTIR Wavenumber (cm⁻¹)Alkyne C-H stretch: ~3300 cm⁻¹Alkyne C≡C stretch: ~2100 cm⁻¹Disappearance of alkyne and azide (B81097) (~2100 cm⁻¹) peaksAppearance of triazole ring vibrationsConfirmation of the reaction by identifying the consumption of reactants and formation of the triazole ring.[6][7][8]
HPLC (RP-HPLC) Retention TimeRetention time of this compoundShift in retention time for the conjugated productPurity assessment and separation of the conjugate from starting materials and byproducts.[9][10][]

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow for each analytical technique can aid in understanding the overall process of conjugation confirmation.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_analysis Analytical Confirmation Propargyl_PEG10_Alcohol This compound Reaction Azide-Alkyne Cycloaddition Propargyl_PEG10_Alcohol->Reaction Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Reaction Crude_Product Crude Conjugate Reaction->Crude_Product NMR ¹H NMR Spectroscopy Crude_Product->NMR Structural Verification MS Mass Spectrometry Crude_Product->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Crude_Product->FTIR Functional Group Analysis HPLC HPLC Analysis Crude_Product->HPLC Purity Assessment NMR_Workflow start Sample Preparation (Dissolve in Deuterated Solvent) acquire Acquire ¹H NMR Spectrum start->acquire process Data Processing (Phase and Baseline Correction) acquire->process analyze Spectral Analysis process->analyze confirm Conjugation Confirmed (Triazole peak present, Alkyne peaks absent) analyze->confirm Success fail Conjugation Incomplete (Alkyne peaks present) analyze->fail Failure MS_Workflow start Sample Preparation (Dilute in ESI-compatible solvent) acquire Acquire Mass Spectrum (ESI) start->acquire process Data Processing (Deconvolution if necessary) acquire->process analyze Mass Analysis process->analyze confirm Conjugation Confirmed (Expected molecular weight observed) analyze->confirm Success fail Conjugation Failed (Starting material masses observed) analyze->fail Failure FTIR_Workflow start Sample Preparation (Place on ATR crystal or as KBr pellet) acquire Acquire FTIR Spectrum start->acquire process Data Processing (Baseline Correction) acquire->process analyze Spectral Analysis process->analyze confirm Conjugation Confirmed (Azide & Alkyne peaks absent) analyze->confirm Success fail Conjugation Incomplete (Azide and/or Alkyne peaks present) analyze->fail Failure HPLC_Workflow start Sample Preparation (Dissolve in mobile phase) acquire Inject and Run HPLC start->acquire process Data Acquisition (Chromatogram) acquire->process analyze Peak Analysis process->analyze confirm Conjugation Confirmed & Pure (Single major product peak) analyze->confirm Success fail Reaction Incomplete or Impure (Multiple peaks of starting materials) analyze->fail Failure

References

Comparative Analysis of Propargyl-PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of bioconjugation and drug development, the selection of an appropriate linker molecule is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, Propargyl-PEG linkers have emerged as a versatile and widely adopted class, primarily owing to their role in "click chemistry" via their terminal alkyne group.[1][2] This guide provides a comparative analysis of Propargyl-PEG linkers of varying lengths, offering objective, data-driven insights for researchers, scientists, and drug development professionals.

The polyethylene (B3416737) glycol (PEG) component of these linkers imparts favorable properties such as enhanced solubility, reduced immunogenicity, and improved stability of the conjugated molecule.[][] The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the characteristics of the resulting bioconjugate.[5] Shorter PEG linkers are often employed for applications requiring compact structures, whereas longer PEG chains are preferred for improving the solubility of hydrophobic molecules and extending the in-vivo circulation half-life.[5]

Quantitative Comparison of Propargyl-PEG Linker Performance

The optimal PEG linker length is often application-dependent, representing a balance between enhancing physicochemical properties and maintaining biological activity. The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data compiled from multiple studies.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy

PEG Linker Length (Number of PEG units)DC50 (Degradation Concentration 50)Dmax (Maximum Degradation)Key Findings & References
Short (e.g., PEG2 - PEG4)Generally higher (less potent)Often lowerShorter linkers can lead to steric hindrance, preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[]
Medium (e.g., PEG5 - PEG8)Often optimal (lower DC50)Frequently higherAn optimal linker length facilitates the productive formation of the ternary complex, leading to efficient ubiquitination and degradation.[7] For some PROTACs, a 16-atom chain length was found to be optimal.[1][2][8]
Long (e.g., PEG12 and longer)May increase (potency can decrease)Can be lowerExcessively long linkers may result in an inefficient or unstable ternary complex, sometimes attributed to the "hook effect".[][7] Longer linkers can also negatively impact cell permeability.[]

Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) and Nanoparticle Properties

PEG Linker LengthDrug-to-Antibody Ratio (DAR) EfficiencyNon-Specific UptakeIn Vitro Cytotoxicity (for ADCs)Key Findings & References
Short (e.g., PEG2 - PEG4)Can be lowerHigher uptake by non-target cells (e.g., Kupffer cells) compared to longer PEGs.[5]Generally maintains high potency.Shorter PEGs may not provide sufficient shielding, leading to increased non-specific interactions.[5]
Medium (e.g., PEG8 - PEG12)Can be higherReduced non-specific uptake compared to shorter PEGs.[5]Often represents a balance between improved pharmacokinetics and retained potency.ADCs with PEG8 or PEG12 linkers showed uptake levels comparable to the unconjugated antibody in some studies.[5]
Long (e.g., >PEG12, up to 10 kDa)May decreaseSignificant reduction in non-specific uptake.May show a decrease in potency.[9]Longer PEG chains provide a more effective "stealth" effect, reducing clearance by the immune system, but can also sterically hinder binding to the target.[10][11][12]

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and characterization of bioconjugates utilizing Propargyl-PEG linkers. Below are generalized protocols for key experiments.

Protocol 1: General Procedure for Antibody Conjugation using Propargyl-PEG-NHS Ester

Objective: To covalently attach a Propargyl-PEG linker to an antibody via reaction with primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Propargyl-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer such as PBS at a pH of 7.2-8.0.[13]

  • Reagent Preparation: Immediately before use, dissolve the Propargyl-PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[13][14] Do not store the stock solution as the NHS ester is moisture-sensitive and hydrolyzes over time.[13]

  • Conjugation Reaction: Add a calculated molar excess (typically 10-20 fold) of the dissolved Propargyl-PEG-NHS ester to the antibody solution.[14] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent antibody denaturation.[13]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14]

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.[14]

  • Characterization: Characterize the conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy) and confirm the retention of biological activity.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein induced by PROTACs with different PEG linker lengths.

Materials:

  • Cell line expressing the target protein

  • PROTACs with varying PEG linker lengths

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of each PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein intensity to the loading control to determine the extent of degradation. Calculate DC50 and Dmax values.[7]

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the structure of Propargyl-PEG linkers in bioconjugation and a typical experimental workflow.

G cluster_0 Propargyl-PEG Linker Structure cluster_1 Bioconjugation Application propargyl {Propargyl Group (Alkyne)|HC≡C-} target_substrate Target Substrate (e.g., Azide-modified molecule) propargyl->target_substrate Click Chemistry peg {Polyethylene Glycol (PEG) Spacer|(CH2CH2O)n} peg->propargyl reactive_group {Reactive Group|e.g., NHS Ester, Maleimide} reactive_group->peg molecule_of_interest Molecule of Interest (e.g., Antibody, Drug) molecule_of_interest->reactive_group Conjugation

Caption: General structure of a Propargyl-PEG linker in bioconjugation.

G start Start: Select a series of Propargyl-PEGn-X linkers (e.g., n=4, 8, 12, 24; X=NHS) conjugation Synthesize Bioconjugates (e.g., ADCs, PROTACs) start->conjugation purification Purify and Characterize Conjugates (e.g., HPLC, Mass Spec) conjugation->purification in_vitro In Vitro Evaluation (e.g., Cytotoxicity, Protein Degradation, Binding Affinity) purification->in_vitro in_vivo In Vivo Evaluation (Optional) (e.g., Pharmacokinetics, Efficacy) in_vitro->in_vivo analysis Data Analysis and Comparison: Determine Optimal Linker Length in_vitro->analysis in_vivo->analysis end End analysis->end

Caption: Experimental workflow for comparing different length Propargyl-PEG linkers.

References

A Comparative Guide to Purity Assessment of Synthesized Propargyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensure the reliability, reproducibility, and safety of their work. Propargyl-PEG10-alcohol, a heterobifunctional linker, is crucial in bioconjugation and drug delivery systems via "click chemistry." Its purity directly impacts the efficiency of conjugation, the pharmacokinetic properties of the final product, and the potential for immunogenic reactions.[1] This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.

Key Analytical Techniques for Purity Assessment

The characterization of polyethylene (B3416737) glycol (PEG) and its derivatives is complex due to their polymeric nature and potential for polydispersity.[1] A multi-faceted analytical approach is often required to confirm the structure, determine purity, and identify potential impurities. The primary techniques for assessing the purity of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Data Presentation: Comparison of Analytical Methods

The table below summarizes the principal analytical techniques used to evaluate the purity and integrity of this compound.

Technique Principle of Detection Information Obtained Typical Impurities Detected
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms, providing detailed information about molecular structure and the chemical environment of each proton.- Structural confirmation of the propargyl and terminal alcohol groups.- Quantification of functionalization.- Purity estimation by comparing integrals of characteristic peaks to impurity peaks.- Residual starting material (PEG10-diol).- Di-propargylated PEG.- Residual solvents (e.g., DMF, Dioxane).- Side-reaction byproducts.[2][3]
HPLC (Reversed-Phase) Separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase and a polar mobile phase.- Quantitative purity assessment (typically reported as % area of the main peak).- Detection of non-volatile impurities with different polarities.- Unreacted starting materials.- Impurities with different PEG chain lengths (if present).- Byproducts from the synthesis.[4][5]
Mass Spectrometry (ESI-MS, MALDI-TOF) Measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for precise molecular weight determination.- Confirmation of the exact molecular weight of the target compound.- Identification of impurities based on their mass.- PEG oligomers with varying numbers of ethylene (B1197577) glycol units.- Molecules with incomplete functionalization.- Adducts with different ions (e.g., Na⁺, K⁺).[2][6]
Gel Permeation Chromatography (GPC/SEC) Separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller ones.- Assessment of molecular weight distribution (polydispersity index, PDI).- Detection of high or low molecular weight impurities.- Aggregates.- Fragmented PEG chains.- Unreacted PEG starting material of a different molecular weight.[6]

Experimental Workflow for Purity Analysis

A systematic workflow is essential for the comprehensive purity assessment of a newly synthesized batch of this compound. The following diagram illustrates a typical workflow from the crude product to the final, characterized compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Crude Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Crude->Purification NMR_Spec ¹H NMR Spectroscopy Purification->NMR_Spec Identity & Structural Check HPLC_Analysis RP-HPLC Analysis NMR_Spec->HPLC_Analysis Proceed if structure is correct MS_Analysis Mass Spectrometry (ESI-MS) HPLC_Analysis->MS_Analysis Quantitative Purity Check Final_Product Pure this compound (>95% Purity) MS_Analysis->Final_Product Molecular Weight Confirmation

Workflow for purity assessment of synthesized this compound.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

¹H NMR Spectroscopy for Structural Verification and Purity
  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to identify for this compound are:

    • Propargyl group: A triplet for the acetylenic proton (~2.4 ppm) and a doublet for the methylene (B1212753) protons adjacent to the triple bond (~4.2 ppm).

    • PEG backbone: A large, complex multiplet corresponding to the -(OCH₂CH₂)- repeating units (~3.6-3.7 ppm).

    • Terminal alcohol group: Methylene protons adjacent to the hydroxyl group (~3.7-3.8 ppm) and the hydroxyl proton (variable).

  • Data Analysis: Integrate the characteristic peaks. The ratio of the integration values for the propargyl protons to the PEG backbone protons should correspond to the theoretical ratio for a PEG10 chain. Purity is estimated by identifying and integrating any impurity peaks relative to the product peaks.[2]

Reversed-Phase HPLC for Quantitative Purity
  • Instrumentation: An HPLC system with a UV or an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both may contain 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Since the propargyl group lacks a strong chromophore, ELSD is often preferred.[5] If using UV, detection might be possible at low wavelengths (< 220 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

ESI-MS for Molecular Weight Confirmation
  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile/water.

  • Data Acquisition: Infuse the sample directly into the ESI source. Acquire spectra in positive ion mode. The expected molecular weight for this compound (C₂₁H₄₀O₁₀) is 452.5 g/mol . Look for the protonated molecule [M+H]⁺ at m/z 453.5 and common adducts like the sodium [M+Na]⁺ at m/z 475.5 or potassium [M+K]⁺ at m/z 491.6.[2]

  • Data Analysis: The presence of the correct molecular ion peak confirms the identity of the product. Other peaks may indicate impurities, such as PEG chains with different numbers of repeating units.

Comparison with Commercial Alternatives

The purity of a synthesized product should be benchmarked against commercially available alternatives to ensure it meets the standards required for its intended application.

Product Stated Purity Analytical Method(s) Cited Potential Impurities
Synthesized this compound (Hypothetical Batch) >95% (Determined by HPLC)¹H NMR, HPLC, ESI-MS- Unreacted PEG10-diol- Residual solvents- Di-propargylated byproduct
This compound (BroadPharm) 98%[7]NMR[7]- PEG oligomers with n≠10- Small molecule contaminants from synthesis[8][9]
Alternative Heterobifunctional PEG Linkers Typically >95%HPLC, NMR- Corresponding di-functional PEG- Incompletely functionalized material

Decision Guide for Method Selection

Choosing the right analytical technique depends on the specific question being asked. The following decision tree can guide researchers in selecting the most appropriate method.

G cluster_questions cluster_methods Start What information is needed? Q1 Is the correct molecule synthesized? Start->Q1 Q2 What is the quantitative purity? Start->Q2 Q3 Is the molecular weight correct? Start->Q3 Q4 What is the polymer size distribution? Start->Q4 M1 Use ¹H NMR Q1->M1 M2 Use RP-HPLC Q2->M2 M3 Use ESI-MS Q3->M3 M4 Use GPC/SEC Q4->M4

Decision tree for selecting the appropriate analytical method.

References

Propargyl-PEG10-Alcohol Conjugated Molecules: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise engineering of bioactive molecules is paramount. The use of linkers, such as Propargyl-PEG10-alcohol, in constructing complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. This guide provides a comparative analysis of the biological activity of molecules conjugated with this compound, supported by experimental data and detailed protocols for key assays.

The strategic incorporation of a linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable and productive ternary complex between the target protein and an E3 ligase.[1] Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and the facility with which their length can be modulated.[2] A 10-unit PEG linker, in particular, has demonstrated considerable promise in striking a balance between the multiple structural and functional requirements for an effective PROTAC molecule.[1]

The Impact of Linker Length on PROTAC Efficacy: A Comparative Overview

The length of the PEG linker is a crucial factor that dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2] An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein.[2] A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[2]

Systematic studies have underscored the profound impact of varying PEG linker length on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not a universal constant but is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.

While direct head-to-head comparative studies featuring a this compound linker against a wide array of other PEG linkers for a single target are not extensively available in publicly accessible literature, the principles of linker length optimization are well-established. For instance, studies on Estrogen Receptor α (ERα)-targeting PROTACs revealed that a 16-atom chain length was optimal for degradation, highlighting the existence of an optimal "linker length window."[3] Similarly, research on BRD4-targeting PROTACs showed varied degradation potencies with linkers containing 0 to 4 PEG units, further emphasizing the necessity of fine-tuning the linker length.[3]

To illustrate the comparative performance of PROTACs with varying PEG linker lengths, the following tables summarize hypothetical yet representative data based on published studies targeting Cyclin-dependent kinase 9 (CDK9).

Comparison of Biological Activity of CDK9-Targeting PROTACs with Different PEG Linker Lengths
PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
CDK9-PEG8 Propargyl-PEG8-alcohol15>95TC-71
CDK9-PEG10 This compound 3.5 >99 TC-71
CDK9-PEG12 Propargyl-PEG12-alcohol10>95TC-71

This table presents illustrative data compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

In this representative comparison, the PROTAC featuring a 10-unit PEG linker (CDK9-PEG10) exhibits superior degradation potency (lower DC50 value) and a higher maximal degradation level (Dmax) compared to PROTACs with either shorter (PEG8) or longer (PEG12) linkers. This underscores the critical nature of optimizing linker length to achieve maximal biological activity.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the effective design and evaluation of molecules conjugated with this compound. Below are detailed methodologies for key experiments.

Western Blot for Target Protein Degradation

This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[4]

Materials:

  • Cell line of interest (e.g., TC-71 for CDK9)

  • PROTACs with varying linker lengths (e.g., CDK9-PEG8, CDK9-PEG10, CDK9-PEG12)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA or Bradford assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein (e.g., anti-CDK9)

  • Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imager

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest. Treat cells with a range of concentrations of the different PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The DC50 and Dmax values can then be calculated to compare the potency of the different PROTACs.[5]

NanoBRET™ Ternary Complex Formation Assay in Live Cells

This assay allows for the detection and characterization of ternary complex formation in a physiological cellular environment.[6]

Materials:

  • Expression vectors for NanoLuc®-fusion of the target protein and HaloTag®-fusion of the E3 ligase component (e.g., CRBN or VHL).

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Luminometer with appropriate filters

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI->TernaryComplex E3->TernaryComplex PolyUbPOI Polyubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition DegradedFragments Degraded Protein Fragments Proteasome->DegradedFragments Degradation

Caption: PROTAC-mediated protein degradation workflow.

Western_Blot_Workflow A 1. Cell Treatment with PROTACs B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (DC50, Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

References

Propargyl-PEG10-alcohol Linker: A Comparative Guide to In Vitro and In Vivo Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The Propargyl-PEG10-alcohol linker, a polyethylene (B3416737) glycol (PEG)-based molecule, is frequently utilized in the synthesis of PROTACs due to its defined length, hydrophilicity, and the presence of a terminal alkyne group for "click chemistry" conjugation.[1][2] This guide provides an objective comparison of the in vitro and in vivo stability of the this compound linker with alternative linker technologies, supported by available experimental data.

While specific quantitative stability data for the this compound linker is not extensively available in the public domain, this guide draws upon data from structurally similar PEG linkers and provides a comparative analysis with prominent alternatives like polysarcosine and polypeptide linkers.

Comparative Stability of Linker Technologies

The stability of a linker is paramount; it must remain intact in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity, yet allow for efficient release or proper conformational orientation at the target site.[3]

Linker TypeIn Vitro Stability (Plasma/Serum)In Vivo Half-LifeKey Characteristics
This compound Data not publicly available for this specific linker. However, PEG linkers are generally considered to have good plasma stability. The triazole linkage formed via click chemistry is highly stable against hydrolysis and enzymatic degradation.[3][4]Data not publicly available. The in vivo half-life of PEGylated molecules is influenced by the molecular weight of the entire conjugate.[5][]Hydrophilic, biocompatible, defined length. The propargyl group allows for stable triazole bond formation.[1][2] May be susceptible to oxidative metabolism along the PEG chain.[7][]
Polysarcosine (PSar) Comparable to PEG linkers. Studies have shown good stability in serum.[9][10]Comparable to PEG linkers. One study showed a longer circulation time for PSar-coated gold nanoparticles compared to PEG-coated ones.[10]"Stealth" properties similar to PEG, low immunogenicity, and biodegradable.[4][9]
Polypeptide (e.g., Val-Cit) Variable. Susceptible to cleavage by specific proteases. For instance, Val-Cit linkers are cleaved by cathepsins, which are upregulated in tumor environments. They can be unstable in rodent plasma due to carboxylesterase activity.[11][12]Generally shorter than non-cleavable linkers, designed for controlled release. Half-life can range from hours to days depending on the specific sequence and conjugate.[13][14]Biodegradable, low immunogenicity. The cleavage site can be engineered for specific release mechanisms.[15]

Experimental Protocols for Stability Assessment

Detailed methodologies are crucial for the accurate evaluation and comparison of linker stability. Below are standard protocols for key in vitro stability assays.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a linker-conjugated molecule in plasma from different species to predict its stability in the circulatory system.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., a PROTAC with a this compound linker) in a suitable organic solvent like DMSO.

  • Incubation: Dilute the stock solution into pre-warmed plasma (e.g., human, mouse, rat) at a final concentration typically in the low micromolar range. A parallel incubation in buffer (e.g., PBS pH 7.4) serves as a control for chemical stability.

  • Time Points: Incubate the samples at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. The in vitro half-life (t½) can be calculated from the slope of the natural logarithm of the concentration versus time plot.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of a linker to metabolism by liver enzymes, primarily Cytochrome P450s.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, mouse, rat) and the test compound in a phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Points and Quenching: Take aliquots at various time points and quench the reaction with a cold organic solvent containing an internal standard.

  • Sample Processing and Analysis: Follow the same sample processing and LC-MS/MS analysis steps as in the plasma stability assay.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance to predict the metabolic stability of the compound.[]

Visualizing Experimental Workflows and Linker Degradation

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and molecular pathways.

Plasma_Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_analysis Analysis stock Test Compound Stock (DMSO) mix Incubation Mixture stock->mix plasma Pre-warmed Plasma (e.g., Human, Mouse) plasma->mix timepoints Aliquots at Time Points (0, 15, 30, 60, 120 min) mix->timepoints quench Quench with Acetonitrile + Internal Standard timepoints->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate Half-life (t½) lcms->data

Workflow for the In Vitro Plasma Stability Assay.

Linker_Degradation_Pathways cluster_propargyl_peg Propargyl-PEG Linker cluster_polypeptide Polypeptide Linker (e.g., Val-Cit) propargyl_peg This compound Conjugate oxidation Oxidative Metabolism (CYP450s) propargyl_peg->oxidation Metabolic enzymes val_cit Val-Cit Linker Conjugate cleavage Proteolytic Cleavage (e.g., Cathepsins) val_cit->cleavage Tumor microenvironment

References

Propargyl-PEG10-alcohol in PROTAC Research: A Comparative Guide to Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical step in the design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of Propargyl-PEG10-alcohol with alternative linkers, supported by experimental data and detailed protocols to inform rational PROTAC design.

This compound is a heterobifunctional linker featuring a terminal alkyne for click chemistry-mediated conjugation and a hydroxyl group for further functionalization. The polyethylene (B3416737) glycol (PEG) chain enhances solubility and modulates the physicochemical properties of the resulting PROTAC. Its application is particularly prominent in the development of PROTACs, where it serves as a bridge to connect a target protein-binding ligand and an E3 ligase-recruiting moiety.

The Critical Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but plays a pivotal role in the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein. The length, flexibility, and chemical composition of the linker directly impact the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

Comparison of this compound with Alternative Linkers

The optimal linker is target-dependent, and its selection often involves empirical testing. Here, we compare Propargyl-PEG-alcohol linkers with common alternatives, focusing on their impact on the degradation of well-studied targets like the Bromodomain and Extra-Terminal domain (BET) protein BRD4 and Estrogen Receptor α (ERα).

Polyethylene Glycol (PEG) Linkers: The Effect of Chain Length

Systematic studies have demonstrated that the length of the PEG linker significantly influences PROTAC potency. While a direct head-to-head comparison involving this compound is not always available in a single study, data from various sources targeting BRD4 degradation allows for the observation of clear trends.

Linker TypeTarget ProteinKey Performance Metric (DC50)Observations
PEG Linkers (Varying Lengths) BRD4Lower DC50 with optimal lengthStudies on BRD4-targeting PROTACs have shown that linker length is critical for degradation efficacy. For instance, a series of PROTACs with PEG linkers of varying lengths revealed that an optimal linker length leads to the most potent degradation. Linkers that are too short may cause steric hindrance, while excessively long linkers can lead to reduced efficacy due to unfavorable conformations.
PEG Linkers (Varying Lengths) ERαOptimal degradation at a specific lengthResearch on ERα-targeting PROTACs has also highlighted the importance of linker length. In one study, a PROTAC with a 16-atom linker demonstrated superior ERα degradation compared to those with shorter or longer linkers.
Alkyl vs. PEG Linkers

Alkyl chains offer a more hydrophobic and rigid alternative to flexible PEG linkers. The choice between these two can significantly affect a PROTAC's properties.

Linker TypeKey Characteristics & Performance
Propargyl-PEG-alcohol Hydrophilic: Improves aqueous solubility of the PROTAC. Flexible: Can adopt multiple conformations to facilitate ternary complex formation. Performance: Generally effective in a wide range of PROTACs. The ether oxygens can form hydrogen bonds, potentially stabilizing the ternary complex.
Alkyl Linkers Hydrophobic: May decrease aqueous solubility but can improve cell permeability in some cases. More Rigid: Offers less conformational flexibility, which can be advantageous if a specific orientation is required for potent degradation. Performance: In some cases, replacing a PEG linker with an alkyl chain of similar length has resulted in comparable or even enhanced degradation, suggesting that for certain target-E3 ligase pairs, the increased rigidity is beneficial.
Rigid Linkers

Rigid linkers, often incorporating cyclic structures like piperazine (B1678402) or aromatic rings, are another class of alternatives to flexible PEG chains.

Linker TypeKey Characteristics & Performance
Rigid Linkers (e.g., piperazine-based) Constrained Conformation: Limits the flexibility of the PROTAC, which can pre-organize the molecule into a bioactive conformation and reduce the entropic penalty upon binding. Improved Pharmacokinetics: Can lead to better metabolic stability and pharmacokinetic profiles. Performance: For certain targets, rigid linkers have been shown to significantly enhance the potency and selectivity of PROTACs compared to their more flexible counterparts.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are generalized protocols for key experiments.

General Synthesis of a PROTAC using Propargyl-PEG-alcohol

This protocol describes a common synthetic route involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Materials:

  • Target protein ligand with an azide (B81097) functionality

  • E3 ligase ligand with a suitable functional group for attachment to the PEG linker

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvents (e.g., DMF, DMSO, water)

  • Purification supplies (e.g., HPLC)

Procedure:

  • Functionalization of E3 Ligase Ligand: The E3 ligase ligand is first reacted with a suitable bifunctional linker to introduce a group that can react with the hydroxyl end of this compound.

  • Attachment of PEG Linker: The functionalized E3 ligase ligand is then conjugated to this compound.

  • Click Chemistry Reaction: The azide-containing target protein ligand and the alkyne-functionalized E3 ligase-linker conjugate are dissolved in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • A freshly prepared solution of sodium ascorbate is added, followed by a solution of copper(II) sulfate.

  • The reaction is stirred at room temperature until completion, monitored by LC-MS.

  • The final PROTAC is purified by preparative HPLC.

Western Blot Analysis for Protein Degradation

This is a standard method to quantify the degradation of the target protein.

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with a primary antibody specific for the target protein.

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and image the blot.

  • Quantify the band intensities to determine the extent of protein degradation.

Visualizing PROTAC Concepts

Diagrams created using Graphviz (DOT language) can help illustrate the key concepts in PROTAC design and function.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein PROTAC PROTAC Target_Protein->PROTAC Binds Proteasome Proteasome Target_Protein->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->Target_Protein E3_Ligase->PROTAC Binds Ubiquitin Ubiquitin Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow A PROTAC Synthesis & Purification B Cell Treatment with PROTAC A->B C Cell Lysis & Protein Quantification B->C D Western Blot Analysis C->D E Data Analysis (DC50, Dmax) D->E

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC's degradation efficiency.

Commercial Availability and Cost Considerations

This compound and a variety of other PEG and alkyl linkers are commercially available from several suppliers. The cost can vary depending on the supplier, purity, and quantity. Researchers should consider these factors when planning their synthetic strategy.

Linker TypeRepresentative SuppliersRelative Cost
Propargyl-PEG-alcohol (various lengths) BroadPharm, JenKem Technology, AxisPharm
 - 
$
Alkyl Linkers (with various functional groups) MilliporeSigma, TCI, Combi-Blocks$ -
Rigid Linkers (e.g., piperazine derivatives) Enamine, WuXi AppTec

Note: Cost is a relative indication and can fluctuate. It is advisable to obtain quotes from multiple suppliers.

Conclusion

The selection of the linker is a critical parameter in the design of effective PROTACs. This compound offers a versatile and synthetically accessible option with favorable physicochemical properties. However, the optimal linker choice is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker types, including variations in PEG chain length, as well as comparisons with alkyl and rigid linkers, is crucial for the development of potent and selective protein degraders. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in their PROTAC design and optimization efforts.

Propargyl-PEG10-alcohol: A Versatile Linker in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the applications, performance, and experimental utilization of Propargyl-PEG10-alcohol, a heterobifunctional linker increasingly employed in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

This compound is a chemical tool of significant interest to researchers, scientists, and drug development professionals. This heterobifunctional molecule features a terminal propargyl group, which contains a reactive alkyne, and a hydroxyl group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) chain of ten repeating units. This unique structure makes it a valuable component in bioconjugation, the process of chemically linking two or more molecules. Its primary application lies in the realm of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and specific formation of stable triazole linkages.

The incorporation of the PEG chain is a key design feature, imparting several desirable properties to the molecules it modifies. The hydrophilic nature of the PEG linker can enhance the aqueous solubility of poorly soluble molecules, a common challenge in drug development.[1][2][3] Furthermore, the length and flexibility of the PEG chain can be critical in applications such as PROTACs, where it acts as a spacer to optimally orient the two ends of the chimeric molecule for biological activity.[4][5]

Comparison with Alternative Linkers in PROTACs

The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and overall degradation efficiency.[6][7][8] this compound represents a long, flexible, and hydrophilic linker. Below is a comparison with other common linker types used in PROTAC design.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Experimental Data (Hypothetical BRD4 Degrader)
This compound Long, flexible, hydrophilic- Enhances aqueous solubility.[1][2][3] - Provides significant spatial separation between ligands. - Flexibility can aid in achieving optimal ternary complex conformation.[4]- May lead to increased molecular weight and potential for non-specific binding. - The flexibility can sometimes be detrimental to ternary complex stability.[6]DC50: 25 nM Dmax: >95% Aqueous Solubility: 150 µM Cell Permeability (PAMPA): 5 x 10⁻⁶ cm/s
Short PEG Linkers (e.g., PEG2-PEG4) Shorter, flexible, hydrophilic- Good balance of solubility and compact size.[9] - Often found to be the "sweet spot" for ternary complex stability.[9]- May not provide sufficient separation for all target-E3 ligase pairs.DC50: 10 nM Dmax: >95% Aqueous Solubility: 120 µM Cell Permeability (PAMPA): 8 x 10⁻⁶ cm/s
Alkyl Chains Flexible, hydrophobic- Synthetically straightforward. - Can exhibit good cell permeability due to lipophilicity.- Can significantly decrease aqueous solubility.[6] - Lack of polarity may not be optimal for interacting with protein surfaces.DC50: 50 nM Dmax: 90% Aqueous Solubility: 20 µM Cell Permeability (PAMPA): 12 x 10⁻⁶ cm/s
Rigid Linkers (e.g., containing piperazine (B1678402) or cycloalkane moieties) Constrained conformation, can be polar or nonpolar- Pre-organizes the ligands, potentially increasing potency.[8] - Can improve metabolic stability.- Less conformational flexibility may prevent optimal ternary complex formation. - Synthesis can be more complex.DC50: 5 nM Dmax: >95% Aqueous Solubility: 80 µM Cell Permeability (PAMPA): 10 x 10⁻⁶ cm/s

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of molecules incorporating this compound. Below are representative protocols for the synthesis of a PROTAC using this linker via a click chemistry reaction and its subsequent biological evaluation.

Protocol 1: Synthesis of a PROTAC using this compound and Click Chemistry

This protocol describes the conjugation of an azide-functionalized warhead (targeting the protein of interest) to a this compound-functionalized E3 ligase ligand.

Materials:

  • Azide-functionalized warhead (1.0 equivalent)

  • This compound-functionalized E3 ligase ligand (1.1 equivalents)

  • Copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (B8700270) (0.5 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) and water (1:1 mixture)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the azide-functionalized warhead and the this compound-functionalized E3 ligase ligand in the DMSO/water solvent mixture.

  • In a separate vial, prepare a fresh solution of CuSO₄ and THPTA in deionized water.

  • Add the CuSO₄/THPTA solution to the reaction mixture containing the azide (B81097) and alkyne components.

  • Add a freshly prepared solution of sodium ascorbate in deionized water to the reaction mixture to initiate the click reaction.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with deionized water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This assay quantifies the reduction in the target protein levels in cells treated with the synthesized PROTAC.

Materials:

  • Human cell line expressing the target protein

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA protein assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Acquire the image using a suitable imaging system and quantify the band intensities to determine the extent of protein degradation.

Visualizing the PROTAC Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC evaluation and the general signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Evaluation_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Warhead Azide-Warhead Click CuAAC Click Reaction Warhead->Click Linker This compound Ligand Linker->Click Purification Purification (HPLC) Click->Purification PROTAC Synthesized PROTAC Purification->PROTAC Treatment PROTAC Treatment PROTAC->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis Degradation Protein Degradation Confirmed Data_Analysis->Degradation

Experimental workflow for PROTAC synthesis and evaluation.

PROTAC_Signaling_Pathway cluster_cellular_environment Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Ub_POI Polyubiquitinated POI Polyubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

References

A Researcher's Guide to Selecting Propargyl-PEG10-alcohol: A Performance-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quality and performance of chemical reagents are paramount. Propargyl-PEG10-alcohol is a critical heterobifunctional linker used extensively in bioconjugation, particularly in "click chemistry" and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its precise length and reactive moieties enable the elegant connection of molecules, influencing the efficacy of the final conjugate. However, performance can vary between suppliers due to differences in purity, consistency, and the presence of impurities. This guide provides a framework for comparing this compound from different suppliers, complete with experimental protocols to empower researchers to make data-driven decisions.

Key Performance Indicators and Supplier Comparison

The ideal this compound should exhibit high purity, batch-to-batch consistency, and optimal performance in its intended applications. While direct comparative studies from suppliers are scarce, researchers can evaluate key quality attributes from product specifications and through in-house testing.

Table 1: Comparison of Supplier Specifications for this compound

FeatureSupplier A (Model)Supplier B (Model)Supplier C (Model)Key Consideration for Researchers
Purity ≥98% (by NMR & HPLC)≥95% (by HPLC)>98% (by NMR)Higher purity minimizes the risk of side reactions and interference from impurities. Look for suppliers providing data from multiple analytical methods.
Appearance White to off-white solidWhite solidWhite crystalline powderPhysical appearance can be an initial indicator of purity.
Molecular Weight 452.54 g/mol 452.5 g/mol 452.54 g/mol Consistency in molecular weight is crucial for stoichiometric calculations in reactions.
CAS Number 2055022-35-82055022-35-82055022-35-8Ensures you are comparing the same chemical entity.
Solubility Soluble in water, DMSO, DMFSoluble in water, DMSOSoluble in most organic solventsGood solubility in relevant solvents is critical for reaction setup and purification.
Analytical Data ¹H NMR, HPLC-MS providedCoA with HPLC providedNMR spectrum availableAvailability of comprehensive analytical data (NMR, HPLC, MS) from the supplier is a strong indicator of quality control.
Storage -20°C-20°C-20°C, protect from lightAdherence to recommended storage conditions is vital for maintaining stability and performance.

Experimental Protocols for Performance Evaluation

To objectively assess the performance of this compound from different suppliers, researchers can perform the following key experiments.

Purity and Integrity Assessment by ¹H NMR Spectroscopy

Objective: To verify the chemical structure and assess the purity of this compound.

Protocol:

  • Prepare a 5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the presence of characteristic peaks: the acetylenic proton (C≡C-H), the methylene (B1212753) group adjacent to the alkyne (C≡C-CH₂), the PEG backbone protons, and the terminal alcohol methylene group (CH₂-OH).

    • Integrate the peaks and compare the ratios to the expected theoretical values.

    • Look for the presence of unexpected signals, which may indicate impurities such as residual solvents, starting materials, or side products.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep Dissolve this compound in deuterated solvent acquire Acquire ¹H NMR Spectrum prep->acquire Transfer to NMR tube confirm Confirm Characteristic Peaks acquire->confirm Process spectrum integrate Integrate and Compare Ratios confirm->integrate impurities Identify Impurity Signals integrate->impurities Click_Chemistry_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Analysis reactants Dissolve this compound and Benzyl Azide catalyst Add Sodium Ascorbate and CuSO₄ reactants->catalyst stir Stir at Room Temperature catalyst->stir monitor Monitor by TLC/LC-MS stir->monitor Take aliquots compare Compare Kinetics and Conversion monitor->compare PROTAC_Signaling_Pathway cluster_PROTAC PROTAC-Mediated Degradation cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (with this compound linker) Target Target Protein PROTAC->Target E3 E3 Ligase PROTAC->E3 Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb recruits Ub Ubiquitin Ub->PolyUb E1, E2 Proteasome Proteasome PolyUb->Proteasome targeting Degradation Target Protein Degradation Proteasome->Degradation

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Propargyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of Propargyl-PEG10-alcohol, a PROTAC linker, ensuring that this final step in your experimental workflow is conducted with the utmost care and compliance.

Immediate Safety and Handling Protocols

Before proceeding with the disposal process, it is imperative to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most detailed information.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat, tightly fitting safety goggles, and chemical-resistant gloves.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of aerosols or dust.[1]

  • Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal contractor. Direct disposal into the sewer system is not advised to prevent environmental contamination.[1]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats), in a designated and compatible waste container.

    • The container must be chemically resistant and have a secure, tightly closing lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the approximate concentration and quantity of the waste.

    • Indicate the date of waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

    • Ensure the storage area is away from incompatible materials.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with the details of the waste, including the chemical name and quantity.

  • Container Decontamination:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or isopropanol).

    • Collect the rinsate as hazardous waste.

    • After decontamination, the container can be disposed of as regular laboratory glass or plastic waste, or recycled, in accordance with your institution's policies. Puncturing the container can prevent its reuse.[1]

Quantitative Disposal Data

ParameterGuidelineCitation
Sewer Disposal Not recommended. Discharge into the environment must be avoided.[1]
Landfill Not recommended for the chemical itself. Suitably decontaminated packaging may be disposed of in a sanitary landfill.[1]
Incineration Controlled incineration with flue gas scrubbing is a possible disposal method by a licensed facility.[1]
Chemical Treatment No standard, lab-scale neutralization or degradation protocols are readily available for this specific compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_decontamination Container Management start This compound Waste Generated collect Collect in a Labeled, Compatible Waste Container start->collect store Store in a Designated Secondary Containment Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs incineration Professional Disposal (e.g., Incineration) contact_ehs->incineration empty_container Empty Original Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect

References

Comprehensive Safety and Handling Guide for Propargyl-PEG10-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of Propargyl-PEG10-alcohol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not specify GHS hazard classifications, the presence of a propargyl group suggests that it should be handled with caution, treating it as a potentially flammable and irritating substance.[1][2] Vapors may form explosive mixtures with air.[1] Therefore, a comprehensive approach to personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][3]Protects against splashes and potential projectiles.
Hand Protection Nitrile or neoprene gloves should be used for splash protection. For prolonged contact, laminate film gloves are recommended. Gloves must be inspected prior to use and changed frequently.[1][2][3]Provides a barrier against skin contact. Different glove materials offer varying levels of protection.
Skin and Body Protection A flame-retardant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are required. Avoid synthetic clothing. For larger quantities or splash risks, a chemical-resistant apron is advised.[1]Protects skin from accidental splashes and contact. Natural fiber clothing is less likely to melt and adhere to the skin in case of a fire.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2][3]Minimizes the inhalation of potentially harmful vapors.
Physical and Chemical Properties

Specific quantitative data for this compound is limited. However, the properties of Propargyl Alcohol are provided below to highlight the potential hazards associated with the propargyl functional group.

Table 2: Physical and Chemical Properties of Propargyl Alcohol

PropertyValue
Physical State Liquid
Appearance Clear
Boiling Point 114 - 115 °C / 237.2 - 239 °F @ 760 mmHg
Flash Point 34 °C / 93.2 °F
Autoignition Temperature 365 °C / 689 °F
Solubility Miscible in water[4]
Vapor Pressure 10 mbar @ 20 °C
Specific Gravity 0.949

Data sourced from a Safety Data Sheet for Propargyl Alcohol and may not be representative of this compound, but indicates the hazards of the propargyl group.[4]

Operational and Disposal Plans

Experimental Protocol: Safe Handling of this compound
  • Preparation and Precaution:

    • Before handling, ensure you have read and understood the Safety Data Sheet.[5]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

    • Remove all potential ignition sources from the handling area, such as open flames, hot plates, and spark-producing equipment.[6] Use only non-sparking tools.[2][6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as detailed in Table 1.

  • Handling the Compound:

    • Ground and bond metal containers during transfer to prevent static discharge.[6]

    • Keep the container tightly closed when not in use to prevent the escape of vapors.[1][2]

    • Avoid contact with skin and eyes.[2] In case of accidental contact, follow the first-aid measures outlined in Table 3.

    • Avoid the formation of dust and aerosols.[2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

    • Store away from heat, plastics, and direct sunlight.[6]

    • This compound should be stored at -20°C.[7]

Emergency Procedures

Table 3: First-Aid Measures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Spill Response:

  • Small Spills: Evacuate the area.[1] Wear appropriate PPE. Cover the spill with an inert absorbent material, such as activated charcoal adsorbent, sand, or earth.[6][8] Collect the material into a sealed, labeled container for hazardous waste disposal.[1] Ventilate and wash the area after clean-up is complete.[6]

  • Large Spills: Evacuate the laboratory immediately and contact your institution's emergency response team.[1]

Disposal Plan
  • Chemical Disposal: this compound and any contaminated materials must be disposed of as hazardous waste.[1][6] This can be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems or the environment.[2]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous.[1] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]

Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review SDS B Prepare Work Area (Fume Hood) A->B Proceed C Don Appropriate PPE B->C Proceed D Retrieve Chemical from Storage C->D Proceed E Perform Experiment D->E Proceed F Return Chemical to Storage E->F Proceed Spill Spill E->Spill If spill occurs Exposure Personal Exposure E->Exposure If exposure occurs G Doff PPE F->G Proceed H Dispose of Contaminated Waste G->H Proceed I Clean Work Area H->I Proceed Spill->I After cleanup Exposure->I After first aid

Caption: Workflow for handling this compound.

References

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.